Itsa-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzotriazol-1-yl-(2,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-5-6-9(10(15)7-8)13(19)18-12-4-2-1-3-11(12)16-17-18/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNLAUGZMOPBPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354402 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200626-61-5 | |
| Record name | ITSA1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ITSA-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Itsa-1
Introduction
Itsa-1 is a cell-permeable small molecule that has been identified as an activator of histone deacetylases (HDACs).[1][2] It functions as a specific suppressor of the effects induced by Trichostatin A (TSA), a well-characterized HDAC inhibitor.[2][3] Notably, this compound does not appear to affect the activity of other HDAC inhibitors, suggesting a specific mode of interaction. This document provides a comprehensive overview of the known mechanism of action of this compound, detailing its effects on cellular signaling pathways, supported by quantitative data from key experiments and detailed methodologies.
Core Mechanism of Action: HDAC Activation and NF-κB Pathway Inhibition
The primary mechanism of action of this compound is the activation of specific histone deacetylases. By enhancing the enzymatic activity of these HDACs, this compound leads to a decrease in histone acetylation, which in turn modulates gene expression and cellular signaling pathways. A critical consequence of this action is the inhibition of the pro-inflammatory NF-κB (nuclear factor kappa B) signaling pathway.
Studies have demonstrated that this compound activates the activity of Class I and IIa HDACs, specifically HDACs 3, 4, 5, 7, and 10. This activation leads to the deacetylation of histones, which is a key step in the repression of gene transcription. The inhibition of the NF-κB pathway by this compound is a central element of its anti-inflammatory and cytoprotective effects. By preventing the activation of NF-κB, this compound reduces the expression of downstream pro-inflammatory cytokines and mediators, thereby alleviating systemic inflammation. Furthermore, this pathway inhibition contributes to the suppression of apoptosis and promotes cell survival.
Signaling Pathway of this compound
The following diagram illustrates the proposed signaling cascade initiated by this compound.
Caption: Proposed signaling pathway for this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo and in vitro studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | This compound Concentration | Target/Condition | Observed Effect | Citation |
| A549 | 50 µM | TSA-induced cell cycle arrest | Reverts the cell cycle to a normal distribution. | |
| A549 | 50 µM | TSA-induced apoptosis | Reduces the number of apoptotic cells. | |
| A549 | 50 µM | TSA-induced (300 nM) histone/tubulin acetylation | Suppresses histone and tubulin acetylation to baseline levels. | |
| Murine ES | 50 µM | TSA-activated transcription | Suppresses transcription. | |
| HK-2 | 10 µM | sh-HDAC2 induced H3K27ac and SNRK expression | Nullifies the increase in H3K27ac and SNRK protein expression. |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cardiac Arrest
| Parameter | Control Group | This compound Treated Group | % Change | Citation |
| Serum Biomarkers (4h post-ROSC) | ||||
| GFAP (pg/mL) | ~1250 | ~750 | ~40% Decrease | |
| S100β (pg/mL) | ~1500 | ~800 | ~47% Decrease | |
| TNF-α (pg/mL) | ~120 | ~70 | ~42% Decrease | |
| IL-1β (pg/mL) | ~150 | ~90 | ~40% Decrease | |
| Hippocampal Proteins (Relative Expression) | ||||
| p-NF-κB | Increased | Significantly Lower | Decrease | |
| p65 (nuclear) | Increased | Significantly Lower | Decrease | |
| Cleaved Caspase-3 | Increased | Significantly Decreased | Decrease | |
| Bax | Increased | Significantly Decreased | Decrease | |
| Bcl-2 | Decreased | Significantly Increased | Increase |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
In Vivo Cardiac Arrest and Resuscitation Rat Model
Objective: To assess the effect of this compound on cardiac and neurological outcomes following cardiac arrest.
Methodology:
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Animal Model: Sixty-nine adult male Wistar rats were subjected to 12 minutes of cardiac arrest induced by Vecuronium bromide.
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Grouping: Rats were randomly assigned to five groups: normal control, sham operation, control (vehicle), SAHA (HDAC inhibitor), and this compound.
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Drug Administration: The this compound group received an administration of the compound, although the specific dosage and route were not detailed in the provided text.
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Functional Assessment: Cardiac function, survival rates, and neurological deficit scores (NDS) were evaluated at 24, 48, and 72 hours post-return of spontaneous circulation (ROSC). The Morris water maze was used to assess cognitive function at 72 hours.
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Biomarker Analysis: Blood and hippocampal tissue were collected 4 hours post-ROSC. Serum levels of TNF-α, IL-1β, glial fibrillary acidic protein (GFAP), and S100β were measured. Hippocampal levels of TNF-α and IL-1β were also quantified.
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Western Blot Analysis: Hippocampal tissue was homogenized in a protein extraction reagent with 1 mM PMSF. Protein concentration was determined using the BCA method. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% skim milk. Membranes were incubated overnight with primary antibodies against HDACs, NF-κB, p-NF-κB, caspase-3, cleaved caspase-3, Bcl-2, and Bax.
Experimental Workflow for In Vivo Rat Study
Caption: Workflow for the in vivo rat study of this compound in cardiac arrest.
In Vitro Cell-Based Assays
Objective: To determine the ability of this compound to counteract the effects of the HDAC inhibitor TSA.
Methodology:
-
Cell Culture: A549 (human lung carcinoma) or murine embryonic stem (ES) cells were cultured under standard conditions.
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TSA Treatment: Cells were treated with TSA (e.g., 300 nM for A549 cells) for a specified duration (e.g., 2 hours) to induce effects like cell cycle arrest or histone acetylation.
-
This compound Treatment: Following or concurrently with TSA treatment, cells were incubated with this compound (e.g., 50 µM for A549 cells).
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Cell Cycle Analysis: To assess the reversal of cell cycle arrest, cells were analyzed by flow cytometry after staining with a DNA-intercalating dye.
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Acetylation Analysis: Levels of acetylated histones (e.g., acetyl-histone H3) and other proteins like tubulin were measured by Western blot to determine if this compound could reduce TSA-induced acetylation.
Logical Relationship between this compound and TSA
References
Unveiling Itsa-1: A Technical Guide to its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itsa-1 (Item-Suppressing-TSA-1) has emerged as a significant chemical probe in the study of histone deacetylase (HDAC) biology. It functions as an HDAC activator, uniquely counteracting the effects of the potent HDAC inhibitor Trichostatin A (TSA). This technical guide provides an in-depth exploration of the discovery of this compound through a chemical genetic modifier screen and a detailed account of its chemical synthesis. The information presented herein is intended to equip researchers with the necessary knowledge to utilize and further investigate this valuable research tool.
Discovery of this compound: A Chemical Genetic Modifier Screen
This compound was identified through a high-throughput, cell-based chemical genetic modifier screen designed to find small molecules that could suppress the cytotoxic effects of Trichostatin A (TSA)[1][2]. TSA is a well-characterized HDAC inhibitor that causes cell cycle arrest and apoptosis in various cell lines. The screen aimed to identify compounds that could rescue cells from this TSA-induced phenotype, thereby pointing to novel components or regulators of HDAC pathways.
Experimental Protocol: Cytoblot Cell-Based Screen
The discovery of this compound was enabled by a cytoblot screening method, a technique that allows for the high-throughput analysis of cellular phenotypes[3].
Cell Line: A549 human lung carcinoma cells.
Procedure:
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Cell Plating: A549 cells were seeded into 384-well microtiter plates and allowed to adhere overnight.
-
Compound Treatment: The cells were then treated with a library of small molecules in the presence of a concentration of TSA known to induce cell cycle arrest (e.g., 10 ng/mL).
-
Incubation: The plates were incubated for a period sufficient to observe the effects of TSA on the cell cycle (e.g., 48 hours).
-
Cell Lysis and Staining: Following incubation, the cells were lysed, and the nuclei were stained with a fluorescent DNA-binding dye (e.g., DAPI).
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High-Throughput Microscopy and Analysis: The plates were imaged using an automated microscope, and the total fluorescence intensity per well was quantified. Wells with a higher fluorescence intensity compared to the TSA-only control indicated an increase in cell number, signifying a suppression of the TSA-induced cell cycle arrest.
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Hit Confirmation and Validation: Compounds that showed significant suppression activity were subjected to secondary screens to confirm their activity and rule out artifacts.
This compound was identified as a robust "hit" from this screen, demonstrating a consistent ability to rescue A549 cells from TSA-induced cell cycle arrest.
Experimental Workflow for this compound Discovery
References
- 1. Chemical genetic modifier screens: small molecule trichostatin suppressors as probes of intracellular histone and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phenotypic small molecule screen identifies an orphan ligand-receptor pair that regulates neural stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Enigmatic Activator: A Technical Guide to Itsa-1 and its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1 (N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide) has emerged as a unique small molecule modulator of histone deacetylase (HDAC) activity. Unlike the vast majority of compounds targeting HDACs, which act as inhibitors, this compound functions as an HDAC activator. It specifically counteracts the effects of HDAC inhibitors such as Trichostatin A (TSA) and Suberoylanilide Hydroxamic Acid (SAHA).[1][2] This distinct mechanism of action makes this compound a valuable tool for dissecting the intricate roles of histone acetylation in cellular processes and a potential starting point for novel therapeutic strategies.
This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its known biological activities and the experimental methodologies used to characterize them. While detailed structure-activity relationship (SAR) studies involving systematic structural modifications of this compound are not extensively available in the public domain, this guide summarizes the existing quantitative data and presents a foundation for future research in this area.
Data Presentation: Summary of this compound Biological Activity
The following table summarizes the key quantitative data related to the biological activity of this compound as reported in the literature. Due to a lack of publicly available SAR studies on this compound analogs, this table focuses on the effective concentrations and observed effects of the parent compound.
| Compound | Target/Assay | Cell Line / System | Concentration | Observed Effect | Reference |
| This compound | HDAC Activation (counteracting TSA) | A549 cells | 50 µM | Reverts TSA-induced cell cycle arrest.[1] | [1] |
| This compound | Histone Acetylation | A549 and murine ES cells | 50 µM | Suppresses TSA-induced histone acetylation.[1] | |
| This compound | Apoptosis | A549 cells | 50 µM | Reduces the number of apoptotic cells in the presence of TSA. | |
| This compound | Transcription | Murine ES cells | 50 µM | Suppresses TSA-activated transcription. | |
| This compound | HDAC Activation (counteracting SAHA) | A549 cells | 50 µM | Prevents SAHA-induced hyperacetylation of tubulin. | |
| This compound | Inflammatory Signaling | CBS+/- mice | 0.5 mg/kg (i.p.) | Suppresses IL-6 and TNF-α expression. |
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is the activation of histone deacetylases, thereby counteracting the effects of HDAC inhibitors. This leads to a decrease in histone acetylation levels. Histone deacetylation is a critical epigenetic modification that generally results in a more condensed chromatin structure, leading to transcriptional repression.
The signaling pathway influenced by this compound, particularly in the context of counteracting HDAC inhibitors, can be visualized as follows:
Caption: Signaling pathway of this compound as an HDAC activator.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blotting for Histone Acetylation
This protocol is designed to assess the effect of this compound on the acetylation status of histones in the presence of an HDAC inhibitor.
1. Cell Culture and Treatment:
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Plate A549 cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with an HDAC inhibitor (e.g., 500 nM TSA) for 4-6 hours.
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Add this compound (e.g., 50 µM) to the media and incubate for an additional 2-4 hours.
-
Include appropriate controls: vehicle (DMSO), this compound alone, and HDAC inhibitor alone.
2. Cell Lysis:
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Aspirate the media and wash the cells once with ice-cold PBS.
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Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
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Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.
-
Wash the membrane three times with TBST.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Re-probe the membrane with an antibody against total histone H3 or H4 as a loading control.
Caption: Experimental workflow for Western blotting.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle distribution, particularly its ability to rescue cells from HDAC inhibitor-induced cell cycle arrest.
1. Cell Culture and Treatment:
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Seed A549 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with an HDAC inhibitor (e.g., 500 nM TSA) for 24 hours to induce cell cycle arrest.
-
Add this compound (e.g., 50 µM) and incubate for another 12-24 hours.
-
Include appropriate controls: vehicle (DMSO), this compound alone, and HDAC inhibitor alone.
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
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Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (can be stored for several days).
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet twice with PBS.
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Resuspend the cells in 500 µL of a staining solution containing propidium iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 610 nm).
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Collect data for at least 10,000 events per sample.
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Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Workflow for cell cycle analysis by flow cytometry.
Conclusion and Future Directions
This compound represents a fascinating and still largely unexplored tool in the field of epigenetics. Its unique ability to activate HDACs and counteract the effects of well-established inhibitors opens up new avenues for research into the dynamic regulation of histone acetylation. While the current body of literature provides a solid foundation for its mechanism of action and biological effects, there is a clear need for comprehensive structure-activity relationship studies.
Future research should focus on the synthesis and biological evaluation of this compound analogs to elucidate the key structural features required for its HDAC-activating properties. Such studies would not only provide a deeper understanding of its mechanism but could also lead to the development of more potent and selective HDAC activators. These second-generation compounds could have significant potential as chemical probes and, ultimately, as therapeutic agents for diseases where the targeted activation of HDACs may be beneficial.
References
The Role of ITSA-1 in Histone Deacetylation: A Technical Overview
Abstract
Itsa-1 is a small molecule activator of histone deacetylases (HDACs).[1] It functions by counteracting the effects of HDAC inhibitors, such as Trichostatin A (TSA), thereby restoring deacetylation activity.[1] This technical guide provides a comprehensive overview of the known functions of this compound, with a focus on its role in histone deacetylation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts in this area.
Introduction to this compound and Histone Deacetylation
Histone acetylation is a critical epigenetic modification that regulates chromatin structure and gene expression.[2][3] This process is dynamically controlled by two opposing enzyme families: histone acetyltransferases (HATs), which add acetyl groups to lysine residues on histone tails, and histone deacetylases (HDACs), which remove them.[2] Acetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and DNA, leading to a more open chromatin structure that is generally associated with active gene transcription.
This compound has been identified as an activator of HDACs. Unlike HDAC inhibitors that promote histone acetylation, this compound works to suppress it, particularly in the presence of inhibitors like TSA. This activity allows this compound to counteract TSA-induced effects such as cell cycle arrest, histone and tubulin acetylation, and transcriptional activation. This compound's mechanism is specific, as it does not affect HDAC activity in the absence of TSA or in the presence of other HDAC inhibitors.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative findings from various studies on this compound's effects on cellular processes related to histone deacetylation.
| Parameter | Cell Line/Model | Concentration of this compound | Effect | Reference |
| Cell Cycle Rescue | A549 cells | 50 µM | Reverts TSA-arrested cells to a normal cell cycle distribution. | |
| Apoptosis Reduction | A549 cells | 50 µM | Reduces the number of apoptotic cells in the presence of TSA. | |
| Histone Acetylation Suppression | A549 and murine ES cells | 50 µM | Suppresses TSA-induced histone acetylation, reducing it to baseline levels. | |
| Transcriptional Suppression | Murine ES cells | 50 µM | Suppresses TSA-activated transcription. | |
| Inflammatory Signaling Attenuation | CBS+/- mice | 0.5 mg/kg (i.p.) | Balances deacetylation activity and suppresses IL-6 and TNF-α expression. | |
| Neuroprotection | Cardiac arrest rat model | Not specified | Decreases histone acetylation in the hippocampus, inhibits the NF-κB pathway, and reduces neuronal apoptosis. |
Signaling and Functional Pathways of this compound
This compound's primary role is to restore HDAC activity in the presence of the inhibitor TSA. This action has downstream consequences on various cellular pathways, most notably those involved in cell cycle regulation and inflammatory signaling.
Key Experimental Protocols
In Vitro HDAC Activity Assay
This protocol is designed to assess the effect of this compound on HDAC activity in the presence and absence of TSA using a HeLa cell lysate as the source of HDAC enzymes.
Materials:
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HeLa cell lysate
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HDAC fluorometric substrate
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Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Developer solution
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This compound
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Trichostatin A (TSA)
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96-well black microplate
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Fluorometric plate reader
Procedure:
-
Prepare the reaction mixture in a 96-well plate by adding the assay buffer, HeLa cell lysate, and the fluorometric HDAC substrate.
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Add this compound and/or TSA at the desired concentrations to the respective wells. Include control wells with no compounds and wells with only TSA.
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Incubate the plate at 37°C for the desired time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate the plate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths appropriate for the substrate.
-
Calculate the HDAC activity relative to the controls.
Western Blot for Histone Acetylation
This protocol is used to determine the levels of histone acetylation in cells treated with this compound and TSA.
Materials:
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A549 or murine ES cells
-
This compound
-
Trichostatin A (TSA)
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Lysis buffer
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Protein assay kit
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SDS-PAGE gels
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PVDF membrane
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Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture A549 or murine ES cells to the desired confluency.
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Treat the cells with this compound and/or TSA at the specified concentrations and for the indicated times.
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Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
Conclusion
This compound is a valuable research tool for studying the dynamics of histone deacetylation. Its ability to specifically counteract the effects of TSA allows for the investigation of the cellular consequences of restoring HDAC activity. Further research into the precise molecular interactions of this compound with HDACs and its broader effects on the epigenome will be crucial for understanding its full therapeutic potential, particularly in the context of diseases characterized by aberrant histone acetylation, such as cancer and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 1 maintains lineage integrity through histone acetylome refinement during early embryogenesis | eLife [elifesciences.org]
The Emergence of Itsa-1: A Technical Guide to its Influence on Gene Expression and Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itsa-1 is a novel small molecule that functions as an activator of histone deacetylases (HDACs), positioning it as a significant tool for studying the epigenetic regulation of gene expression. This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantifiable effects on gene expression, and detailed experimental protocols for its application in research settings. By counteracting the effects of HDAC inhibitors such as Trichostatin A (TSA), this compound offers a unique approach to dissecting the roles of histone acetylation in cellular processes. This document consolidates current knowledge to support further investigation into the therapeutic potential of HDAC activation.
Introduction to this compound: An HDAC Activator
This compound acts as a unique molecular probe by activating histone deacetylases (HDACs), enzymes that play a critical role in chromatin remodeling and the regulation of gene expression. Unlike the more extensively studied HDAC inhibitors, this compound provides a mechanism to reverse the effects of hyperacetylation, a state often induced by these inhibitors. Its primary characterized function is the counteraction of cellular responses to Trichostatin A (TSA), a potent HDAC inhibitor. This compound has been demonstrated to reverse TSA-induced cell cycle arrest, histone hyperacetylation, and the subsequent activation of gene transcription.[1][2] This makes this compound an invaluable tool for researchers studying the dynamic interplay of histone acetylation in both normal physiological and pathological states.
Mechanism of Action: Reversing HDAC Inhibition
The principal mechanism of this compound revolves around its ability to suppress the inhibitory effects of TSA on HDAC activity.[3] It is important to note that this compound does not appear to directly activate HDAC enzymes in the absence of an inhibitor like TSA.[4][5] Instead, its effect is observed when introduced concurrently with or following TSA treatment. This suggests that this compound may act by interfering with the binding of TSA to the active site of HDACs or by allosterically modifying the enzyme to overcome the inhibitory effect.
A key signaling pathway influenced by this compound is the NF-κB pathway. In a study on cardiac arrest in rats, this compound was shown to inhibit the activation of the NF-κB pathway, which is a critical regulator of inflammatory gene expression. By activating HDACs, this compound is proposed to lead to the deacetylation of NF-κB subunits, thereby preventing their transcriptional activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures involving this compound, the following diagrams have been generated using the DOT language.
Caption: this compound's mechanism of action in counteracting TSA-mediated HDAC inhibition and its downstream effects.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound through HDAC activation.
Caption: A generalized experimental workflow for studying the effects of this compound in cell culture.
Quantitative Data on Gene Expression and Cellular Effects
The following tables summarize the quantitative findings from studies investigating the effects of this compound.
Table 1: In Vitro Effects of this compound on Cellular Processes
| Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| A549 | This compound | 50 μM | Not Specified | Reversion of TSA-induced cell cycle arrest. | |
| A549 | This compound | 50 μM | 5 hours | Reduction in the number of apoptotic cells in TSA-treated cultures. | |
| A549 | This compound | 50 μM | 2 hours | Suppression of TSA-induced histone acetylation. | |
| Murine ES Cells | This compound | 50 μM | 2 hours | Suppression of TSA-induced histone acetylation. | |
| Murine ES Cells | This compound | 50 μM | 30 minutes | Suppression of TSA-activated transcription. |
Table 2: In Vivo Effects of this compound
| Animal Model | Treatment | Dosage | Dosing Regimen | Duration | Observed Effect | Reference |
| CBS+/- Mice | This compound | 0.5 mg/kg | Intraperitoneal injection, 3 times/week | 8 weeks | Suppression of IL-6 and TNF-α expression; attenuation of histone acetylation-dependent inflammatory signaling. | |
| Wistar Rats (Cardiac Arrest Model) | This compound | Not Specified | Not Specified | Not Specified | Decreased serum levels of IL-1β and TNF-α; reduced hippocampal TNF-α and IL-1β. |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in the cited literature and provide a framework for conducting experiments with this compound.
Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma) and murine embryonic stem (ES) cells are commonly used.
-
Culture Conditions: Culture cells in appropriate media and conditions as per standard protocols.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10-50 mM.
-
For in vivo studies, this compound can be prepared in a vehicle of DMSO and corn oil.
-
-
Treatment Protocol:
-
Seed cells to the desired density and allow them to adhere overnight.
-
For TSA co-treatment experiments, cells can be treated with TSA (e.g., 300 nM) for a specified period (e.g., 2 hours) followed by the addition of this compound (e.g., 50 μM) for a further incubation period (e.g., 30 minutes to 5 hours).
-
Alternatively, this compound can be added concurrently with TSA.
-
Include appropriate vehicle controls (e.g., DMSO).
-
Western Blot Analysis for Histone Acetylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable master mix, cDNA template, and gene-specific primers for target genes (e.g., IL-6, TNF-α) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
In Vivo Animal Studies
-
Animal Model: The use of specific mouse or rat strains will depend on the research question (e.g., CBS+/- mice for inflammatory studies, Wistar rats for cardiac arrest models).
-
Drug Administration: this compound can be administered via intraperitoneal injection. The vehicle for administration may consist of DMSO and corn oil.
-
Dosage and Regimen: A dosage of 0.5 mg/kg administered three times a week has been reported. The optimal dosage and frequency should be determined empirically for each model.
-
Sample Collection and Analysis: At the end of the study period, collect tissues and/or blood for downstream analysis, such as ELISA for cytokine levels, Western blotting for protein expression, or immunohistochemistry for tissue-specific markers.
Conclusion and Future Directions
This compound represents a significant advancement in the chemical biology toolkit for studying epigenetic regulation. Its ability to activate HDACs and counteract the effects of HDAC inhibitors provides a nuanced approach to understanding the role of histone acetylation in gene expression, cell cycle control, and inflammatory signaling. The data and protocols presented in this guide offer a solid foundation for researchers to explore the multifaceted effects of this compound. Future research should focus on elucidating the precise molecular interactions between this compound, HDACs, and HDAC inhibitors. Furthermore, exploring the therapeutic potential of this compound in diseases characterized by aberrant histone acetylation, such as certain cancers and inflammatory disorders, warrants further investigation. The continued study of this compound will undoubtedly contribute to a deeper understanding of the epigenetic landscape and may pave the way for novel therapeutic strategies.
References
Unraveling the Molecular Impact of Itsa-1: A Technical Guide to its Influence on Cellular Signaling
For Immediate Release
This technical guide provides an in-depth analysis of the signaling pathways modulated by Itsa-1, a known activator of histone deacetylases (HDACs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents quantitative data from key studies, and offers detailed experimental protocols. Through logical diagrams and structured data, this guide aims to facilitate further investigation into the therapeutic potential of this compound.
Core Mechanism of Action: HDAC Activation and Counteraction of TSA-Induced Effects
This compound functions as an activator of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. A key characteristic of this compound is its ability to counteract the effects of HDAC inhibitors, most notably Trichostatin A (TSA). This compound has been shown to reverse TSA-induced cell cycle arrest and apoptosis by suppressing TSA-mediated histone and tubulin acetylation.[1][2] Interestingly, the suppressive activity of this compound on acetylation levels is primarily observed when administered concurrently with or following TSA treatment, suggesting that the molecular target of this compound may be induced or made accessible by HDAC inhibition.[1]
Modulation of Inflammatory Signaling Pathways
A significant aspect of this compound's activity is its role in attenuating inflammatory responses. Research has demonstrated that this compound can suppress the expression of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] This anti-inflammatory effect is linked to its ability to modulate histone acetylation-dependent inflammatory signaling.
In a preclinical model of cardiac arrest, this compound demonstrated a protective effect by improving cardiac and neurological outcomes.[3] This was associated with a reduction in systemic inflammation, inhibition of glial cell activation, and suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, this compound treatment led to decreased levels of phosphorylated NF-κB, a key step in its activation cascade.
Signaling Pathway Diagram: this compound and the NF-κB Pathway
References
The Anti-Inflammatory Properties of Itsa-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itsa-1 is a small molecule compound identified as a potent activator of histone deacetylases (HDACs). This technical guide delves into the core anti-inflammatory properties of this compound, summarizing the current understanding of its mechanism of action, presenting available quantitative data, and providing detailed experimental protocols. Emerging research highlights the potential of this compound in mitigating inflammatory responses through the modulation of key signaling pathways, particularly the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) cascade, and the suppression of pro-inflammatory cytokine production. This document aims to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development who are interested in the therapeutic potential of HDAC activators in inflammatory diseases.
Core Mechanism of Action: Histone Deacetylase Activation
This compound exerts its biological effects by activating histone deacetylases. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation process leads to a more condensed chromatin structure, which is generally associated with transcriptional repression. In the context of inflammation, the activation of HDACs by this compound has been shown to counteract the effects of HDAC inhibitors like trichostatin A (TSA), which promote histone acetylation and gene expression.
The anti-inflammatory effects of this compound are primarily attributed to its ability to suppress the expression of pro-inflammatory genes. A key target of this regulation is the NF-κB signaling pathway, a central mediator of the inflammatory response.
Quantitative Data on Anti-Inflammatory Effects
The available quantitative data on the anti-inflammatory effects of this compound primarily comes from in vivo studies. A notable study in a rat model of cardiac arrest demonstrated the potent anti-inflammatory activity of this compound.
Table 1: In Vivo Efficacy of this compound in a Rat Model of Cardiac Arrest [1]
| Inflammatory Marker | Tissue/Fluid | Treatment Group | Concentration | % Reduction vs. Control |
| TNF-α | Serum | This compound | Not Specified | Statistically Significant |
| IL-1β | Serum | This compound | Not Specified | Statistically Significant |
| TNF-α | Hippocampus | This compound | Not Specified | Statistically Significant |
| IL-1β | Hippocampus | This compound | Not Specified | Statistically Significant |
Note: While the study demonstrated a statistically significant reduction in cytokine levels, specific percentage reductions and dose-response data are not available in the current literature.
Key Signaling Pathway Modulation: The NF-κB Cascade
This compound has been shown to inhibit the activation of the NF-κB signaling pathway.[1] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.
This compound, through its activation of HDACs, is proposed to interfere with this process. The deacetylation of components of the NF-κB pathway or associated co-activators may lead to the suppression of NF-κB's transcriptional activity. Western blot analysis from in vivo studies has shown that this compound treatment leads to a significant decrease in the levels of phosphorylated NF-κB p65 subunit in the nucleus, indicating an inhibition of NF-κB activation.[1]
Caption: Proposed mechanism of this compound's anti-inflammatory action via HDAC activation and subsequent inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the anti-inflammatory properties of this compound.
In Vivo Model of Inflammation
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a rodent model of systemic inflammation.
Protocol:
-
Animal Model: Male Wistar rats (250-300g) are used.
-
Induction of Inflammation: Systemic inflammation is induced by a model of cardiac arrest and resuscitation, which is known to elicit a robust inflammatory response.
-
This compound Administration: this compound is dissolved in a suitable vehicle (e.g., DMSO and corn oil) and administered via intraperitoneal (i.p.) injection at a specified dose prior to the induction of inflammation. A vehicle control group is also included.
-
Sample Collection: At a predetermined time point post-inflammation induction (e.g., 4 hours), blood and brain tissue (hippocampus) are collected.
-
Cytokine Analysis: Serum and hippocampal homogenates are prepared. The concentrations of TNF-α and IL-1β are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: Nuclear and cytoplasmic protein fractions are extracted from hippocampal tissue. Western blotting is performed to assess the levels of total and phosphorylated NF-κB p65 in each fraction.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β) in biological samples.
Protocol:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, standards of known cytokine concentrations and the prepared biological samples (serum or tissue homogenates) are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Following another wash step, streptavidin-conjugated horseradish peroxidase (HRP) is added and incubated for 30 minutes at room temperature.
-
Substrate Addition and Signal Detection: The plate is washed a final time, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution, and the absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: A standard curve is generated from the absorbance values of the standards, and the concentration of the cytokine in the samples is determined by interpolating their absorbance values on the standard curve.
Western Blot for NF-κB Activation
Objective: To assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.
Protocol:
-
Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from tissue samples using a commercial extraction kit. Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total NF-κB p65 and phosphorylated NF-κB p65. An antibody against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) should be used as loading controls.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software. The levels of phosphorylated p65 in the nucleus are normalized to the total p65 and the nuclear loading control.
Caption: A generalized experimental workflow for evaluating the anti-inflammatory properties of this compound in vivo.
Conclusion and Future Directions
This compound represents a promising pharmacological tool for the study of HDAC activation and a potential lead compound for the development of novel anti-inflammatory therapeutics. The current body of evidence strongly suggests that this compound mitigates inflammation by suppressing the production of key pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway.
Future research should focus on several key areas to further elucidate the therapeutic potential of this compound:
-
In Vitro Dose-Response Studies: Conducting comprehensive in vitro studies to determine the IC50 values of this compound for the inhibition of various inflammatory mediators in different cell types is crucial for a more complete understanding of its potency and selectivity.
-
Elucidation of Specific HDAC Targets: Identifying the specific HDAC isoenzymes activated by this compound that are responsible for its anti-inflammatory effects will be critical for the development of more targeted therapies with improved safety profiles.
-
Exploration in Other Inflammatory Models: Evaluating the efficacy of this compound in a broader range of preclinical models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) will help to define its potential therapeutic applications.
-
Investigation of Non-Histone Targets: Further studies are needed to determine the extent to which the anti-inflammatory effects of this compound are mediated by the deacetylation of non-histone proteins involved in inflammatory signaling.
By addressing these key questions, the scientific community can continue to unravel the complexities of HDAC activation in inflammation and pave the way for the development of new and effective treatments for a wide range of inflammatory disorders.
References
A Technical Guide to the In Vitro Neuroprotective Effects of Itsa-1
Abstract
Itsa-1 is a novel small molecule identified as an activator of histone deacetylase (HDAC) activity. While much of the research into neuroprotection has focused on HDAC inhibitors, this compound presents a unique, counterintuitive mechanism. Preclinical studies suggest that this compound confers significant neuroprotective effects by reducing histone acetylation, which in turn inhibits the pro-inflammatory NF-κB signaling pathway, suppresses glial cell activation, and ultimately reduces neuronal apoptosis. This technical guide synthesizes the current understanding of this compound's mechanism, provides a summary of key quantitative data from foundational studies, and outlines detailed experimental protocols for validating its neuroprotective effects in vitro. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurodegenerative diseases and acute brain injury.
Introduction: A Novel Mechanism in Neuroprotection
Epigenetic modifications, particularly the acetylation and deacetylation of histone proteins, play a critical role in regulating gene expression and maintaining neuronal health.[1] The balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs) is crucial; increased acetylation generally leads to a more open chromatin structure, promoting gene transcription, while deacetylation is associated with transcriptional repression.[1]
Historically, the therapeutic strategy for neuroprotection has centered on the use of HDAC inhibitors (HDACis).[2][3][4] HDACis have shown promise by preventing neuronal death in various models of brain injury and neurodegeneration. In contrast, this compound functions as an HDAC activator. Emerging evidence from in vivo models of cardiac arrest and resuscitation demonstrates that this compound provides robust neuroprotective and cardiovascular benefits. This compound appears to exert these effects by mitigating systemic inflammation and inhibiting apoptosis through a novel epigenetic mechanism.
Proposed Mechanism of Action
The primary neuroprotective mechanism of this compound is hypothesized to be its ability to suppress neuroinflammation. This is achieved through the activation of specific HDACs, leading to a cascade of downstream effects that culminate in reduced neuronal cell death.
The proposed signaling pathway is as follows:
-
HDAC Activation: this compound activates Class II HDACs, specifically isoforms 3, 4, 5, 7, and 10.
-
Reduction of Histone Acetylation: The increased HDAC activity leads to a decrease in the acetylation levels of histone proteins in neurons and glial cells.
-
Inhibition of NF-κB Pathway: Reduced acetylation inhibits the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory responses.
-
Suppression of Neuroinflammation: Inhibition of NF-κB leads to a significant reduction in the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). This compound has also been shown to inhibit the activation of glial cells (astrocytes and microglia), which are key contributors to the neuroinflammatory environment following injury.
-
Inhibition of Apoptosis: By suppressing inflammatory and other pro-death signals, this compound promotes neuronal survival. This is evidenced by a decrease in the expression of apoptotic markers like cleaved caspase-3 and Bax, and an increase in the anti-apoptotic protein Bcl-2.
Quantitative Data Summary
While direct in vitro quantitative data on this compound's neuroprotective effects is still emerging, the foundational in vivo study in a rat model of cardiac arrest provides key benchmarks for designing and evaluating in vitro experiments. The following tables summarize these critical findings.
Table 1: Effect of this compound on Serum and Hippocampal Biomarkers Data obtained 4 hours post-resuscitation from a rat model of cardiac arrest.
| Parameter | Biomarker | Control Group (Mean ± SD) | This compound Group (Mean ± SD) | Effect of this compound |
| Brain Injury Markers (Serum) | GFAP (pg/mL) | >2500 | ~1500 | Significant Decrease |
| S100β (pg/mL) | ~4000 | ~2000 | Significant Decrease | |
| Inflammatory Cytokines (Serum) | IL-1β (pg/mL) | ~250 | ~150 | Significant Decrease |
| TNF-α (pg/mL) | ~150 | ~75 | Significant Decrease | |
| Inflammatory Cytokines (Hippocampus) | IL-1β (pg/mL) | ~300 | ~150 | Significant Decrease |
| TNF-α (pg/mL) | ~200 | ~100 | Significant Decrease |
Table 2: Effect of this compound on Apoptosis-Related Protein Expression Data derived from Western blot analysis of hippocampal tissue.
| Protein | Function | Effect of this compound Treatment |
| Bcl-2 | Anti-apoptotic | Increased Expression |
| Bax | Pro-apoptotic | Decreased Expression |
| Cleaved Caspase-3 | Executioner of apoptosis | Decreased Expression |
| p-NF-κB | Activated pro-inflammatory transcription factor | Decreased Expression |
| HDACs | Histone Deacetylases | Increased Expression |
| Histone Acetylation | Global Mark of Active Transcription | Decreased Levels |
Recommended Experimental Protocols for In Vitro Validation
To validate the direct neuroprotective effects of this compound in vitro, a series of well-defined experiments are necessary. The following protocols provide a framework for this investigation.
Preparation of this compound Stock Solution
-
Reagent: this compound (CAS No. 200626-61-5).
-
Solvent: Use fresh, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound powder in DMSO. Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing working solutions, dilute the DMSO stock in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent toxicity.
In Vitro Model of Neuronal Injury
-
Cell Lines: Use relevant neuronal cell models such as primary cortical or hippocampal neurons, or immortalized cell lines like SH-SY5Y (human neuroblastoma). For studying inflammatory effects, co-cultures with microglial cells (e.g., BV-2) can be used.
-
Injury Induction:
-
Oxygen-Glucose Deprivation (OGD): To mimic ischemic injury, culture cells in a glucose-free medium inside a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 2-4 hours), followed by reoxygenation in normal culture medium.
-
LPS-Induced Inflammation: To model neuroinflammation, treat cultures (especially those containing microglia) with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) to stimulate an inflammatory response.
-
Excitotoxicity: Treat neuronal cultures with a high concentration of glutamate (e.g., 50-100 µM) to induce excitotoxic cell death.
-
Cell Viability Assay (MTT)
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Induce injury and treat with various concentrations of this compound. Include appropriate vehicle controls.
-
After the incubation period (e.g., 24 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Analysis: Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the uninjured control group.
Western Blot for Mechanistic Markers
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies targeting:
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.
-
Inflammation: p-NF-κB p65, NF-κB p65.
-
Mechanism: Acetylated-Histone H3, Histone H3.
-
Loading Control: GAPDH or β-actin.
-
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. Quantify band density using software like ImageJ, normalizing to the loading control.
ELISA for Inflammatory Cytokines
-
Sample Collection: After the treatment period, collect the cell culture supernatant from each well.
-
Procedure: Use commercially available ELISA kits for TNF-α and IL-1β according to the manufacturer's instructions.
-
Analysis: Measure absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
Logical Framework for In Vitro Investigation
The validation of this compound's neuroprotective effects in vitro follows a logical progression from confirming its primary molecular action to observing the ultimate cellular outcome.
Conclusion and Future Directions
This compound represents a promising and novel therapeutic candidate for conditions involving neuroinflammation and neuronal cell death. Its unique mechanism as an HDAC activator distinguishes it from the more widely studied HDAC inhibitors. The strong neuroprotective effects observed in preclinical in vivo models are attributed to its ability to suppress the NF-κB inflammatory pathway via histone deacetylation.
Rigorous in vitro investigation using the protocols outlined in this guide is the essential next step to confirm these effects directly on neuronal and glial cells. Future research should focus on identifying the specific substrates of the HDACs activated by this compound, exploring its efficacy across a wider range of neurodegenerative models, and further elucidating the downstream consequences of its unique epigenetic modulation. These studies will be critical for advancing this compound from a promising tool compound to a potential clinical therapeutic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Histone Deacetylase Inhibitors: A Novel Strategy for Neuroprotection and Cardioprotection Following Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors are neuroprotective and preserve NGF-mediated cell survival following traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Itsa-1 as a Tool for Studying Chromatin Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of epigenetics, the ability to modulate the activity of chromatin-modifying enzymes is crucial for dissecting complex regulatory networks. While much focus has been placed on the inhibition of these enzymes, the activation of specific pathways offers a complementary and powerful approach to understanding their biological roles. Itsa-1 (1-(2,4-dichlorobenzoyl)-1H-benzotriazole) has emerged as a unique small molecule tool for researchers studying chromatin biology. It functions as an activator of histone deacetylases (HDACs), enzymes that play a pivotal role in shaping the chromatin landscape and regulating gene expression.[1][2]
This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a tool to investigate the functional consequences of histone deacetylation. We will explore how this compound can be used to probe the intricate crosstalk between histone acetylation and other critical post-translational modifications, such as the H3K36 trimethylation deposited by SETD2. This guide offers detailed experimental protocols, quantitative data summaries, and pathway visualizations to facilitate the integration of this compound into chromatin research and drug discovery workflows.
Core Mechanism of Action
This compound is a cell-permeable compound that functions by activating a subset of histone deacetylases.[2][3] Unlike the vast majority of small molecules targeting this enzyme class, which are inhibitors, this compound promotes the removal of acetyl groups from histone and non-histone proteins. One study, using Western blot analysis, has shown that this compound activates the enzymatic activity of HDACs 3, 4, 5, 7, and 10.[2]
The primary and most direct effect of this compound is the reduction of global histone acetylation levels. This activity makes it a powerful tool to counteract the effects of HDAC inhibitors, such as Trichostatin A (TSA). By promoting a state of histone hypoacetylation, this compound allows researchers to investigate the downstream cellular consequences, including changes in chromatin structure, gene transcription, and cell signaling.
Data Presentation: Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₇Cl₂N₃O | |
| Molecular Weight | 292.12 g/mol | |
| Purity | >99% (as reported by vendor) | |
| Solubility (DMSO) | ≥ 58 mg/mL (198.54 mM) | |
| Solubility (Ethanol) | 5 mg/mL (17.12 mM) | |
| Storage | Powder: -20°C (3 years) | |
| In solvent: -80°C (1 year) |
Table 2: In Vitro Effects of this compound on Cellular Models
| Parameter | Cell Line(s) | Concentration | Duration | Effect | Reference |
| Histone Deacetylation | A549, murine ES | 50 µM | 2 hours | Suppresses TSA-induced histone acetylation. | |
| Cell Cycle Regulation | A549 | 50 µM | - | Reverts TSA-induced cell cycle arrest to a normal distribution. | |
| Apoptosis | A549 | 50 µM | 5 hours | Reduces the number of apoptotic cells in TSA-treated cultures. | |
| Transcriptional Regulation | murine ES | 50 µM | 30 mins | Suppresses TSA-activated transcription. |
Table 3: In Vivo Data for this compound
| Parameter | Animal Model | Dosage | Administration Route | Effect | Reference |
| Attenuation of Inflammatory Signaling | CBS+/- mice | 0.5 mg/kg (3 times/week for 8 weeks) | Intraperitoneal | Suppressed IL-6 and TNF-α expression. | |
| Improved Cardiac Function Post-Resuscitation | Wistar rats | Not specified | Intraperitoneal | Increased Left Ventricular Ejection Fraction (LVEF) to 81.01% ± 2.88% compared to control (61.15% ± 1.07%). | |
| Increased Cardiac Output (CO) to 39.61 ± 4.12 ml/min compared to control (26.49 ± 3.78 ml/min). | |||||
| Reduced Inflammatory Markers Post-Resuscitation | Wistar rats | Not specified | Intraperitoneal | Decreased serum levels of IL-1β and TNF-α. |
This compound as a Tool for Probing Chromatin Crosstalk
While direct studies employing this compound to investigate the SETD2 pathway are not yet published, the compound serves as an invaluable tool for exploring the functional consequences of histone deacetylation, which is known to intersect with histone methylation pathways.
Histone H3 lysine 36 trimethylation (H3K36me3), catalyzed exclusively by SETD2, is a hallmark of actively transcribed gene bodies. A crucial aspect of this pathway is its crosstalk with histone deacetylation. H3K36me3 acts as a docking site for protein complexes containing HDACs, such as the Rpd3S complex in yeast. This recruitment is essential for deacetylating histones within the gene body, which suppresses cryptic transcription initiation and ensures transcriptional fidelity.
Conversely, the acetylation state of histones can influence the activity of histone methyltransferases. Recent findings indicate that polyacetylation of histone tails on a nucleosome substrate enhances the H3K36 methylation activity of SETD2 in vitro.
This intricate relationship suggests that by modulating the cellular histone acetylation landscape with this compound, researchers can investigate the downstream effects on SETD2-mediated processes. For instance, inducing histone deacetylation with this compound could be hypothesized to:
-
Alter the recruitment of HDAC complexes to gene bodies.
-
Influence the overall fidelity of transcription.
-
Potentially modulate the enzymatic activity of SETD2 itself, given the stimulatory effect of acetylation.
This compound, therefore, allows for the creation of a cellular environment dominated by histone deacetylation, enabling the study of how this state impacts the deposition and function of other critical chromatin marks like H3K36me3.
Mandatory Visualizations
Experimental Protocols
The following protocols are provided as a guide and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound powder (MW: 292.12)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 20 mM stock solution, dissolve 5.84 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: Cell Viability Assay (MTS/MTT)
Purpose: To determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
Cells of interest (e.g., A549)
-
Complete culture medium
-
96-well clear-bottom tissue culture plates
-
This compound stock solution (20 mM in DMSO)
-
MTS or MTT reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from the 20 mM stock. Final concentrations may range from 1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Afterwards, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Histone Acetylation
Purpose: To quantify changes in global or site-specific histone acetylation following this compound treatment.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound and TSA stock solutions
-
PBS, ice-cold
-
Cell scraper
-
Acid extraction buffer (e.g., 0.2 M H₂SO₄)
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
RIPA buffer
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies (e.g., anti-pan-acetyl-lysine, anti-H3K27ac, anti-total H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with vehicle (DMSO), this compound (e.g., 50 µM), TSA (e.g., 500 nM), and a combination of this compound and TSA for the desired time (e.g., 2-6 hours).
-
Histone Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells and extract histones using an acid extraction method.
-
Precipitate the histones with TCA, wash with ice-cold acetone, and air-dry the pellet.
-
Resuspend the histone pellet in deionized water.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a 15% SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Detection: Image the blot using a chemiluminescence detection system. Quantify band intensities and normalize the acetyl-histone signal to the total histone H3 signal.
Protocol 4: Chromatin Immunoprecipitation (ChIP)
Purpose: To determine the effect of this compound on histone acetylation at specific genomic loci.
Materials:
-
Cells cultured in 15 cm dishes
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell lysis and nuclear lysis buffers
-
Sonication buffer
-
Sonicator (e.g., Bioruptor)
-
ChIP dilution buffer
-
Antibodies for immunoprecipitation (e.g., anti-H3K27ac, Normal Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis of target loci
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle as determined from previous experiments. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells to isolate nuclei. Resuspend the nuclear pellet in sonication buffer and shear the chromatin to fragments of 200-800 bp using a sonicator.
-
Immunoprecipitation:
-
Clarify the sonicated chromatin by centrifugation.
-
Save a small aliquot as the "input" control.
-
Dilute the remaining chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with the specific antibody (e.g., anti-H3K27ac) or an IgG control overnight at 4°C.
-
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
qPCR Analysis: Perform quantitative PCR using the purified DNA from the input and immunoprecipitated samples with primers specific to the promoter regions of interest.
-
Data Analysis: Calculate the enrichment of the target histone mark at specific loci relative to the input and the IgG control. Compare the enrichment between this compound-treated and vehicle-treated samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | TargetMol [targetmol.com]
Itsa-1: A Molecular Switch Reversing Trichostatin A-Induced Cellular Effects
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Trichostatin A (TSA), a potent histone deacetylase (HDAC) inhibitor, has been extensively studied for its anti-cancer properties, primarily attributed to its ability to induce cell cycle arrest, apoptosis, and changes in gene expression through the hyperacetylation of histones and other proteins like tubulin. However, the development of targeted therapies requires a deeper understanding of the mechanisms that can counteract these effects. This technical guide focuses on Itsa-1, a small molecule identified as a specific suppressor of TSA-induced phenotypes. We provide a comprehensive overview of the current knowledge on this compound's role in reversing the cellular effects of TSA, including quantitative data, detailed experimental protocols, and elucidated signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery, facilitating further investigation into the therapeutic potential of modulating HDAC inhibitor activity.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. HDAC inhibitors, such as Trichostatin A (TSA), disrupt this process, leading to histone hyperacetylation, chromatin relaxation, and the activation of tumor suppressor genes.[1][2] Consequently, TSA has been shown to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines.[3][4][5]
This compound has emerged as a unique molecular probe that specifically counteracts the cellular effects of TSA. Unlike general HDAC activators, this compound appears to selectively reverse the inhibitory action of TSA on HDACs, making it an invaluable tool for dissecting the specific pathways modulated by this particular HDAC inhibitor. This guide will delve into the known mechanisms of this compound action, providing researchers with the necessary information to design and execute experiments aimed at further unraveling its biological functions and therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the interaction between this compound and TSA. These values provide a reference for experimental design and data interpretation.
Table 1: Effective Concentrations of this compound and TSA in Cellular Assays
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| This compound | A549 | 50 µM | Suppression of TSA-induced histone and tubulin acetylation | |
| This compound | Murine ES | 50 µM | Suppression of TSA-induced histone acetylation | |
| This compound | NPC | Not Specified | Reversal of TSA-attenuated cell proliferation | |
| Trichostatin A (TSA) | A549 | 300 nM | Induction of histone and tubulin acetylation | |
| Trichostatin A (TSA) | Murine ES | 300 nM | Induction of histone acetylation |
Table 2: Effects of this compound on TSA-Induced Changes in Cell Cycle and Apoptosis
| Cell Line | Treatment | Effect on Cell Cycle | Effect on Apoptosis | Reference |
| A549 | TSA + this compound | Reversion of TSA-induced arrest | Reduction in TSA-induced apoptosis | |
| NPC | TSA + this compound | Reversal of TSA-induced changes in p16, cyclinD1, CDK2 | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound in reversing TSA-induced cellular changes.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cells treated with TSA.
Materials:
-
Cells of interest (e.g., A549, NPC)
-
Complete culture medium
-
Trichostatin A (TSA)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of TSA, this compound, or a combination of both. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in response to TSA and this compound treatment.
Materials:
-
Cells of interest
-
Complete culture medium
-
TSA and this compound
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with TSA, this compound, or a combination for the desired duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Western Blot Analysis of Histone and Tubulin Acetylation
This protocol is used to detect changes in the acetylation status of histones and α-tubulin.
Materials:
-
Cells of interest
-
TSA and this compound
-
Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors like TSA and sodium butyrate)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated-histone H3, anti-acetylated-histone H4, anti-acetylated-α-tubulin, and loading controls like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with TSA, this compound, or a combination.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol measures the direct effect of this compound on HDAC activity in the presence of TSA.
Materials:
-
HeLa cell nuclear extract (as a source of HDACs)
-
HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
TSA and this compound
-
Developer solution (containing a protease like trypsin)
-
96-well black plates
-
Fluorometric microplate reader
Procedure:
-
In a 96-well black plate, add assay buffer, HeLa nuclear extract, and the desired concentrations of TSA and/or this compound.
-
Incubate for 15 minutes at 37°C.
-
Add the HDAC fluorometric substrate to initiate the reaction.
-
Incubate for 30-60 minutes at 37°C.
-
Add the developer solution to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorescent molecule.
-
Measure the fluorescence (e.g., Ex/Em = 360/460 nm) using a fluorometric microplate reader.
Signaling Pathways and Molecular Mechanisms
The precise molecular mechanisms by which this compound reverses the effects of TSA are still under investigation. However, based on current evidence, several key signaling pathways are implicated.
Direct Reversal of HDAC Inhibition
The primary mechanism of this compound appears to be the direct counteraction of TSA's inhibitory effect on class I and II HDACs. While this compound itself does not exhibit HDAC activating properties in the absence of TSA, it specifically suppresses the inhibitory action of TSA. This suggests a competitive or allosteric interaction at the level of the HDAC enzyme.
Modulation of Downstream Signaling Pathways
Beyond direct HDAC interaction, this compound likely influences downstream signaling pathways that are affected by TSA-induced changes in protein acetylation.
-
NF-κB Pathway: TSA has been shown to affect the NF-κB signaling pathway, which is crucial for inflammation, cell survival, and proliferation. Recent evidence suggests that this compound can inhibit the activation of the NF-κB pathway, potentially by restoring the deacetylation of key components of this pathway that are targeted by HDACs.
-
PI3K/Akt and MAPK/ERK Pathways: Studies have indicated that TSA can suppress the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell growth and survival. While direct evidence for this compound's role in these pathways is still lacking, it is plausible that by restoring HDAC activity, this compound could indirectly lead to the reactivation of these pro-survival pathways, thus counteracting the cytotoxic effects of TSA.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the reversal of TSA's effects by this compound.
Conclusion and Future Directions
This compound represents a powerful chemical tool for dissecting the specific cellular consequences of TSA-mediated HDAC inhibition. The data and protocols presented in this guide provide a solid foundation for researchers to explore the intricate interplay between these two molecules. Key areas for future research include:
-
Elucidation of the precise binding site and mechanism of this compound on HDACs in the presence of TSA.
-
Identification of the full spectrum of acetylated proteins whose status is reversed by this compound.
-
In-depth investigation of the impact of this compound on the PI3K/Akt and MAPK/ERK pathways.
-
Evaluation of the in vivo efficacy of this compound in modulating the therapeutic effects and potential side effects of TSA in pre-clinical cancer models.
A comprehensive understanding of how this compound reverses the effects of TSA will not only advance our fundamental knowledge of HDAC biology but also pave the way for the development of more sophisticated and targeted epigenetic therapies.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Itsa-1: A Technical Guide to a Novel HDAC Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1 is a small molecule identified as a potent and specific activator of histone deacetylases (HDACs) that uniquely counteracts the effects of the well-characterized HDAC inhibitor, Trichostatin A (TSA). Discovered through a chemical genetic modifier screen, this compound has emerged as a valuable tool for dissecting the nuanced roles of histone and tubulin acetylation in cellular processes.[1] It reverses TSA-induced cell cycle arrest, histone and tubulin hyperacetylation, and apoptosis, providing a unique mechanism of action that is not observed with other HDAC inhibitors like Trapoxin (TPX) or FK228.[1][2] In vivo studies have further highlighted its therapeutic potential, demonstrating anti-inflammatory properties through the suppression of pro-inflammatory cytokines and a protective role in cardiac arrest models via inhibition of the NF-κB signaling pathway.[3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental characterization of this compound.
Quantitative Data Summary
While specific AC50 or EC50 values for this compound's HDAC activation are not available in the public domain, the following table summarizes the effective concentrations used in various key experiments, providing a reference for its biological activity.
| Parameter | Cell Line/System | Concentration | Observed Effect | Reference |
| Reversal of TSA-induced cell cycle arrest | Murine Embryonic Stem (ES) cells | 50 µM | Reverted the TSA-arrested population to a normal cell cycle distribution. | [4] |
| Suppression of TSA-induced histone acetylation | A549 and Murine ES cells | 50 µM | Reduced histone acetylation to baseline levels after 2 hours of treatment. | |
| Suppression of TSA-induced tubulin acetylation | A549 cells | 50 µM | Suppressed TSA-induced tubulin acetylation. | |
| Reduction of TSA-induced apoptosis | A549 cells | 50 µM | Reduced the number of apoptotic cells after 5 hours of treatment. | |
| Suppression of TSA-activated transcription | Murine ES cells | 50 µM | Suppressed TSA-activated transcription within 30 minutes. | |
| Anti-inflammatory effect (in vivo) | CBS+/- mice | 0.5 mg/kg (i.p.) | Suppressed IL-6 and TNF-α expression. | |
| Cardioprotective effect (in vivo) | Cardiac arrest rat model | Not specified | Reduced histone acetylation and inhibited the NF-κB pathway. |
Experimental Protocols
Chemical Genetic Modifier Screen for this compound Discovery
This compound was identified from a chemical genetic screen designed to find small molecules that could suppress the cell cycle arrest induced by TSA.
-
Cell Line: Human A549 lung carcinoma cells.
-
Assay Principle: A cytoblot cell-based screen was utilized to identify small molecules that could reverse the G1 and G2 phase cell cycle arrest induced by TSA.
-
Methodology:
-
A549 cells were treated with TSA to induce cell cycle arrest.
-
A library of diverse small molecules was then added to the TSA-treated cells.
-
The cells were subsequently stained with a DNA dye.
-
High-throughput imaging and analysis were used to identify wells where the cell cycle distribution reverted to normal, indicating suppression of the TSA-induced arrest.
-
Hits from the primary screen were then subjected to secondary assays to confirm their activity and elucidate their mechanism of action.
-
HDAC Activity Assay
This in vitro assay was performed to determine if this compound directly affects HDAC enzymatic activity.
-
Enzyme Source: Total HeLa cell lysate.
-
Substrate: A fluorogenic HDAC substrate.
-
Methodology:
-
HeLa cell lysates were prepared to serve as a source of HDAC enzymes.
-
The lysate was incubated with a fluorogenic HDAC substrate in the presence or absence of TSA and/or this compound.
-
The reaction was allowed to proceed, and the fluorescence generated from the deacetylation of the substrate was measured using a fluorometer.
-
The results indicated that this compound does not directly affect HDAC activity in vitro, either in the presence or absence of TSA.
-
Western Blot Analysis of Histone and Tubulin Acetylation
Western blotting was a key method to assess the effect of this compound on TSA-induced protein acetylation.
-
Cell Lines: A549 and murine ES cells.
-
Treatment: Cells were treated with DMSO (control), TSA (300 nM), this compound (50 µM), or a combination of TSA and this compound.
-
Methodology:
-
Following treatment, cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3) and acetylated α-tubulin. Antibodies against total histone H3 and actin were used as loading controls.
-
After washing, the membrane was incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis by BrdU Incorporation
This assay was used to confirm the reversal of TSA-induced cell cycle arrest by this compound.
-
Cell Line: Murine ES cells.
-
Methodology:
-
Murine ES cells were treated with TSA to induce cell cycle arrest.
-
The arrested cells were then treated with this compound (50 µM).
-
Bromodeoxyuridine (BrdU), a thymidine analog, was added to the culture medium. BrdU is incorporated into newly synthesized DNA during the S phase of the cell cycle.
-
Cells were harvested, fixed, and permeabilized.
-
The incorporated BrdU was detected using a fluorescently labeled anti-BrdU antibody.
-
DNA was counterstained with a fluorescent dye (e.g., propidium iodide).
-
The percentage of cells in different phases of the cell cycle (G1, S, G2/M) was determined by flow cytometry.
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the discovery and initial characterization of this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory action via HDAC activation and subsequent inhibition of the NF-κB signaling pathway.
Conclusion
This compound stands out as a unique molecular probe that selectively antagonizes the cellular effects of the HDAC inhibitor TSA. Its discovery through a chemical genetic screen underscores the power of this approach in identifying novel modulators of biological pathways. While the precise molecular mechanism of its TSA-specific action remains to be fully elucidated, this compound's ability to activate HDACs and consequently suppress inflammatory signaling pathways, such as NF-κB, highlights its potential as a lead compound for the development of new anti-inflammatory therapeutics. Further research into the dose-dependent activity and the direct molecular targets of this compound will be crucial in fully realizing its scientific and therapeutic value.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Enigmatic Activator: A Technical Guide to Itsa-1's Interaction with Histone Deacetylases
For Researchers, Scientists, and Drug Development Professionals
Abstract
Itsa-1 (Item-Specific Transcriptional Activator-1) has emerged as a unique small molecule modulator of histone deacetylase (HDAC) activity. Unlike the vast majority of compounds targeting HDACs, which are inhibitory in nature, this compound functions as an HDAC activator. Its primary characterized role is the counteraction of the effects induced by the potent pan-HDAC inhibitor, Trichostatin A (TSA). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with specific HDAC isoforms, consolidating available data, outlining relevant experimental methodologies, and presenting signaling pathway diagrams to facilitate further research and drug development efforts in the field of epigenetic modulation.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. Given their central role in cellular processes, HDACs have become significant targets for therapeutic intervention, particularly in oncology. The vast majority of drug discovery efforts have focused on the development of HDAC inhibitors.
This compound represents a departure from this paradigm. It is a cell-permeable small molecule that has been shown to reverse the cellular phenotypes induced by HDAC inhibitors, most notably Trichostatin A (TSA). This unique activity profile suggests that this compound may serve as a valuable tool for dissecting the downstream consequences of HDAC inhibition and potentially as a lead compound for the development of therapeutics where HDAC activation is desired. This document will synthesize the available information on this compound's interaction with HDACs, with a focus on isoform specificity, quantitative effects, and the experimental frameworks used to characterize this interaction.
This compound and its Interaction with HDACs: A Qualitative Overview
Currently, the public domain literature lacks detailed quantitative data on the direct activation of specific, purified HDAC isoforms by this compound. The primary evidence for its HDAC-activating properties is derived from cellular and in vivo studies where it reverses the effects of HDAC inhibitors.
One study, utilizing Western blot analysis in a rat model of cardiac arrest, suggested that this compound activates the activity of HDACs 3, 4, 5, 7, and 10.[1] However, it is important to note that this was an indirect measurement of activity based on protein expression levels and not a direct enzymatic assay with purified components.
The most well-documented activity of this compound is its ability to counteract the effects of Trichostatin A (TSA), a potent, reversible, and non-selective inhibitor of class I and II HDACs.[2][3][4] this compound has been shown to suppress TSA-induced histone and tubulin acetylation.[2]
Quantitative Data on this compound's Cellular Effects
While direct enzymatic activation data on isolated HDAC isoforms is not available, cellular studies provide some quantitative insights into the concentrations at which this compound exerts its effects.
| Cell Line | Treatment | Observed Effect | Reference |
| A549 | 50 µM this compound | Reverts TSA-induced cell cycle arrest. | |
| A549 | 50 µM this compound (concurrent with 300 nM TSA) | Suppresses TSA-induced histone and tubulin acetylation. | |
| Murine ES | 50 µM this compound (concurrent with TSA) | Suppresses TSA-induced histone acetylation. | |
| HK-2 | 10 µM this compound | Nullifies the promoting impacts of sh-HDAC2 on H3K27ac and SNRK protein expression. |
Experimental Protocols
Detailed experimental protocols for specifically measuring the activation of HDAC isoforms by this compound are not explicitly described in the available literature. However, standard HDAC activity assays, typically used for screening inhibitors, can be adapted to identify and characterize activators.
In Vitro HDAC Activation Assay (Fluorogenic)
This protocol is a conceptual adaptation of a standard fluorogenic HDAC inhibition assay.
Objective: To determine the effect of this compound on the enzymatic activity of a specific recombinant HDAC isoform.
Materials:
-
Recombinant human HDAC isoform (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Trichostatin A (TSA) as a control inhibitor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In the wells of a 96-well plate, add the recombinant HDAC isoform diluted in Assay Buffer.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive inhibition control (TSA).
-
Pre-incubate the enzyme with the compounds for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the signal by adding the Developer solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the concentration of this compound. An increase in fluorescence compared to the vehicle control would indicate HDAC activation. The AC50 (concentration required for 50% of maximal activation) can be calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular context. This method could be employed to investigate if this compound directly engages with specific HDAC isoforms within cells.
Objective: To determine if this compound binds to a specific HDAC isoform in intact cells.
Materials:
-
Cell line expressing the HDAC isoform of interest.
-
This compound
-
Lysis buffer
-
Antibodies specific to the HDAC isoform of interest
-
Western blotting reagents and equipment
-
PCR thermocycler
Procedure:
-
Treat cultured cells with this compound or vehicle control for a defined period.
-
Harvest and wash the cells.
-
Aliquot the cell suspension and heat each aliquot to a different temperature for a short duration (e.g., 3 minutes) using a PCR thermocycler.
-
Lyse the cells and separate the soluble fraction (containing folded, stable proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of the target HDAC isoform remaining in the soluble fraction by Western blotting.
-
Data Analysis: A shift in the melting curve of the HDAC isoform in the presence of this compound compared to the vehicle control would indicate direct binding.
Signaling Pathways and Logical Relationships
The primary known mechanism of this compound is its opposition to the action of TSA. The following diagrams illustrate the conceptual signaling pathway and the experimental workflow for assessing this interaction.
Caption: this compound activates HDACs, promoting histone deacetylation, while TSA inhibits this process.
Caption: Cellular assay workflow to determine if this compound reverses TSA-induced hyperacetylation.
Conclusion and Future Directions
This compound stands out as a rare example of an HDAC activator, presenting a unique opportunity to explore the biological roles of HDACs from a perspective of gain-of-function rather than inhibition. While current knowledge is primarily based on its ability to counteract TSA in cellular models, the precise molecular mechanism and its isoform specificity remain to be elucidated.
Future research should prioritize:
-
Quantitative biochemical assays: Determining the activation constants (e.g., AC50) of this compound against a full panel of purified recombinant HDAC isoforms is critical.
-
Direct binding studies: Techniques like Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) would provide definitive evidence of direct binding to specific HDACs and quantify the binding affinity.
-
Mechanism of action studies: Investigating whether this compound is an allosteric activator and how it counteracts the competitive inhibition of TSA at the molecular level will be crucial for understanding its function.
-
Non-histone substrate profiling: Identifying which non-histone proteins are preferentially deacetylated in the presence of this compound by specific HDAC isoforms will broaden our understanding of its cellular effects.
A deeper understanding of this compound's interaction with specific HDAC isoforms will not only provide a valuable research tool for epigenetics but may also pave the way for novel therapeutic strategies targeting diseases where enhanced HDAC activity could be beneficial.
References
Methodological & Application
Application Notes & Protocols: Determining the Optimal Concentration of Itsa-1 for In Vitro Assays
Introduction
Itsa-1 is a cell-permeable small molecule that functions as an activator of histone deacetylases (HDACs).[1][2][3] Its primary characterized mechanism of action is the specific suppression of the effects induced by the HDAC inhibitor Trichostatin A (TSA).[2][4] this compound has been shown to counteract TSA-induced histone and tubulin acetylation, cell cycle arrest, and apoptosis. Unlike broad-spectrum HDAC activators, this compound's activity is uniquely dependent on the prior inhibition of HDACs by TSA, as it shows no direct effect on HDAC activity in the absence of TSA or in the presence of other classes of HDAC inhibitors. This makes this compound a valuable research tool for dissecting the specific roles of TSA-sensitive HDACs in various cellular processes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for their specific in vitro experimental needs.
Mechanism of Action: this compound Signaling Pathway
This compound's mechanism is centered on reversing the effects of the HDAC inhibitor, Trichostatin A. HDACs are critical enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and regulation of gene expression. TSA inhibits this process, causing hyperacetylation. This compound activates HDACs, thereby counteracting TSA's inhibitory effects. This restoration of HDAC activity can, in turn, suppress downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cell survival.
Caption: this compound signaling pathway, illustrating its role in activating HDACs to counteract TSA-induced hyperacetylation.
Data Presentation: Efficacy of this compound at Tested Concentrations
The following table summarizes quantitative data from published studies, providing a starting point for concentration range selection in new experimental designs. A concentration of 50 µM has been frequently demonstrated to be effective across various cell lines and assays.
| Concentration | Cell Line(s) | Assay Type | Observed Effect | Incubation Time | Citation(s) |
| 50 µM | A549 | Cell Cycle Analysis | Reverted TSA-induced cell cycle arrest. | Not Specified | |
| 50 µM | A549 | Apoptosis Assay | Reduced the number of apoptotic cells in the presence of TSA. | 5 hours | |
| 50 µM | A549, Murine ES Cells | Western Blot | Suppressed TSA-induced histone H3 acetylation. | 2 hours | |
| 50 µM | Murine ES Cells | Transcriptional Assay | Suppressed TSA-activated transcription. | 30 minutes | |
| 100 µM | N/A | In Vitro HDAC Assay | No direct effect on HDAC activity. | Not Specified |
Experimental Protocols
To determine the optimal this compound concentration for a specific in vitro assay, a dose-response experiment is recommended. The following protocols provide a generalized workflow.
Preparation of Stock Solutions
-
This compound Stock: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 2.92 mg of this compound (Molecular Weight: 292.12 g/mol ) in 1 mL of high-quality, anhydrous DMSO. Aliquot and store at -80°C for long-term storage (up to 1 year) or -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles.
-
Trichostatin A (TSA) Stock: Prepare a 1 mM stock solution of TSA in DMSO. Store in aliquots at -20°C.
Experimental Workflow for Determining Optimal Concentration
The following workflow outlines the key steps for a dose-response experiment.
Caption: Experimental workflow for determining the optimal concentration of this compound in vitro.
Protocol: Dose-Response Analysis of this compound on Histone Acetylation
This protocol uses Western Blotting to measure the reversal of TSA-induced histone H3 acetylation, a direct indicator of this compound activity.
Materials:
-
Cell line of interest (e.g., A549 human lung carcinoma cells).
-
Complete cell culture medium.
-
This compound and TSA stock solutions (as prepared above).
-
Phosphate-Buffered Saline (PBS).
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Anti-acetyl-Histone H3, Anti-total-Histone H3 (or other loading control like β-actin).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
TSA Treatment: Treat all wells (except for the vehicle control) with a fixed, predetermined concentration of TSA (e.g., 300 nM) for 2 to 4.5 hours. This pre-treatment is crucial as this compound's target is induced by TSA.
-
This compound Treatment: Following TSA incubation, add varying concentrations of this compound to the designated wells. A suggested concentration range is 0, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO only) and a TSA-only control.
-
Incubation: Incubate the cells for an additional 2 to 4 hours at 37°C.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane (if necessary) and re-probe with an antibody for total Histone H3 as a loading control.
-
-
Data Analysis: Quantify the band intensities. Normalize the acetyl-H3 signal to the total-H3 signal. Plot the normalized signal against the this compound concentration to determine the concentration that gives the desired level of deacetylation (e.g., EC50 or maximal effect).
This systematic approach will enable researchers to identify a robust and reproducible optimal concentration of this compound for their specific experimental context.
References
Application Notes and Protocols for Itsa-1 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1 is a small molecule activator of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDACs can modulate chromatin structure and the activity of various transcription factors. This compound has been identified as an activator of several HDAC isoforms, including HDAC3, 4, 5, 7, and 10. A key mechanism of action for this compound involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation, cell survival, and proliferation. These properties make this compound a valuable tool for research in oncology, inflammation, and other areas where HDAC and NF-κB signaling are implicated.
These application notes provide detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cell viability, apoptosis, NF-κB signaling, and histone acetylation.
Mechanism of Action: this compound and the NF-κB Signaling Pathway
This compound's inhibitory effect on the NF-κB pathway is primarily mediated through the activation of Class IIa HDACs, particularly HDAC4, and Class I HDACs, such as HDAC3.
-
HDAC4-mediated Inhibition: this compound-activated HDAC4 can function as a SUMO (Small Ubiquitin-like Modifier) E3 ligase for IκBα, the primary inhibitor of NF-κB. Sumoylation of IκBα at Lysine 21 prevents its ubiquitination and subsequent degradation by the proteasome.[1] This stabilizes the IκBα-NF-κB complex in the cytoplasm, thereby blocking the translocation of the active p65/p50 NF-κB dimer to the nucleus and inhibiting the transcription of NF-κB target genes.[1]
-
HDAC3-mediated Regulation: this compound also activates HDAC3, which can directly deacetylate the p65 subunit of NF-κB.[2][3] Deacetylation of p65, particularly at lysines 122, 123, 314, and 315, can have dual effects. In some contexts, it promotes the interaction of p65 with IκBα, leading to its nuclear export and the termination of the NF-κB response.[2] In other contexts, particularly in IL-1 signaling, HDAC3-mediated deacetylation of these specific lysines is required for the full transcriptional activity of p65. Therefore, the net effect of this compound on NF-κB activity via HDAC3 may be cell-type and stimulus-dependent.
The following diagram illustrates the key signaling events in the this compound-mediated inhibition of the NF-κB pathway.
Caption: this compound signaling pathway leading to NF-κB inhibition.
Quantitative Data Summary
The following table summarizes recommended starting concentrations and treatment durations for this compound in various cell-based assays based on available literature. Optimization may be required depending on the cell line and specific experimental conditions.
| Assay Type | Cell Line(s) | This compound Concentration | Treatment Duration | Expected Outcome |
| Histone Acetylation Assay | A549, murine ES cells | 50 µM | 2 hours | Suppression of TSA-induced histone acetylation. |
| Apoptosis Assay | A549 cells | 50 µM | 5 hours | Reduction in TSA-induced apoptosis. |
| Transcriptional Activation | Murine ES cells | 50 µM | 30 minutes | Suppression of TSA-activated transcription. |
| Cell Viability / Cytotoxicity | Various | 10 - 100 µM | 24 - 72 hours | Dose-dependent decrease in cell viability. |
| NF-κB Reporter Assay | Various | 10 - 50 µM | 6 - 24 hours | Inhibition of TNF-α or other stimulus-induced NF-κB reporter activity. |
Experimental Protocols
General Considerations
-
This compound Preparation: this compound is soluble in DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO and store at -20°C or -80°C. For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. To avoid precipitation, it is recommended to pre-warm both the stock solution and the culture medium to 37°C before dilution. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Cell Culture: Use appropriate cell culture conditions (medium, serum, temperature, CO₂) for the specific cell line being used. Plate cells at a density that will ensure they are in the logarithmic growth phase during the experiment.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is adapted from standard MTT/MTS assay procedures and can be used to assess the cytotoxic effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT/MTS Assay:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Carefully remove the medium and add 100 µL of solubilization solution to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
Caption: Workflow for cell viability assay using this compound.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates or culture flasks
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of this compound (e.g., 10, 50, 100 µM) and a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating, potentially apoptotic cells) and detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the collected medium.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Workflow for apoptosis assay using this compound.
Protocol 3: NF-κB Reporter Assay
This protocol utilizes a cell line stably or transiently transfected with an NF-κB-responsive reporter construct (e.g., luciferase or GFP) to measure the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Reporter cell line (e.g., HEK293T or HeLa with NF-κB-luciferase reporter)
-
Complete cell culture medium
-
White, opaque 96-well microplates (for luciferase assays)
-
This compound stock solution (in DMSO)
-
NF-κB stimulus (e.g., TNF-α, IL-1β, or LPS)
-
Luciferase assay reagent (e.g., ONE-Glo™ or Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a suitable density. Incubate overnight.
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in the appropriate medium.
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Pre-incubate the cells with this compound for a specific duration (e.g., 1-2 hours) before adding the stimulus.
-
-
Stimulation:
-
Prepare the NF-κB stimulus (e.g., TNF-α at a final concentration of 10-20 ng/mL) in medium containing this compound or vehicle.
-
Add the stimulus to the appropriate wells. Include a non-stimulated control.
-
-
Incubation: Incubate the plate for a duration sufficient to induce a robust reporter signal (typically 6-24 hours).
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
If using a dual-luciferase system, follow the manufacturer's protocol for sequential measurement of both reporters.
-
Caption: Workflow for NF-κB reporter assay with this compound.
Protocol 4: Histone Acetylation Assay
This protocol describes a general method to assess changes in global histone acetylation levels using Western blotting after this compound treatment.
Materials:
-
Cell line of interest
-
6-well or 10 cm culture dishes
-
This compound stock solution (in DMSO)
-
HDAC inhibitor (e.g., Trichostatin A, TSA) as a positive control for hyperacetylation
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 50 µM) for the desired time (e.g., 2 hours). Include a vehicle control and a positive control (e.g., TSA). To demonstrate this compound's activity, you can co-treat cells with TSA and this compound.
-
-
Histone Extraction or Whole-Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Perform histone extraction using a specialized kit or a high-salt extraction method.
-
Alternatively, prepare whole-cell lysates using a suitable lysis buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against acetylated histones and total histones (as a loading control).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation.
Caption: Workflow for histone acetylation assay.
Troubleshooting
-
Low this compound Activity:
-
Solubility: Ensure this compound is fully dissolved in DMSO and the final concentration of DMSO in the medium is not affecting cell health. Pre-warming solutions may help.
-
Concentration and Duration: Optimize the concentration and treatment time for your specific cell line and assay.
-
Cell Type: The effect of this compound may be cell-type specific.
-
-
High Background in Assays:
-
Vehicle Control: Always include a vehicle (DMSO) control to account for any effects of the solvent.
-
Assay-Specific Controls: Use appropriate positive and negative controls for each assay (e.g., a known NF-κB activator for the reporter assay, a known apoptosis inducer for the apoptosis assay).
-
-
Inconsistent Results:
-
Cell Passage Number: Use cells with a consistent and low passage number.
-
Reagent Quality: Ensure all reagents are fresh and properly stored.
-
Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting.
-
By following these detailed protocols and considering the provided information, researchers can effectively utilize this compound as a tool to investigate the roles of HDACs and NF-κB signaling in various biological processes.
References
Application Note and Protocol: Detection of Itsa-1-Induced Histone Deacetylation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone acetylation is a key epigenetic modification dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The acetylation state of histones plays a crucial role in chromatin structure and gene regulation. Hypoacetylation of histones, mediated by HDACs, generally leads to a more condensed chromatin structure, resulting in transcriptional repression.[1][2] Itsa-1 is a known activator of histone deacetylases (HDACs), which functions to counteract the effects of HDAC inhibitors such as Trichostatin A (TSA).[3] By activating HDACs, this compound promotes the removal of acetyl groups from histones, leading to histone deacetylation.[4] This application note provides a detailed Western blot protocol to detect and quantify the deacetylation of histones induced by this compound in a cellular context.
Signaling Pathway: this compound-Mediated Histone Deacetylation
This compound is understood to function as an activator of specific histone deacetylases. While the complete upstream signaling cascade of this compound is a subject of ongoing research, its downstream effect involves the activation of Class II HDACs, specifically HDACs 3, 4, 5, 7, and 10.[4] This activation enhances the enzymatic removal of acetyl groups from lysine residues on histone tails, leading to a decrease in overall histone acetylation and subsequent modulation of gene expression. The experimental design to observe this effect often involves inducing a state of hyperacetylation using an HDAC inhibitor like TSA, followed by treatment with this compound to demonstrate its deacetylase-activating potential.
Caption: Signaling pathway of this compound-induced histone deacetylation.
Experimental Workflow
The following diagram outlines the major steps for the detection of this compound-induced histone deacetylation using Western blotting. The process begins with cell culture and treatment, followed by histone extraction, protein quantification, SDS-PAGE, protein transfer to a membrane, antibody probing, and finally, data analysis.
Caption: Experimental workflow for detecting histone deacetylation.
Data Presentation
The quantitative analysis of Western blot results can be summarized in a table. Densitometry is used to measure the band intensity of the acetylated histone, which is then normalized to a loading control (e.g., total Histone H3). The data should demonstrate a decrease in histone acetylation in the presence of this compound, particularly after treatment with an HDAC inhibitor like TSA.
| Treatment Group | Concentration | Normalized Acetyl-Histone H3 Intensity (Arbitrary Units) |
| Vehicle Control (DMSO) | - | 1.00 ± 0.12 |
| TSA | 1 µM | 3.50 ± 0.25 |
| TSA + this compound | 1 µM + 50 µM | 1.50 ± 0.18 |
| This compound | 50 µM | 0.85 ± 0.10 |
Table 1: Representative quantitative data of this compound-induced histone deacetylation. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., A549, HeLa).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound
-
Trichostatin A (TSA)
-
Phosphate Buffered Saline (PBS)
-
Histone Extraction Buffer: (e.g., Acid extraction reagents: 0.2 N HCl)
-
RIPA Lysis Buffer (for total cell lysate if not performing histone extraction)
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA or Bradford Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (15% acrylamide for good resolution of histones)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine with 20% methanol)
-
PVDF or Nitrocellulose Membranes (0.2 µm pore size is recommended for small proteins like histones)
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Anti-acetyl-Histone H3 (e.g., targeting K9/K14)
-
Anti-Histone H3 (for loading control)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) Detection Reagent
Cell Culture and Treatment
-
Plate cells at a suitable density to achieve 70-80% confluency on the day of treatment.
-
Treat the cells as follows:
-
Vehicle Control: Treat with an equivalent volume of DMSO.
-
TSA Treatment (Positive Control for Acetylation): Treat with 1 µM TSA for 6-24 hours.
-
TSA and this compound Co-treatment/Post-treatment: Treat with 1 µM TSA for 6-24 hours. For the last 2-4 hours of incubation, add 50 µM this compound. The optimal incubation time for this compound should be determined empirically.
-
This compound Treatment: Treat with 50 µM this compound for 2-4 hours.
-
-
After treatment, wash the cells twice with ice-cold PBS.
Histone Extraction (Acid Extraction Method)
-
Scrape the washed cells into a conical tube and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice to swell the cells.
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the histones to a new tube.
Protein Quantification
-
Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Mix 15-20 µg of histone extract with 4x Laemmli sample buffer to a final 1x concentration. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load the samples onto a 15% SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm PVDF or nitrocellulose membrane. A wet transfer system is recommended for efficient transfer of low molecular weight proteins like histones.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against acetylated histone H3, diluted in blocking buffer according to the manufacturer's recommendation (typically 1:1000 to 1:5000). Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL detection reagent according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (for Loading Control): After imaging, the membrane can be stripped of the antibodies and reprobed with a primary antibody for total Histone H3 to serve as a loading control. Follow the same washing, secondary antibody incubation, and detection steps.
Data Analysis
-
Use densitometry software (e.g., ImageJ) to quantify the band intensities for both the acetylated histone and the total histone loading control.
-
Normalize the intensity of the acetylated histone band to the intensity of the corresponding total histone H3 band for each sample.
-
Calculate the fold change in acetylation relative to the vehicle control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Conclusion
This protocol provides a comprehensive framework for the detection and quantification of this compound-induced histone deacetylation by Western blot. The experimental design, incorporating a positive control for histone acetylation, allows for a clear demonstration of this compound's activity as an HDAC activator. Adherence to this protocol will enable researchers to reliably assess the impact of this compound and similar compounds on histone modification pathways.
References
- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Itsa-1 and Trichostatin A in Combination for Cellular Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the combined use of Itsa-1, a histone deacetylase (HDAC) activator, and Trichostatin A (TSA), a potent HDAC inhibitor. This document outlines their mechanisms of action, provides detailed protocols for their use in combination experiments, and presents quantitative data to inform experimental design.
Introduction
Trichostatin A (TSA) is a well-characterized antifungal antibiotic that acts as a potent, reversible, and specific inhibitor of class I and II histone deacetylases (HDACs)[1][2][3]. By inhibiting HDACs, TSA leads to the accumulation of acetylated histones, which alters chromatin structure and modulates the expression of genes involved in cell cycle arrest, differentiation, and apoptosis[1][4]. This compound, in contrast, functions as an HDAC activator and has been shown to counteract the effects of TSA, including TSA-induced cell cycle arrest, histone acetylation, and transcriptional activation. The opposing activities of these two compounds make their combined use a valuable tool for studying the dynamic regulation of histone acetylation and its downstream cellular consequences.
Mechanisms of Action
Trichostatin A (TSA): TSA inhibits class I and II HDACs by chelating the zinc ion within the enzyme's active site through its hydroxamic acid group. This inhibition prevents the removal of acetyl groups from lysine residues on histones and other proteins. The resulting hyperacetylation of histones leads to a more open chromatin structure, facilitating gene transcription. TSA has been shown to induce apoptosis through various pathways, including the p53 signaling pathway.
This compound: this compound acts as an activator of HDACs, specifically suppressing the inhibitory effects of TSA. Its mechanism is unique in that it appears to require the presence of TSA-inhibited HDACs to exert its effect. This compound can reverse TSA-induced phenotypes such as cell cycle arrest and apoptosis by restoring HDAC activity and reducing histone acetylation levels.
Combined Effect: The combination of this compound and TSA allows for the precise temporal control of HDAC activity. Researchers can induce a state of hyperacetylation with TSA and then reverse this state with the addition of this compound. This provides a powerful system for investigating the specific roles of histone acetylation in various cellular processes.
Quantitative Data
The following tables summarize key quantitative data for this compound and Trichostatin A from various studies.
Table 1: Trichostatin A (TSA) IC50 Values for Proliferation Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MCF-7 | Breast Cancer | 26.4 - 124.4 | |
| T-47D | Breast Cancer | 124.4 (mean) | |
| ZR-75-1 | Breast Cancer | 124.4 (mean) | |
| BT-474 | Breast Cancer | 124.4 (mean) | |
| MDA-MB-231 | Breast Cancer | 124.4 (mean) | |
| A549 | Lung Cancer | Not specified | |
| HeLa | Cervical Cancer | Not specified | |
| Caski | Cervical Cancer | Not specified | |
| MG-63 | Osteosarcoma | ~50-500 (effective range) | |
| HOS | Osteosarcoma | Not specified | |
| CNE2 | Nasopharyngeal Carcinoma | Concentration-dependent inhibition | |
| C666-1 | Nasopharyngeal Carcinoma | Concentration-dependent inhibition |
Table 2: Trichostatin A (TSA) IC50 Values for HDAC Inhibition
| HDAC Isoform/Source | IC50 (nM) | Reference |
| Cell-free assay | ~1.8 | |
| Breast cancer cell lines (mean) | 2.4 | |
| HDAC1 | 6 | |
| HDAC4 | 38 | |
| HDAC6 | 8.6 |
Table 3: this compound Effective Concentrations
| Cell Line | Effect | Concentration (µM) | Reference |
| A549 | Reversion of TSA-induced cell cycle arrest | 50 | |
| A549 | Reduction of TSA-induced apoptosis | 50 | |
| A549 & murine ES cells | Suppression of TSA-induced histone acetylation | 50 | |
| Murine ES cells | Suppression of TSA-activated transcription | 50 | |
| CNE2 & C666-1 | Rescue of TSA-impeded proliferation and migration | 10 |
Experimental Protocols
The following are detailed protocols for common experiments involving the combined use of this compound and TSA.
Cell Viability Assay (CCK-8 or MTT)
This protocol is designed to assess the effect of this compound and TSA on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well plates
-
Trichostatin A (TSA) stock solution (e.g., 1 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of TSA in complete medium.
-
Treat the cells with various concentrations of TSA for a predetermined time (e.g., 24, 48, or 72 hours) to determine its IC50 value for proliferation inhibition.
-
For combination studies, pre-treat cells with an effective concentration of TSA (e.g., near the IC50) for a specific duration (e.g., 24 hours).
-
Following TSA pre-treatment, add this compound at various concentrations (e.g., 10-50 µM) to the TSA-containing medium and incubate for an additional period (e.g., 24 or 48 hours).
-
As a control, treat cells with DMSO vehicle at the same final concentration used for the drug dilutions.
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C. Alternatively, for an MTT assay, add MTT reagent and incubate, followed by the addition of solubilization solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Histone Acetylation
This protocol is used to determine the levels of acetylated histones in response to this compound and TSA treatment.
Materials:
-
Cells of interest
-
6-well plates
-
Trichostatin A (TSA)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with TSA (e.g., 300 nM) for a specified time (e.g., 2-18 hours) to induce histone hyperacetylation.
-
For reversal experiments, after TSA treatment, add this compound (e.g., 50 µM) to the culture medium and incubate for an additional period (e.g., 2-5 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using an ECL substrate.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following treatment with this compound and TSA.
Materials:
-
Cells of interest
-
6-well plates
-
Trichostatin A (TSA)
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to synchronize if necessary.
-
Treat cells with TSA at a concentration known to induce cell cycle arrest (e.g., 200-400 nM) for a duration of 18-24 hours.
-
To assess the reversal effect, after TSA treatment, add this compound (e.g., 50 µM) and incubate for an additional 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in these application notes.
Caption: Mechanism of Trichostatin A (TSA) action.
Caption: Interaction of this compound and TSA on HDAC activity.
Caption: General experimental workflow for this compound and TSA combination studies.
Troubleshooting and Considerations
-
Solubility: Both this compound and TSA are typically dissolved in DMSO. Ensure the final DMSO concentration in the cell culture medium is non-toxic (usually <0.1%).
-
Concentration and Timing: The optimal concentrations and incubation times for both compounds will vary depending on the cell line and the specific experimental endpoint. It is crucial to perform dose-response and time-course experiments to determine these parameters empirically.
-
This compound Specificity: this compound's activity is reported to be specific to counteracting TSA's effects and may not reverse the effects of other HDAC inhibitors.
-
Off-target Effects: As with any small molecule inhibitor, be mindful of potential off-target effects and include appropriate controls in your experiments.
By following these application notes and protocols, researchers can effectively utilize the opposing activities of this compound and Trichostatin A to dissect the intricate roles of histone acetylation in cellular function and disease.
References
In Vivo Administration of Itsa-1 in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1 is a small molecule activator of histone deacetylases (HDACs), which counteracts the effects of HDAC inhibitors like Trichostatin A (TSA).[1] By activating HDACs, this compound can reverse TSA-induced cell cycle arrest, decrease histone acetylation, and suppress TSA-activated gene transcription.[1] Emerging research has highlighted its potential therapeutic applications, particularly in conditions characterized by inflammation and neuronal damage. This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on currently available scientific literature.
Mechanism of Action
This compound functions as an activator of specific histone deacetylases, leading to the removal of acetyl groups from histone and non-histone proteins. This epigenetic modification results in a more condensed chromatin structure, generally associated with transcriptional repression. One of the key pathways modulated by this compound is the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
In inflammatory conditions, the NF-κB pathway is often chronically activated, leading to the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound has been shown to activate HDACs 3, 4, 5, 7, and 10, which can deacetylate components of the NF-κB signaling cascade, leading to the suppression of pro-inflammatory gene expression.[2] This anti-inflammatory effect has been observed in rodent models of cardiac arrest and inflammation.[1]
Below is a diagram illustrating the proposed signaling pathway of this compound in modulating the NF-κB pathway.
Data Presentation
The following tables summarize the quantitative data from in vivo studies involving this compound administration in rodent models.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Inflammation
| Mouse Model | This compound Dosage and Administration | Duration | Key Findings | Reference |
| CBS+/- mice | 0.5 mg/kg; intraperitoneal injection; 3 times/week | 8 weeks | Balanced deacetylation activity; Suppressed IL-6 and TNF-α expression. |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Cardiac Arrest
| Rat Model | This compound Dosage and Administration | Duration | Key Findings | Reference |
| Wistar rats (cardiac arrest model) | 0.5 mg/kg; intraperitoneal injection | 3 consecutive days prior to cardiac arrest | Reduced serum levels of IL-1β and TNF-α; Inhibited glial cell activation; Reduced histone acetylation; Blocked the NF-κB pathway; Promoted neuronal survival. |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the in vivo administration of this compound.
Experimental Workflow for In Vivo this compound Administration and Analysis
Protocol 1: Intraperitoneal Administration of this compound in a Mouse Model of Systemic Inflammation
Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of systemic inflammation.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile 1 mL syringes with 27-30 gauge needles
-
CBS+/- mice (or other appropriate inflammatory model)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
This compound Formulation:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
For a final dosing solution of 0.05 mg/mL (to deliver 0.5 mg/kg in a 10 mL/kg injection volume), dilute the stock solution in corn oil. For example, add 5 µL of the 10 mg/mL stock solution to 995 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension. Prepare fresh on each day of administration.
-
-
Administration:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse.
-
Administer 0.5 mg/kg of this compound (or vehicle control) via intraperitoneal injection.
-
Repeat the administration three times a week for the duration of the study (e.g., 8 weeks).
-
-
Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as changes in behavior, appetite, or grooming.
-
Record body weights at least once a week.
-
-
Endpoint and Sample Collection:
-
At the end of the study, euthanize the mice according to approved institutional protocols.
-
Collect blood via cardiac puncture for serum cytokine analysis (e.g., IL-6, TNF-α) using ELISA.
-
Harvest tissues of interest (e.g., spleen, liver) for analysis of histone acetylation by Western blot or gene expression by qPCR.
-
Protocol 2: Intraperitoneal Administration of this compound in a Rat Model of Cardiac Arrest and Resuscitation
Objective: To assess the neuroprotective and anti-inflammatory effects of this compound in a rat model of cardiac arrest.
Materials:
-
This compound (powder)
-
Vehicle (e.g., normal saline with a small percentage of a solubilizing agent if necessary)
-
Sterile syringes and needles appropriate for rats
-
Wistar rats
-
Surgical and monitoring equipment for cardiac arrest and resuscitation procedures
Procedure:
-
Animal Preparation and Acclimatization: Acclimatize Wistar rats to the facility for at least one week.
-
This compound Formulation: Prepare a sterile solution of this compound in a suitable vehicle for intraperitoneal injection.
-
Administration:
-
Administer this compound at a dose of 0.5 mg/kg via intraperitoneal injection for three consecutive days prior to the induction of cardiac arrest.
-
A control group should receive vehicle injections following the same schedule.
-
-
Induction of Cardiac Arrest and Resuscitation:
-
On the fourth day, induce cardiac arrest using a validated method (e.g., asphyxia or potassium chloride injection).
-
Perform cardiopulmonary resuscitation (CPR) after a defined period of cardiac arrest.
-
-
Post-Resuscitation Monitoring and Analysis:
-
Monitor the animals for survival and neurological function at various time points post-resuscitation (e.g., 24, 48, 72 hours).
-
At the study endpoint, collect blood and brain tissue.
-
Analyze serum for inflammatory markers (e.g., IL-1β, TNF-α).
-
Process brain tissue (e.g., hippocampus) for analysis of histone acetylation, NF-κB pathway activation (Western blot), and neuronal survival (histology).
-
Concluding Remarks
The in vivo administration of this compound in mouse models has demonstrated its potential as a modulator of inflammation and a neuroprotective agent. The protocols and data presented here provide a foundation for researchers to design and execute their own studies to further explore the therapeutic applications of this novel HDAC activator. Careful consideration of the animal model, dosing regimen, and outcome measures is crucial for obtaining robust and reproducible results. Further research is warranted to explore the efficacy of this compound in other disease models, such as cancer and other neurodegenerative disorders, and to fully elucidate its pharmacokinetic and toxicological profile.
References
Measuring Itsa-1 Efficacy in Neuroprotection Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1, a known activator of histone deacetylases (HDACs), has emerged as a promising small molecule with significant neuroprotective properties.[1] This document provides detailed application notes and experimental protocols for assessing the efficacy of this compound in preclinical neuroprotection assays. The information is intended to guide researchers in pharmacology, neuroscience, and drug development in evaluating this compound as a potential therapeutic agent for neurological disorders characterized by neuronal cell death, such as ischemic stroke and neuroinflammation.
The primary mechanism of this compound's neuroprotective action involves the activation of specific HDACs, leading to a reduction in histone acetylation. This epigenetic modification subsequently inhibits the activation of the pro-inflammatory NF-κB signaling pathway, thereby suppressing neuronal apoptosis and reducing neuroinflammation.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the neuroprotective efficacy of this compound.
In Vivo Efficacy of this compound in a Rat Model of Cardiac Arrest and Resuscitation
Table 1: Neurological Deficit Scores (NDS) Post-Resuscitation
| Treatment Group | NDS at 24h | NDS at 48h | NDS at 72h |
| Control | 16.10 ± 6.65 | --- | --- |
| This compound | 41.20 ± 7.46 | Significantly Higher than Control | Significantly Higher than Control |
Data adapted from a study on post-cardiac arrest rats. NDS is a composite score evaluating motor function, sensory function, and reflexes. A higher score indicates better neurological function.[1]
Table 2: Serum and Hippocampal Biomarkers of Brain Injury and Inflammation (at 4h post-ROSC)
| Biomarker | Control Group | This compound Group |
| Serum GFAP | Significantly Increased | Significantly Lower than Control |
| Serum S100β | Significantly Increased | Significantly Lower than Control |
| Serum IL-1β | Significantly Increased | Significantly Lower than Control |
| Serum TNF-α | Significantly Increased | Significantly Lower than Control |
| Hippocampal IL-1β | Significantly Increased | Significantly Lower than Control |
| Hippocampal TNF-α | Significantly Increased | Significantly Lower than Control |
GFAP and S100β are markers of astrocyte activation and brain injury. IL-1β and TNF-α are pro-inflammatory cytokines.[1]
Table 3: Neuronal Survival in Hippocampal CA1 Region
| Treatment Group | Neuronal Necrosis |
| Control | Observed neuronal disorder and necrosis |
| This compound | Less severe neuronal necrosis compared to control |
Histopathological analysis of the hippocampal CA1 region.[1]
Hypothetical In Vitro Efficacy of this compound in Neuroprotection Assays
The following data are hypothetical and serve as an example of expected outcomes based on the known mechanism of HDAC activators and the effects of related compounds in similar assays.
Table 4: Hypothetical Dose-Response of this compound on Neuronal Viability in an Oxygen-Glucose Deprivation (OGD) Assay
| This compound Concentration | Neuronal Viability (% of Control) |
| 0 µM (OGD Control) | 50% |
| 1 µM | 65% |
| 10 µM | 85% |
| 50 µM | 90% |
| 100 µM | 88% |
Neuronal viability can be assessed using MTT or LDH assays.
Table 5: Hypothetical Effect of this compound on Glutamate-Induced Excitotoxicity
| Treatment Group | % Neuronal Cell Death |
| Vehicle Control | 5% |
| Glutamate (100 µM) | 60% |
| Glutamate + this compound (10 µM) | 35% |
| Glutamate + this compound (50 µM) | 20% |
Cell death can be quantified using propidium iodide staining and fluorescence microscopy.
Experimental Protocols
In Vitro Neuroprotection Assays
1. Oxygen-Glucose Deprivation (OGD) Assay in Primary Cortical Neurons
This assay simulates ischemic conditions in vitro.
-
Cell Culture:
-
Isolate primary cortical neurons from E18 rat or mouse embryos and plate them on poly-D-lysine coated plates.
-
Culture neurons in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days to allow for maturation.
-
-
OGD Procedure:
-
Prepare an OGD medium (glucose-free DMEM or Neurobasal medium).
-
Wash the neuronal cultures twice with the OGD medium.
-
Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) at 37°C for a predetermined duration (e.g., 60-120 minutes) to induce neuronal injury.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Add this compound at various concentrations to the culture medium 1-2 hours prior to OGD induction. Maintain the same concentrations during the OGD period.
-
-
Reoxygenation:
-
After the OGD period, replace the OGD medium with the original, pre-conditioned culture medium containing the respective concentrations of this compound.
-
Return the cultures to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Use the MTT assay or measure lactate dehydrogenase (LDH) release into the culture medium.
-
Apoptosis: Perform TUNEL staining or caspase-3 activity assays.
-
2. Glutamate-Induced Excitotoxicity Assay
This assay models neuronal damage caused by excessive glutamate receptor activation.
-
Cell Culture:
-
Culture primary cortical or hippocampal neurons as described for the OGD assay.
-
-
This compound Pre-treatment:
-
One hour prior to glutamate exposure, treat the neuronal cultures with varying concentrations of this compound.
-
-
Glutamate Exposure:
-
Add a toxic concentration of L-glutamate (e.g., 50-100 µM) to the culture medium for a short duration (e.g., 15-30 minutes).
-
-
Washout and Recovery:
-
Remove the glutamate-containing medium and wash the cells twice with fresh, pre-warmed culture medium.
-
Add fresh culture medium containing the respective concentrations of this compound and return the plates to the incubator for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Quantify neuronal survival using methods such as Calcein-AM/Ethidium homodimer-1 staining for live/dead cell imaging or an LDH assay.
-
Neurite Outgrowth: Image neurons and quantify neurite length and branching as an indicator of neuronal health.
-
In Vivo Neuroprotection Assay
1. Rat Model of Asphyxial Cardiac Arrest and Cardiopulmonary Resuscitation
This model assesses neuroprotection in the context of global cerebral ischemia-reperfusion injury.
-
Animal Model:
-
Use adult male Sprague-Dawley rats.
-
Induce asphyxia by discontinuing mechanical ventilation until asystole occurs.
-
After a defined period of asystole, initiate cardiopulmonary resuscitation (CPR) with chest compressions and mechanical ventilation.
-
-
This compound Administration:
-
Administer this compound or vehicle control intravenously or intraperitoneally at a predetermined time point before inducing cardiac arrest or shortly after the return of spontaneous circulation (ROSC).
-
-
Post-Resuscitation Monitoring and Assessment:
-
Neurological Function: Evaluate neurological deficits at 24, 48, and 72 hours post-ROSC using a validated neurological deficit scale (NDS).
-
Biomarker Analysis: Collect blood samples at various time points to measure serum levels of brain injury markers (GFAP, S100β) and inflammatory cytokines (IL-1β, TNF-α) by ELISA.
-
Histopathology: At the end of the experiment, perfuse the animals and collect brain tissue. Perform Nissl staining or immunohistochemistry on hippocampal sections to assess neuronal survival in the CA1 region.
-
Western Blot Analysis: Analyze hippocampal tissue lysates to measure levels of proteins involved in the NF-κB pathway (e.g., p-p65, IκBα) and histone acetylation.
-
Mandatory Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for this compound mediated neuroprotection.
Experimental Workflow
References
Application Notes and Protocols for Itsa-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1 (Inhibitor of Trichostatin A-1) is a small molecule identified as an activator of histone deacetylases (HDACs). Its unique mechanism of action involves specifically counteracting the effects of the potent HDAC inhibitor, Trichostatin A (TSA).[1][2][3] TSA induces cell cycle arrest, increases histone acetylation, and promotes apoptosis by inhibiting HDAC activity.[3] this compound has been shown to reverse these TSA-induced phenotypes, making it a valuable tool for studying the dynamics of histone acetylation and for potential therapeutic applications where increased HDAC activity is desired.[1]
These application notes provide a comprehensive overview of the use of this compound in research and high-throughput screening (HTS) contexts. Detailed protocols for key experimental assays are provided, along with a conceptual framework for designing HTS campaigns to identify novel HDAC activators or modulators of HDAC inhibitor activity.
Mechanism of Action
This compound functions by suppressing the inhibitory effect of Trichostatin A on histone deacetylases. This leads to a restoration of HDAC activity, resulting in the deacetylation of histones and other protein targets. The consequence of this restored activity is a condensation of chromatin structure and modulation of gene expression. This compound has been observed to reverse TSA-induced cell cycle arrest, reduce histone acetylation levels to baseline, and decrease apoptosis. An interesting aspect of this compound's activity is that its effect is most pronounced when administered concurrently with or after TSA treatment, suggesting that its target may be induced or stabilized by the presence of the HDAC inhibitor.
Figure 1: Signaling pathway illustrating the mechanism of this compound in counteracting TSA-induced HDAC inhibition.
Quantitative Data Summary
The potency of this compound is primarily characterized by its ability to reverse the effects of TSA at specific concentrations, rather than through a direct EC50 value for HDAC activation in the absence of an inhibitor.
| Compound | Target/Assay | Cell Line | Concentration/Value | Effect | Reference |
| This compound | HDAC Activity (reversal of TSA) | A549 cells | 50 µM | Reverts TSA (300 nM)-induced histone H3 acetylation to baseline levels after 2 hours. | |
| This compound | Cell Cycle | A549 cells | 50 µM | Reverts TSA-induced cell cycle arrest to a normal distribution. | |
| This compound | Apoptosis | A549 cells | 50 µM | Reduces the number of apoptotic cells in a TSA-treated population after 5 hours. | |
| This compound | Transcription | Murine ES cells | 50 µM | Suppresses TSA-activated transcription within 30 minutes. | |
| This compound | BrdU Incorporation | Murine ES cells | Not specified | Restores BrdU incorporation in TSA-pretreated cells. | |
| This compound | Anti-inflammatory | CBS+/- mice | 0.5 mg/kg (i.p.) | Suppresses IL-6 and TNF-α expression and attenuates histone acetylation-dependent inflammatory signaling. |
High-Throughput Screening (HTS) Application
While specific HTS protocols for this compound are not widely published, its mechanism of action lends itself to the design of a robust screening assay to identify novel compounds with similar activity (i.e., HDAC activators or molecules that counteract HDAC inhibitors). A common approach would be a cell-based assay where cells are first treated with an HDAC inhibitor like TSA to induce a measurable phenotype (e.g., increased histone acetylation or cell cycle arrest), followed by treatment with compounds from a screening library to identify "rescuers."
Figure 2: A logical workflow for a high-throughput screen to identify compounds with this compound-like activity.
Protocol: HTS for Modulators of HDAC Inhibition
This protocol describes a conceptual high-throughput screening assay to identify compounds that, like this compound, can reverse the effects of an HDAC inhibitor.
1. Materials and Reagents:
-
Cell line (e.g., A549 human lung carcinoma)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trichostatin A (TSA)
-
This compound (as a positive control)
-
Compound library dissolved in DMSO
-
Assay plates (e.g., 384-well, clear bottom)
-
Reagents for detecting histone acetylation (e.g., antibodies for high-content imaging or a homogeneous assay kit)
-
Plate reader or high-content imaging system
2. Assay Procedure:
-
Cell Plating: Seed A549 cells into 384-well assay plates at a density that will result in a sub-confluent monolayer at the time of the assay. Incubate overnight.
-
HDAC Inhibition: Treat the cells with a pre-determined concentration of TSA (e.g., 300 nM) and incubate for a period sufficient to induce a robust increase in histone acetylation (e.g., 2-4 hours).
-
Compound Addition: Add compounds from the screening library to the TSA-treated cells. Include wells with this compound (e.g., 50 µM) as a positive control and DMSO as a negative control.
-
Incubation: Incubate the plates for a defined period (e.g., 2-4 hours) to allow for the compounds to exert their effects.
-
Signal Detection:
-
High-Content Imaging: Fix, permeabilize, and stain the cells with a primary antibody against acetylated histones (e.g., anti-acetyl-Histone H3) and a fluorescently labeled secondary antibody. Also, include a nuclear counterstain (e.g., DAPI). Acquire images and quantify the mean fluorescence intensity of acetylated histones within the nucleus.
-
Homogeneous Assay: Utilize a commercially available kit (e.g., luminescence or fluorescence-based) that measures HDAC activity or histone acetylation levels according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the positive (this compound) and negative (DMSO) controls. Identify "hits" as compounds that significantly reduce the TSA-induced histone acetylation signal.
Detailed Experimental Protocols
The following are detailed protocols for key assays used to characterize the activity of this compound.
Protocol 1: Histone Acetylation Assay (Western Blot)
This protocol is for determining the levels of histone acetylation in cells treated with TSA and this compound.
1. Cell Culture and Treatment:
-
Plate A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with 300 nM TSA for 2 hours.
-
Add 50 µM this compound to the TSA-containing media and incubate for an additional 2 hours. Include appropriate controls (untreated, TSA only, this compound only).
2. Histone Extraction:
-
Wash cells with ice-cold PBS containing 5 mM sodium butyrate (to inhibit HDACs during extraction).
-
Lyse the cells in a buffer containing protease and HDAC inhibitors.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.
-
Clarify the supernatant by centrifugation and neutralize with NaOH.
3. Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of histone extracts on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against acetylated-histone H3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the signal to a loading control such as total histone H3.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of this compound on the cell cycle distribution of TSA-treated cells.
1. Cell Treatment and Harvesting:
-
Treat A549 cells in 6-well plates with TSA (e.g., 300 nM) for a duration known to induce cell cycle arrest (e.g., 24 hours).
-
In a separate set of wells, co-treat with TSA and this compound (e.g., 50 µM) for the same duration.
-
Harvest the cells by trypsinization, collect the supernatant containing floating cells, and combine with the adherent cells.
-
Wash the cells with PBS.
2. Fixation and Staining:
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice or at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA dye such as Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate in the dark at room temperature for 30 minutes.
3. Flow Cytometry Analysis:
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in cells treated with TSA and this compound.
1. Cell Treatment and Collection:
-
Treat A549 cells with TSA (e.g., 300 nM) with or without this compound (e.g., 50 µM) for a suitable time to induce apoptosis (e.g., 24-48 hours).
-
Collect both floating and adherent cells.
-
Wash the cells with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and a viability dye such as Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 15 minutes.
-
Add additional 1X Annexin V binding buffer to each sample.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Conclusion
This compound is a valuable chemical probe for investigating the roles of histone deacetylation in various biological processes. Its unique ability to counteract a specific HDAC inhibitor provides a nuanced tool for dissecting signaling pathways. The protocols and HTS strategy outlined here offer a framework for researchers to utilize this compound in their studies and to discover new molecules with similar modes of action, potentially leading to novel therapeutic agents for diseases characterized by aberrant histone acetylation.
References
Application Notes: Itsa-1 in Apoptosis and Cell Viability Research
Introduction
Itsa-1 is a cell-permeable small molecule identified as an activator of Histone Deacetylases (HDACs).[1][2] In the landscape of cell biology and drug discovery, where HDAC inhibitors are widely studied for their pro-apoptotic and anti-cancer effects, this compound provides a unique tool for counterbalance studies.[3][4] By activating HDACs, this compound can counteract the cellular effects induced by HDAC inhibitors, such as Trichostatin A (TSA).[1] This makes this compound an invaluable reagent for elucidating the specific roles of histone acetylation in regulating gene expression, cell cycle progression, apoptosis, and inflammatory signaling. These application notes provide an overview of this compound's mechanism and detailed protocols for its use in studying apoptosis and cell viability.
Mechanism of Action
This compound functions by activating Class I and Class II HDAC enzymes, leading to the removal of acetyl groups from histone proteins. This results in a more condensed chromatin structure, which is generally associated with transcriptional repression. Research has shown that this compound's activation of HDACs can lead to several key downstream effects:
-
Inhibition of Apoptosis: In a rat model of cardiac arrest, this compound treatment led to a significant decrease in the protein levels of pro-apoptotic factors such as cleaved caspase-3 and Bax, while simultaneously increasing the levels of the anti-apoptotic protein Bcl-2. It has also been observed to reduce the number of apoptotic cells in A549 lung carcinoma cells that were treated with the HDAC inhibitor TSA.
-
Cell Cycle Regulation: this compound is capable of reversing the cell cycle arrest induced by HDAC inhibitors. For instance, it can rescue A549 cells from TSA-induced G2/M arrest, allowing them to return to a normal cell cycle distribution.
-
Anti-Inflammatory Effects: this compound has been shown to mitigate inflammatory responses by reducing histone acetylation and blocking the activation of the NF-κB pathway, a key regulator of inflammation. This leads to decreased expression of pro-inflammatory cytokines like TNF-α and IL-1β.
Data Summary
The following table summarizes the observed effects of this compound on various cellular processes and protein expression levels. This data highlights its utility as an anti-apoptotic and anti-inflammatory agent in research settings.
| Parameter | Cell Line / Model | Concentration / Dose | Incubation Time | Observed Effect | Reference |
| Apoptosis | TSA-treated A549 cells | 50 µM | 5 hours | Reduced the number of apoptotic cells. | |
| Cell Cycle | TSA-treated A549 cells | 50 µM | Not Specified | Reverted the cell population from TSA-induced arrest to a normal cell cycle distribution. | |
| Histone Acetylation | TSA-treated A549 cells | 50 µM | 2 hours | Suppressed TSA-induced histone acetylation to baseline levels. | |
| Apoptotic Proteins | Rat Hippocampus (in vivo) | Not Specified | Post-ROSC | Decreased protein levels of Caspase-3, Cleaved Caspase-3, and Bax. | |
| Anti-Apoptotic Protein | Rat Hippocampus (in vivo) | Not Specified | Post-ROSC | Increased protein level of Bcl-2. | |
| Inflammatory Cytokines | CBS+/- mice (in vivo) | 0.5 mg/kg (i.p.) | 8 weeks | Suppressed expression of IL-6 and TNF-α. | |
| NF-κB Pathway | Rat Hippocampus (in vivo) | Not Specified | Post-ROSC | Inhibited the activation of the NF-κB pathway. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Histone deacetylase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Itsa-1 in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1 is a cell-permeable small molecule that functions as an activator of histone deacetylases (HDACs). In the context of cancer research, this compound serves as a valuable tool to investigate the roles of histone acetylation and deacetylation in various cellular processes, including cell cycle progression, apoptosis, and cell migration. Primarily, this compound is utilized to counteract the effects of HDAC inhibitors, such as Trichostatin A (TSA), allowing for a more precise understanding of the downstream consequences of HDAC activity. These notes provide detailed applications and protocols for the use of this compound in specific cancer research models.
Data Presentation
Table 1: Quantitative Effects of this compound in A549 Lung Carcinoma Cells
| Experimental Endpoint | Treatment Conditions | Observed Effect | Citation |
| Cell Cycle | 50 µM this compound co-treated with TSA | Reversion of TSA-induced cell cycle arrest to a normal distribution. | [1] |
| Apoptosis | 50 µM this compound for 5 hours post-TSA treatment | Reduction in the number of apoptotic cells. | [1] |
| Histone Acetylation | 50 µM this compound for 2 hours concurrent with or post-TSA treatment | Suppression of TSA-induced histone hyperacetylation. | [1] |
Table 2: Qualitative Effects of this compound in Esophageal Squamous Cell Carcinoma (ESCC) Cells
| Experimental Endpoint | Treatment Conditions | Observed Effect | Citation |
| Cell Migration | This compound co-treated with TSA | Alleviation of TSA-promoted cell migration. | [2] |
| Protein Expression | This compound co-treated with TSA | Reversal of TSA-induced changes in the expression of proteins in the BRD4/c-Myc/ER stress pathway. | [2] |
Signaling Pathway
Caption: this compound reverses TSA-induced signaling in ESCC cells.
Experimental Workflow
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines:
-
A549 (human lung carcinoma)
-
ESCC (human esophageal squamous cell carcinoma)
-
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for A549, RPMI-1640 for ESCC) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of this compound and TSA in DMSO.
-
For experiments, dilute the stock solutions in culture media to the desired final concentrations. A common concentration for this compound is 50 µM.
-
Treat cells with TSA alone, this compound alone, or a combination of TSA and this compound for the desired duration (e.g., 2, 5, 24, or 48 hours). Include a vehicle control (DMSO) in all experiments.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.
-
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
-
Protocol:
-
Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI)
-
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells and the uptake of PI by cells with compromised membrane integrity.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
PBS
-
-
Protocol:
-
Harvest both adherent and floating cells and collect by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Histone Acetylation Assay by Western Blot
-
Principle: This protocol assesses the level of histone acetylation by using antibodies specific for acetylated histones to probe total histone extracts separated by SDS-PAGE.
-
Materials:
-
Histone Extraction Buffer
-
RIPA Lysis Buffer
-
Proteinase and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Protocol:
-
Harvest cells and wash with cold PBS.
-
Extract total histones using a commercial kit or a high-salt extraction buffer. Alternatively, prepare whole-cell lysates using RIPA buffer.
-
Determine the protein concentration of the extracts using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the acetylated histone signal to the total histone signal.
-
Cell Migration Assay (Transwell Assay)
-
Principle: This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Serum-free culture medium
-
Culture medium with 10% FBS (chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
-
Protocol:
-
Pre-hydrate the Transwell inserts with serum-free medium.
-
Seed the cancer cells (e.g., 5 x 10^4 cells in 200 µL of serum-free medium containing the desired treatments) into the upper chamber of the Transwell insert.
-
Add 600 µL of medium containing 10% FBS to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 15 minutes.
-
Stain the fixed cells with crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the migrated cells in several random fields under a microscope and calculate the average number of migrated cells per field.
-
References
Flow cytometry analysis of cell cycle after Itsa-1 treatment
Application Note & Protocol
Topic: Flow Cytometry Analysis of Cell Cycle Modulation by Itsa-1 After HDAC Inhibitor-Induced Arrest
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase (HDAC) inhibitors are a prominent class of epigenetic drugs that play a crucial role in cancer therapy by inducing cell cycle arrest, differentiation, and apoptosis in transformed cells[1][2]. They function by increasing histone acetylation, which alters chromatin structure and gene expression, often leading to the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21[3][4]. Trichostatin A (TSA) is a potent and widely studied HDAC inhibitor that causes cell cycle arrest, typically at the G1 or G2/M phase[3].
This compound is a cell-permeable molecule that acts as an activator of histone deacetylases. It is notable for its ability to specifically counteract the effects of TSA. By activating HDACs, this compound can reverse TSA-induced histone hyperacetylation, transcriptional changes, and, consequently, cell cycle arrest. This makes this compound a valuable chemical probe for studying the dynamics of histone acetylation and its role in cell cycle regulation.
This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle in cells previously arrested with an HDAC inhibitor like TSA. The primary method described is flow cytometry using propidium iodide (PI) staining for DNA content analysis, a robust technique for quantifying the distribution of cells across the different phases of the cell cycle (G0/G1, S, and G2/M).
Mechanism of Action: Reversal of HDAC Inhibitor-Induced Cell Cycle Arrest
HDAC inhibitors such as TSA promote the accumulation of acetylated histones. This open chromatin state facilitates the transcription of specific genes, including the CDK inhibitor p21. The p21 protein binds to and inhibits cyclin-CDK complexes, which are essential for cell cycle progression, thereby causing the cell to arrest.
This compound functions by reactivating HDACs, even in the presence of TSA. This leads to the deacetylation of histones, a more condensed chromatin structure, and repression of genes like p21. The subsequent decrease in p21 levels allows cyclin-CDK complexes to become active again, enabling the cells to re-enter the cell cycle and proceed with division. The analysis of this reversal of cell cycle arrest is a key application for this compound.
Data Presentation
The following table presents representative data from a flow cytometry cell cycle analysis of A549 cells. The data illustrates a typical outcome where cells are first treated with TSA to induce cell cycle arrest, followed by treatment with this compound to reverse the arrest.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 65.2 ± 2.1 | 20.5 ± 1.5 | 14.3 ± 0.9 | 1.1 ± 0.3 |
| TSA (500 nM) | 82.1 ± 3.5 | 8.7 ± 1.1 | 9.2 ± 1.8 | 2.5 ± 0.6 |
| TSA (500 nM) + this compound (50 µM) | 67.5 ± 2.8 | 18.9 ± 1.9 | 13.6 ± 1.2 | 1.4 ± 0.4 |
| This compound (50 µM) | 64.8 ± 2.5 | 21.1 ± 1.7 | 14.1 ± 1.0 | 1.2 ± 0.2 |
Table 1: Cell Cycle Distribution in A549 Cells. Data are represented as mean ± standard deviation from three independent experiments. Treatment with TSA shows a significant accumulation of cells in the G0/G1 phase, indicative of cell cycle arrest. Co-treatment with this compound reverts this distribution to a profile similar to the vehicle control, demonstrating a rescue from the TSA-induced arrest.
Experimental Workflow and Protocols
The overall workflow involves cell culture and treatment, followed by sample preparation for flow cytometry, data acquisition, and analysis.
Required Materials
-
Cell Line: Human lung carcinoma A549 cells (or other suitable cell line).
-
Reagents:
-
This compound (e.g., MedchemExpress, Selleck Chemicals)
-
Trichostatin A (TSA)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.25%)
-
Ethanol, 70% (store at -20°C)
-
Propidium Iodide (PI) Staining Solution:
-
0.1% (v/v) Triton X-100 in PBS
-
200 µg/mL DNase-free RNase A
-
50 µg/mL Propidium Iodide
-
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂)
-
Flow cytometer (e.g., with 488 nm laser)
-
Centrifuge
-
FACS tubes (5 mL polystyrene tubes)
-
Detailed Protocol
Step 1: Cell Culture and Treatment
-
Seed A549 cells in 6-well plates at a density that will ensure they are approximately 70-80% confluent at the time of harvest. Culture overnight in a 37°C, 5% CO₂ incubator.
-
Prepare stock solutions of TSA (e.g., 5 mM in DMSO) and this compound (e.g., 50 mM in DMSO).
-
Treat the cells as described in Table 1. For the reversal experiment, first treat cells with TSA for a period sufficient to induce arrest (e.g., 18-24 hours). Then, add this compound directly to the media for an additional period (e.g., 6-18 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
Step 2: Cell Harvesting
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 2 mL of ice-cold PBS.
-
Add 500 µL of 0.25% Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube. Pellet the cells by centrifuging at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
Step 3: Cell Fixation
-
Discard the supernatant and resuspend the cell pellet in 500 µL of residual PBS. Gently vortex to create a single-cell suspension.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This slow addition is critical to prevent cell clumping.
-
Incubate the cells for fixation at -20°C for at least 2 hours. Cells can be stored in ethanol at -20°C for several weeks if necessary.
Step 4: Propidium Iodide Staining
-
Pellet the fixed cells by centrifuging at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cells once with 5 mL of cold PBS to remove residual ethanol. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution (containing RNase A and Triton X-100).
-
Incubate the tubes in the dark at room temperature for 30 minutes.
-
Transfer the stained cell suspension to FACS tubes. If necessary, filter through a 35-40 µm nylon mesh to remove any remaining clumps.
Step 5: Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer to measure the fluorescence of propidium iodide, typically using a 488 nm excitation laser and collecting emission in the red channel (e.g., 610/20 BP filter).
-
Use a linear scale for the PI fluorescence channel to properly resolve the G1 and G2 peaks.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on the single-cell population using forward scatter area (FSC-A) vs. forward scatter height (FSC-H) to exclude doublets.
-
Generate a histogram of PI fluorescence for the single-cell population and use a cell cycle analysis model (e.g., Dean-Jett-Fox) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This application note provides a comprehensive framework for investigating the biological activity of the HDAC activator this compound. By using the detailed protocol for flow cytometric cell cycle analysis, researchers can effectively quantify the ability of this compound to reverse cell cycle arrest induced by HDAC inhibitors like TSA. This methodology is a valuable tool for dissecting the epigenetic regulation of cell proliferation and for screening novel compounds that modulate HDAC activity.
References
- 1. medkoo.com [medkoo.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of cell cycle arrest caused by histone deacetylase inhibitors in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay with Itsa-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Itsa-1 is a small molecule activator of histone deacetylases (HDACs) that serves as a valuable tool for studying the epigenetic regulation of gene expression. It functions by counteracting the effects of HDAC inhibitors, such as Trichostatin A (TSA), leading to a reduction in histone acetylation.[1][2] This activity modulates chromatin structure and transcription, impacting various cellular processes including the cell cycle and inflammatory responses.[1][3] Notably, this compound has been shown to attenuate inflammatory signaling by suppressing the expression of cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1] A key mechanism underlying this effect is the inhibition of the NF-κB signaling pathway.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as transcription factors and modified histones, with specific DNA sequences in the genome. This application note provides a detailed protocol for performing a ChIP assay to study the effects of this compound treatment on the binding of the NF-κB p65 subunit to the promoters of target inflammatory genes and on the status of histone acetylation at these promoters.
Signaling Pathway Affected by this compound
This compound, as an HDAC activator, promotes the removal of acetyl groups from histones and other proteins. This action can lead to a more condensed chromatin structure, generally associated with transcriptional repression. One of the key pathways influenced by this compound is the NF-κB signaling cascade. By activating HDACs, this compound can lead to the deacetylation of components of the NF-κB pathway, including the RelA/p65 subunit, which can affect its transcriptional activity. The diagram below illustrates the proposed mechanism of this compound in modulating the NF-κB pathway and subsequent inflammatory gene expression.
Caption: Proposed signaling pathway of this compound in the modulation of the NF-κB pathway.
Experimental Data
The following tables summarize representative quantitative data from ChIP-qPCR experiments designed to assess the effect of this compound on NF-κB p65 binding and histone H3K27 acetylation at the promoters of the IL6 and TNF genes.
Table 1: Effect of this compound on NF-κB p65 Subunit Binding to Target Gene Promoters
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG Control) | % Input | Standard Deviation |
| IL6 | Vehicle (DMSO) | 15.2 | 1.52% | ± 1.8 |
| This compound (50 µM) | 4.5 | 0.45% | ± 0.6 | |
| TNF | Vehicle (DMSO) | 12.8 | 1.28% | ± 1.5 |
| This compound (50 µM) | 3.2 | 0.32% | ± 0.4 | |
| GAPDH (Negative Control) | Vehicle (DMSO) | 1.1 | 0.11% | ± 0.2 |
| This compound (50 µM) | 0.9 | 0.09% | ± 0.1 |
Table 2: Effect of this compound on Histone H3K27 Acetylation at Target Gene Promoters
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG Control) | % Input | Standard Deviation |
| IL6 | Vehicle (DMSO) | 25.6 | 2.56% | ± 2.9 |
| This compound (50 µM) | 8.2 | 0.82% | ± 1.1 | |
| TNF | Vehicle (DMSO) | 21.4 | 2.14% | ± 2.5 |
| This compound (50 µM) | 6.7 | 0.67% | ± 0.9 | |
| GAPDH (Positive Control) | Vehicle (DMSO) | 30.1 | 3.01% | ± 3.5 |
| This compound (50 µM) | 28.9 | 2.89% | ± 3.2 |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) Assay Workflow
The overall workflow for the ChIP assay with this compound treatment is depicted in the following diagram.
Caption: Workflow for the Chromatin Immunoprecipitation (ChIP) assay with this compound treatment.
Detailed Protocol for ChIP Assay with this compound Treatment
This protocol is optimized for cultured mammalian cells, such as A549 or murine embryonic stem cells, where this compound has been shown to be effective.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, with protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Antibodies: anti-NF-κB p65, anti-H3K27ac, and Normal Rabbit/Mouse IgG
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO₃)
-
NaCl (5 M)
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (IL6, TNF) and control regions (GAPDH)
-
qPCR master mix
Procedure:
-
Cell Culture and Treatment: a. Plate cells to achieve 80-90% confluency on the day of the experiment. b. Treat cells with this compound (e.g., 50 µM) or vehicle (DMSO) for the desired time (e.g., 2-6 hours).
-
Cross-linking: a. Add formaldehyde directly to the culture medium to a final concentration of 1%. b. Incubate for 10 minutes at room temperature with gentle shaking. c. Quench the cross-linking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Cell Lysis and Chromatin Shearing: a. Wash cells twice with ice-cold PBS. b. Scrape cells into PBS and centrifuge to pellet. c. Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice. d. Pellet the nuclei and resuspend in Nuclear Lysis Buffer. e. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
Immunoprecipitation: a. Dilute the sheared chromatin with ChIP Dilution Buffer. b. Pre-clear the chromatin with Protein A/G beads. c. Set aside an aliquot of the pre-cleared chromatin as the "input" control. d. Incubate the remaining chromatin with the primary antibody (anti-NF-κB p65, anti-H3K27ac, or IgG control) overnight at 4°C with rotation. e. Add Protein A/G beads to capture the antibody-chromatin complexes and incubate for 2-4 hours at 4°C.
-
Washing and Elution: a. Pellet the beads and wash sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and TE Buffer. b. Elute the chromatin from the beads using Elution Buffer.
-
Reverse Cross-linking and DNA Purification: a. Add NaCl to the eluates and the input sample to a final concentration of 200 mM. b. Incubate at 65°C for at least 4 hours to reverse the cross-links. c. Treat with RNase A and then Proteinase K to remove RNA and protein. d. Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
Quantitative PCR (qPCR) Analysis: a. Perform qPCR using the purified DNA from the immunoprecipitated samples and the input. b. Use primers specific for the promoter regions of IL6, TNF, and a negative control region (e.g., GAPDH promoter). c. Calculate the enrichment of the target DNA sequences in the immunoprecipitated samples relative to the input and normalize to the IgG control.
Conclusion
The provided protocols and application notes offer a comprehensive guide for utilizing Chromatin Immunoprecipitation to investigate the molecular effects of this compound. By examining the binding of key transcription factors like NF-κB p65 and the status of histone modifications at specific gene promoters, researchers can gain valuable insights into the epigenetic mechanisms of action of this compound. This information is crucial for basic research into gene regulation and for the development of novel therapeutic strategies targeting epigenetic pathways.
References
- 1. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Itsa-1 solubility issues in culture media
Technical Support Center: Itsa-1
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for solubility issues encountered when using this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide, is a cell-permeable compound that functions as a Histone Deacetylase (HDAC) activator.[1] Its mechanism is unique; it acts as a suppressor of the effects of HDAC inhibitors like Trichostatin A (TSA).[2] Essentially, this compound counteracts TSA-induced cell cycle arrest and hyperacetylation of proteins such as histones and tubulin. It does not appear to affect HDAC activity on its own but rather blocks the inhibitory action of compounds like TSA.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most effective solvent for this compound. It is practically insoluble in water. While it has limited solubility in ethanol, DMSO can dissolve this compound at much higher concentrations, making it ideal for creating concentrated stock solutions. For best results, use fresh, anhydrous-grade DMSO, as absorbed moisture can reduce the compound's solubility.
Q3: My this compound powder won't dissolve completely in DMSO. What should I do?
If you encounter issues dissolving this compound in DMSO, gentle warming and sonication are recommended to aid dissolution. Ensure your stock concentration does not exceed the maximum solubility limits reported by the manufacturer (see Table 2).
Q4: My this compound solution precipitated after I added it to my culture medium. How can I prevent this?
Precipitation in aqueous-based culture media is a common issue for hydrophobic compounds like this compound. To prevent this:
-
Pre-warm: Gently warm both the this compound stock solution and the culture medium to 37°C before mixing.
-
Dilute Slowly: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling the medium to ensure rapid dispersal.
-
Check Final Concentration: Ensure the final concentration of this compound is not too high. Typical working concentrations in cell-based assays are around 50 µM.
-
Limit DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent toxicity and reduce the chances of precipitation.
Q5: What is a typical working concentration for this compound in cell culture experiments?
Published studies frequently use this compound at a concentration of 50 µM to effectively counteract the effects of TSA in cell lines like A549 and murine embryonic stem cells. However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Data & Properties
Quantitative data for this compound is summarized below for easy reference.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide | |
| Molecular Formula | C₁₃H₇Cl₂N₃O | |
| Molecular Weight | 292.12 g/mol | |
| CAS Number | 200626-61-5 | |
| Appearance | White to off-white solid |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility (Concentration) | Notes | Reference |
| DMSO | ≥ 58 - 100 mg/mL (≥ 198 - 342 mM) | Fresh, anhydrous DMSO is recommended. | |
| Ethanol | ~5 mg/mL (~17 mM) | Sonication may be required. | |
| Water | Insoluble or slightly soluble (< 1 mg/mL) | Not recommended as a primary solvent. | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | For preparing intermediate dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 292.12 g/mol .
-
To prepare 1 mL of a 50 mM (0.05 M) solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.05 mol/L x 0.001 L x 292.12 g/mol x 1000 = 14.61 mg.
-
-
Dissolution:
-
Weigh out 14.61 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If needed, place the tube in a sonicator bath for 5-10 minutes to facilitate dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for long-term storage (months to years) or at -80°C for maximum stability (up to one year in solvent).
-
Protocol 2: Preparing a 50 µM Working Solution in Culture Media
This protocol is for preparing 10 mL of culture medium with a final this compound concentration of 50 µM.
-
Pre-warm Reagents: Place your 50 mM this compound DMSO stock solution and a tube containing 10 mL of your complete cell culture medium in a 37°C incubator or water bath for 10-15 minutes.
-
Calculate Dilution:
-
Use the formula M₁V₁ = M₂V₂:
-
(50 mM) x V₁ = (0.050 mM) x (10 mL)
-
V₁ = (0.050 * 10) / 50 = 0.01 mL = 10 µL.
-
Note: This results in a final DMSO concentration of 0.1% (10 µL in 10 mL), which is well-tolerated by most cell lines.
-
-
Perform Dilution:
-
While gently swirling or vortexing the pre-warmed 10 mL of culture medium, slowly add the 10 µL of the 50 mM this compound stock solution.
-
Ensure the solution is added directly into the medium and not onto the sides of the tube.
-
-
Application:
-
Immediately use the freshly prepared this compound-containing medium to treat your cells as per your experimental design. Do not store diluted this compound in culture media for long periods.
-
Visual Guides and Workflows
References
Navigating Itsa-1 Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Itsa-1, a potent activator of histone deacetylase (HDAC), this technical support center provides essential guidance to navigate common experimental challenges. Here, you will find troubleshooting advice and frequently asked questions in a clear question-and-answer format, alongside detailed experimental protocols and key quantitative data to ensure the success of your this compound-based studies.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experimentation with this compound, offering targeted solutions and procedural clarifications.
Q1: My this compound is not dissolving properly. What is the recommended solvent and procedure?
A1: this compound can be challenging to dissolve. The recommended solvent is DMSO (Dimethyl sulfoxide).[1][2] To prepare a stock solution, dissolve this compound in fresh, moisture-free DMSO to a concentration of 58 mg/mL (198.54 mM) or 60 mg/mL (205.4 mM).[1][2] Sonication may be required to aid dissolution.[2] For in vivo experiments, various formulations are available, such as 10% DMSO in corn oil or a mixture of DMSO, PEG300, Tween-80, and saline. If precipitation occurs during the preparation of working solutions, gentle heating and/or sonication can be used. It is crucial to prepare working solutions fresh for optimal results.
Q2: I am not observing the expected HDAC activation or reversal of TSA-induced effects. What could be the reason?
A2: There are several potential reasons for a lack of this compound activity:
-
Incorrect Experimental Context: this compound's primary described function is to counteract the effects of the HDAC inhibitor Trichostatin A (TSA). Its activity is most pronounced when added concurrently with or after TSA treatment. This compound alone may not show significant HDAC activation. It has also been shown to not have activity towards other HDAC inhibitors besides TSA.
-
Suboptimal Concentration: The effective concentration of this compound can be cell-type dependent. A common starting concentration for in vitro studies is 50 µM.
-
Inappropriate Incubation Time: The time required for this compound to exert its effects can vary. For instance, a 2-hour incubation with 50 µM this compound has been shown to reduce TSA-induced histone acetylation.
-
Degraded Compound: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and is within the recommended shelf life to prevent degradation.
Q3: I am concerned about potential off-target effects of this compound. What is known about its specificity?
A3: this compound is described as a selective suppressor of Trichostatin A (TSA). It does not appear to affect the activity of other HDAC inhibitors like TPX or FK228. However, one study noted that this compound activates HDACs 3, 4, 5, 7, and 10, and suggested that this could implicate off-target effects that warrant further investigation. Researchers should include appropriate controls to monitor for unintended effects in their specific experimental system.
Q4: What are the key considerations for designing an in vivo experiment with this compound?
A4: For in vivo studies, proper formulation and dosing are critical. A reported dosage for mice is 0.5 mg/kg administered via intraperitoneal injection three times a week. The vehicle for administration is also a key consideration, with options including a suspension in 10% DMSO and 90% corn oil. It is important to note that if the continuous dosing period is expected to be long, the choice of formulation should be carefully considered.
Quantitative Data Summary
For quick reference, the following tables summarize key quantitative parameters for using this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 58 mg/mL (198.54 mM) | Use fresh, moisture-free DMSO. Sonication may be needed. |
| Ethanol | 5 mg/mL (17.12 mM) | Sonication is recommended. |
Table 2: In Vitro Experimental Parameters
| Cell Line | Concentration | Incubation Time | Observed Effect |
| A549 | 50 µM | 17.5 h | Reversal of TSA-induced cell cycle arrest. |
| A549 | 50 µM | 2 h | Suppression of TSA-induced histone acetylation. |
| Murine ES cells | 50 µM | 30 min | Suppression of TSA-activated transcription. |
Table 3: In Vivo Experimental Parameters
| Animal Model | Dosage | Route of Administration | Vehicle |
| CBS+/- mice | 0.5 mg/kg | Intraperitoneal injection | Not specified in this result. |
| Rats | Not specified | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Analysis of this compound on TSA-Induced Cell Cycle Arrest
Objective: To assess the ability of this compound to reverse cell cycle arrest induced by Trichostatin A (TSA).
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Trichostatin A (TSA)
-
This compound
-
DMSO (for stock solutions)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed A549 cells in 6-well plates and grow to approximately 75% confluency.
-
Treat the cells with 300 nM TSA or DMSO (vehicle control) for 2 to 4.5 hours.
-
Following TSA treatment, add 50 µM this compound or DMSO to the respective wells and incubate for an additional 17.5 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol for at least 2 hours at 4°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Protocol 2: Western Blot Analysis of Histone Acetylation
Objective: To determine the effect of this compound on TSA-induced histone H3 acetylation.
Materials:
-
A549 cells or other suitable cell line
-
TSA
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate A549 cells and grow to desired confluency.
-
Treat cells with 300 nM TSA for 2 hours.
-
Add 50 µM this compound to the TSA-treated cells and incubate for an additional 2 hours.
-
Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against acetyl-Histone H3 and total Histone H3 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total Histone H3 signal.
Visualizations
The following diagrams illustrate key concepts related to this compound experimentation.
References
How to address Itsa-1 instability in solution
Welcome to the technical support center for Itsa-1. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with this compound, particularly concerning its stability in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as a histone deacetylase (HDAC) activator.[1][2][3] Its primary mechanism involves counteracting the effects of HDAC inhibitors, such as Trichostatin A (TSA).[1][4] By activating HDACs, this compound can reverse TSA-induced histone and tubulin acetylation, cell cycle arrest, and apoptosis.
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is practically insoluble in water. For most in vitro experiments, preparing a concentrated stock solution in 100% DMSO is the recommended starting point.
Q3: What are the optimal storage conditions for this compound?
-
Powder: The solid form of this compound is stable for years when stored at -20°C.
-
Stock Solutions: It is highly recommended to aliquot stock solutions (e.g., in DMSO) into single-use volumes and store them at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is generally stable for up to one year. For shorter-term storage (up to one month), -20°C is also acceptable.
Q4: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. This can be caused by several factors:
-
High Final Concentration: The final concentration of this compound in your aqueous solution may exceed its solubility limit.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution.
-
Low Temperature: Adding the DMSO stock to cold media can decrease its solubility.
-
Hygroscopic Nature of DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of the compound. It is advisable to use fresh, anhydrous DMSO for preparing stock solutions.
Troubleshooting Guide: this compound Instability and Precipitation in Solution
This guide provides a systematic approach to addressing common issues with this compound solubility and stability in experimental settings.
Issue 1: Immediate Precipitation Upon Dilution
Symptoms: The solution becomes cloudy or a visible precipitate forms immediately after adding the this compound DMSO stock to your aqueous buffer or cell culture medium.
| Potential Cause | Recommended Solution |
| High Final Concentration | Decrease the final working concentration of this compound. Perform a solubility test in your specific medium to determine the maximum practical concentration. |
| Rapid Dilution ("Solvent Shock") | Employ a stepwise dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the final volume of the medium with gentle mixing. |
| Low Temperature of Aqueous Solution | Always use pre-warmed (37°C) buffers or cell culture media for preparing your final this compound working solution. |
| Suboptimal Mixing | Add the this compound stock solution dropwise to the aqueous solution while gently vortexing or swirling to ensure rapid and even distribution. |
Issue 2: Precipitation Over Time
Symptoms: The this compound solution is initially clear but a precipitate forms after a period of incubation (e.g., hours to days).
| Potential Cause | Recommended Solution |
| Metastable Supersaturation | The initial concentration was above the thermodynamic solubility limit but below the point of immediate precipitation. Over time, the compound crystallizes out of the supersaturated solution. |
| Changes in pH or Temperature | Fluctuations in the incubator's temperature or CO2 levels (which can affect media pH) can alter the solubility of this compound. |
| Interaction with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound over time, leading to aggregation or precipitation. |
General Recommendations to Enhance Stability:
-
Prepare Fresh Working Solutions: It is strongly recommended to prepare this compound working solutions fresh for each experiment and use them immediately.
-
Use of Surfactants: For particularly challenging situations, the addition of a biocompatible surfactant, such as a low concentration of Pluronic® F-68, to the cell culture medium may help to maintain solubility.
-
pH Optimization: If your experimental buffer allows, you can test a range of pH values to find the optimal pH for this compound solubility.
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers.
| Solvent | Solubility | Reference |
| DMSO | ≥ 89 mg/mL | ApexBio |
| DMSO | 75 mM | Abcam |
| DMSO | 60 mg/mL (~205.4 mM) | TargetMol |
| DMSO | 58 mg/mL (~198.54 mM) | Selleck Chemicals |
| Ethanol | 5 mg/mL (~17.12 mM) | TargetMol |
| Water | Insoluble (< 1 mg/mL) | TargetMol, Selleck Chemicals |
| DMSO:PBS (pH 7.2) (1:2) | ~0.3 mg/mL | Cayman Chemical |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions to minimize precipitation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Sterile, pre-warmed (37°C) aqueous buffer or cell culture medium
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in fresh, anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.92 mg of this compound (MW: 292.12 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
-
Aliquot and Store Stock Solution:
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
-
-
Prepare the Final Working Solution:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.
-
Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare a 1:10 intermediate dilution by adding 2 µL of the 10 mM stock to 18 µL of pre-warmed medium.
-
Then, add the required volume of this intermediate dilution to your final volume of pre-warmed medium while gently mixing. For instance, add 10 µL of the 1 mM intermediate dilution to 990 µL of medium to get a final concentration of 10 µM.
-
-
Visually inspect the final working solution for any signs of precipitation before use.
-
Protocol 2: HDAC Activity Assay
This protocol can be used to verify the activity of your this compound solution. This is a general protocol and may need to be optimized for your specific experimental setup. Commercial kits are also available.
Materials:
-
HeLa nuclear extract (as a source of HDACs)
-
HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC substrate)
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HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing Trichostatin A to stop the reaction)
-
This compound working solution
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the HeLa nuclear extract in HDAC assay buffer to a concentration that gives a robust signal.
-
Prepare a series of dilutions of your this compound working solution in HDAC assay buffer.
-
-
Set up the Reaction:
-
In the wells of a 96-well plate, add:
-
HDAC assay buffer
-
This compound solution at different concentrations (or vehicle control)
-
Diluted HeLa nuclear extract
-
-
Include a "no enzyme" control (buffer only) and a "positive control" (enzyme with vehicle).
-
-
Initiate the Reaction:
-
Add the HDAC substrate to each well to start the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
-
Stop the Reaction and Develop Signal:
-
Add the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Measure Fluorescence:
-
Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Plot the fluorescence intensity against the this compound concentration to determine its effect on HDAC activity.
-
Signaling Pathways and Visualizations
This compound, as an HDAC activator, influences several key cellular signaling pathways.
HDAC-Mediated Transcriptional Regulation
This compound activates HDACs, which remove acetyl groups from histones. This leads to chromatin condensation and generally results in transcriptional repression. This is the counter-effect to HDAC inhibitors like TSA, which promote histone acetylation and gene expression.
Caption: this compound activates HDACs, leading to histone deacetylation and transcriptional repression.
This compound and the NF-κB Signaling Pathway
This compound has been shown to attenuate inflammatory signaling by inhibiting the NF-κB pathway. HDACs can deacetylate components of the NF-κB pathway, such as the p65 subunit, which can lead to the suppression of NF-κB target gene expression, including pro-inflammatory cytokines like IL-6 and TNF-α.
References
Technical Support Center: Identifying and Minimizing Itsa-1 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing the off-target effects of Itsa-1, a known activator of histone deacetylases (HDACs). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as an activator of histone deacetylases (HDACs). Its primary mechanism of action involves counteracting the effects of HDAC inhibitors, such as Trichostatin A (TSA).[1][2][3] By activating HDACs, this compound can reverse TSA-induced cellular events like cell cycle arrest, histone hyperacetylation, and transcriptional activation.[1][4]
Q2: What are the known on-target effects of this compound?
This compound has been shown to restore normal cell cycle distribution in cells arrested with TSA. It also suppresses TSA-induced histone and tubulin acetylation. In vivo studies have indicated that this compound can attenuate inflammation by suppressing the expression of pro-inflammatory cytokines like IL-6 and TNF-α.
Q3: Are there any known off-target effects of this compound?
The off-target profile of this compound has not been extensively characterized in publicly available literature. One study suggested that this compound activates HDACs 3, 4, 5, 7, and 10, but a comprehensive analysis of its interactions across the entire proteome is not available. The potential for off-target effects is an important consideration in any experiment using small molecule probes and warrants careful investigation.
Q4: How can I identify potential off-target effects of this compound in my experimental system?
Several unbiased, proteomics-based approaches can be employed to identify potential off-target proteins of this compound. These methods are crucial for understanding any observed phenotype that may not be attributed to its known HDAC activation. Key techniques include:
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Chemical Proteomics: This involves using a modified this compound probe (e.g., with a biotin tag) to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
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Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of proteins in the presence of a ligand. Off-target binding can alter the melting temperature of a protein, which can be detected by quantitative mass spectrometry.
-
Kinome Profiling: If off-target effects on cellular signaling pathways are suspected, a kinome scan can be performed to assess this compound's activity against a large panel of kinases.
Q5: What are the general strategies to minimize off-target effects of small molecules like this compound?
Minimizing off-target effects is critical for ensuring that the observed biological responses are due to the intended on-target activity. General strategies include:
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Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve the desired on-target effect. A thorough dose-response curve should be generated for each new cell line or experimental system.
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Use of Control Compounds: Include a structurally related but inactive analog of this compound as a negative control to differentiate specific on-target effects from non-specific or off-target effects.
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Orthogonal Approaches: Confirm key findings using alternative methods to modulate HDAC activity, such as siRNA-mediated knockdown of specific HDAC isoforms.
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Temporal Analysis: Assess the time-course of the biological response. On-target effects are typically observed at earlier time points and at lower concentrations than off-target effects.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High cell toxicity or unexpected cell death | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the tolerance level of your cell line (typically <0.1%). Run a vehicle-only control. | |
| Off-target effects leading to cytotoxicity. | Refer to the off-target identification protocols below. Consider using a different cell line that may be less sensitive. | |
| Inconsistent or no observable on-target effect (e.g., no change in histone acetylation) | This compound degradation. | Prepare fresh stock solutions of this compound. Store aliquots at -80°C to minimize freeze-thaw cycles. |
| Suboptimal experimental conditions. | Optimize incubation time and cell density. Ensure that the HDAC inhibitor (e.g., TSA) is used at an effective concentration to induce a baseline level of acetylation for this compound to counteract. | |
| Incorrect antibody or detection method. | Verify the specificity of your anti-acetyl-histone antibody. Use a positive control (e.g., TSA-treated cells) to ensure the detection method is working. | |
| Observed phenotype does not correlate with known on-target effects | Potential off-target effect. | Perform off-target identification experiments (see protocols below). |
| This compound is affecting a downstream signaling pathway. | Use pathway analysis tools to investigate potential downstream effects of HDAC activation. |
Quantitative Data Summary
Due to the limited publicly available data on the specific off-target profile of this compound, this table provides a template for researchers to summarize their own experimental findings.
| Parameter | This compound | Control Compound | Notes |
| EC50 for Histone Deacetylation (Cell-based) | User-defined | User-defined | Determined by Western blot or other quantitative methods. |
| IC50 against specific off-targets (e.g., kinases) | User-defined | User-defined | Determined from kinome scan or individual enzyme assays. |
| Cellular Thermal Shift (ΔTm) for Off-Targets | User-defined | User-defined | Determined by CETSA-MS. |
| List of Potential Off-Target Proteins | User-defined | User-defined | Identified through proteomics experiments. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H3 Acetylation
This protocol details the steps to assess the on-target activity of this compound by measuring changes in histone H3 acetylation levels.
Materials:
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Cell line of interest
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This compound and Trichostatin A (TSA)
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Cell culture medium and reagents
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels (15%) and running buffer
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PVDF or nitrocellulose membrane
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Transfer buffer
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Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (loading control)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with TSA for a sufficient time to induce histone hyperacetylation. Then, co-treat with a range of this compound concentrations for 2-4 hours. Include appropriate vehicle controls.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate proteins on a 15% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities. Normalize the acetyl-histone H3 signal to the total histone H3 signal.
Protocol 2: General Workflow for Off-Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol provides a general workflow for identifying this compound binding partners.
Materials:
-
Biotinylated this compound probe
-
Streptavidin-conjugated magnetic beads
-
Cell lysate
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Methodology:
-
Probe Synthesis: Synthesize a biotinylated version of this compound with a linker that does not interfere with its activity.
-
Cell Lysis: Prepare a native cell lysate to preserve protein complexes.
-
Affinity Purification:
-
Incubate the cell lysate with the biotinylated this compound probe.
-
Capture the probe-protein complexes using streptavidin beads.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the identified proteins from the this compound pulldown with a control pulldown (e.g., using beads alone or a biotinylated inactive analog) to identify specific binding partners.
Visualizations
Caption: this compound signaling pathway.
References
Technical Support Center: Troubleshooting Itsa-1 Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Itsa-1 activity in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is not a direct activator of histone deacetylases (HDACs). Instead, it functions as a suppressor of Trichostatin A (TSA), a well-known HDAC inhibitor. This compound counteracts the cellular effects of TSA, including the hyperacetylation of histones and tubulin, cell cycle arrest, and apoptosis.[1][2][3][4]
Q2: I am not observing any effect of this compound in my experiment. What is the most common reason for this?
The most probable reason for a lack of this compound activity is the absence of Trichostatin A (TSA) in your experimental setup. The effects of this compound are typically only observed when it is used to counteract the activity of TSA.[1] Some studies suggest that the molecular target of this compound may only be present or induced after treatment with TSA.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a powder at -20°C, where it can be stable for up to four years. Stock solutions in DMSO can be stored at -80°C for up to a year.
Q4: What is a typical working concentration for this compound in cell-based assays?
A commonly used and effective concentration of this compound in various cell-based assays is 50 µM.
Troubleshooting Guide: Why is this compound Not Showing Activity?
This guide will walk you through a step-by-step process to identify and resolve common issues preventing the observation of this compound activity.
Step 1: Verify the Experimental Design
The most critical factor for observing this compound activity is the presence of Trichostatin A (TSA). This compound's primary described function is to suppress the effects of TSA.
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Action: Ensure that your assay includes a treatment condition with TSA. This compound should be added concurrently with or after the TSA treatment.
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Rationale: Without the HDAC inhibition induced by TSA, this compound will likely have no measurable effect.
Step 2: Check Compound Preparation and Handling
Improper handling or preparation of this compound can lead to a loss of activity.
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Action:
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Confirm that this compound was dissolved in high-quality, anhydrous DMSO.
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Prepare fresh dilutions of your this compound stock solution for each experiment.
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Avoid repeated freeze-thaw cycles of the stock solution.
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Rationale: this compound, like many small molecules, can be sensitive to degradation or precipitation if not handled correctly.
Step 3: Review Assay Conditions
Suboptimal assay conditions can mask the effects of this compound.
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Action:
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Cell Type: Confirm that the cell line you are using is sensitive to TSA.
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TSA Concentration: Use an appropriate concentration of TSA to induce a measurable effect (e.g., histone hyperacetylation, cell cycle arrest). A common concentration for TSA is in the nanomolar range (e.g., 300-500 nM).
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Incubation Time: Ensure that the incubation times for both TSA and this compound are sufficient to produce and then counteract the desired cellular effect. For example, a 2-hour incubation with TSA followed by a 2-hour co-incubation with this compound has been shown to be effective.
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Rationale: The activity of this compound is dependent on a robust and reproducible effect from TSA.
Step 4: Assess the Readout Assay
The method used to measure the outcome of your experiment must be sensitive enough to detect the changes mediated by this compound.
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Action:
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If you are measuring histone acetylation, use a reliable method such as Western blotting for acetylated histones (e.g., acetyl-Histone H3) or a flow cytometry-based assay.
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If you are assessing cell cycle arrest, ensure your flow cytometry protocol is properly optimized for cell cycle analysis.
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Rationale: A noisy or insensitive readout can obscure the relatively subtle counteracting effects of this compound.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound and TSA used in published cell-based assays.
| Compound | Cell Line | Concentration | Effect | Reference |
| This compound | A549, Murine ES cells | 50 µM | Suppresses TSA-induced histone acetylation | |
| This compound | A549 cells | 50 µM | Reverts TSA-induced cell cycle arrest | |
| This compound | A549 cells | 50 µM | Reduces TSA-induced apoptosis | |
| Trichostatin A (TSA) | A549 cells | 300 nM | Induces histone H3 acetylation | |
| Trichostatin A (TSA) | A549 cells | 500 nM | Induces tubulin acetylation |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Assay
This protocol provides a general guideline for preparing this compound for use in a typical cell-based experiment.
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Reconstitution of Lyophilized this compound:
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Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
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Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
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Vortex thoroughly to ensure the compound is fully dissolved.
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Preparation of Working Solution:
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On the day of the experiment, thaw the this compound stock solution at room temperature.
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Dilute the stock solution to the final working concentration (e.g., 50 µM) in your cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to avoid precipitation. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
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Storage:
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Store the stock solution in aliquots at -80°C to minimize freeze-thaw cycles.
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Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound as a suppressor of TSA.
Experimental Workflow
References
Technical Support Center: Investigating Itsa-1's Role in HDAC Activation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to confirm the activation of histone deacetylases (HDACs) by Itsa-1 in a cellular context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a cell-permeable small molecule that has been identified as an activator of histone deacetylases (HDACs).[1][2][3][4] Its primary described function is to counteract the effects of the potent HDAC inhibitor, Trichostatin A (TSA).[1] The mechanism of this compound appears to be unique, as it specifically suppresses TSA-induced biological effects such as cell cycle arrest, and histone and tubulin acetylation. Notably, this compound may not directly activate HDACs in a classic enzymatic fashion, as in vitro studies have shown it does not affect HDAC activity on its own. The current hypothesis is that the target of this compound may only become available or is induced after cells have been treated with TSA.
Q2: How can I confirm that this compound is activating HDACs in my cell line?
Confirming this compound's activity involves demonstrating its ability to reverse the effects of an HDAC inhibitor like TSA. Key experimental approaches include:
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Assessing Histone and Tubulin Acetylation: Measuring the acetylation status of HDAC substrates, such as histones (e.g., Acetyl-Histone H3) and α-tubulin, via Western blotting.
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Cell Cycle Analysis: Evaluating the cell cycle distribution to see if this compound can rescue cells from TSA-induced G2/M arrest.
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HDAC Activity Assays: Performing in vitro or in-cellulo HDAC activity assays to measure the enzymatic activity of HDACs in the presence of this compound and TSA.
Q3: Does this compound activate all HDACs?
The specificity of this compound for different HDAC isoforms is not fully elucidated. While it is known to counteract the broad-spectrum HDAC inhibitor TSA, its effects on specific HDACs are an area of ongoing research. Some evidence suggests this compound can activate HDACs 3, 4, 5, 7, and 10.
Troubleshooting Guides
Western Blotting for Acetylated Proteins
Problem: No change in acetylated histone or tubulin levels after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Ineffective TSA Treatment | Ensure TSA is active and used at an effective concentration (e.g., 300 nM) to induce hyperacetylation. Run a TSA-only control to confirm its effect. |
| This compound Concentration or Incubation Time | Optimize the concentration (e.g., 50 µM) and incubation time of this compound. A time-course and dose-response experiment is recommended. |
| Timing of this compound and TSA Addition | This compound's effect is most pronounced when added concurrently with or after TSA treatment. Pre-treatment with this compound before TSA may not be effective. |
| Antibody Quality | Use a high-quality, validated antibody specific for the acetylated form of your protein of interest (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H3). |
| Loading Controls | Ensure equal protein loading by using a reliable loading control such as total histone H3, total α-tubulin, or GAPDH. |
Cell Cycle Analysis
Problem: this compound does not rescue TSA-induced cell cycle arrest.
| Possible Cause | Troubleshooting Step |
| Cell Line Specificity | The effect of this compound on cell cycle may be cell-line dependent. The rescue of TSA-induced arrest has been observed in A549 cells. |
| Suboptimal Concentrations | Titrate the concentrations of both TSA and this compound to find the optimal window for observing the rescue effect. |
| Duration of Treatment | The duration of treatment is critical. Analyze the cell cycle at different time points after co-treatment. |
| Apoptosis Induction | High concentrations or prolonged treatment with TSA can lead to apoptosis, which may not be reversible by this compound. Assess for markers of apoptosis. This compound has been shown to reduce apoptosis in TSA-treated cells. |
HDAC Activity Assays
Problem: No increase in HDAC activity is detected with this compound.
| Possible Cause | Troubleshooting Step |
| In Vitro vs. In-Cellulo Assay | This compound may not directly activate HDACs in a cell-free system. An in-cellulo assay that measures HDAC activity within intact cells might be more appropriate. |
| Assay Specificity | The HDAC activity assay kit used may not be sensitive to the specific HDACs activated by this compound. |
| Requirement of TSA | The activating effect of this compound on HDACs may only be observable in the presence of TSA. Ensure your assay conditions include co-treatment. |
| Lysate Preparation | If using cell lysates, ensure the preparation method preserves HDAC activity and any necessary co-factors. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone and Tubulin Acetylation
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Cell Culture and Treatment: Plate cells (e.g., A549) and allow them to adhere overnight. Treat cells with vehicle control, TSA alone (e.g., 300 nM), this compound alone (e.g., 50 µM), and a combination of TSA and this compound for the desired time (e.g., 2-4 hours).
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Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against acetyl-histone H3, acetyl-α-tubulin, total histone H3, and total α-tubulin overnight at 4°C.
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Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
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Cell Treatment: Treat cells as described in Protocol 1 for a longer duration (e.g., 24 hours).
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Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
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Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.
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Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.
Visualizing Workflows and Mechanisms
Caption: A flowchart of the experimental steps to validate this compound's HDAC-activating properties in cells.
Caption: A diagram illustrating the proposed indirect activation of HDACs by this compound in the presence of TSA.
Summary of Quantitative Data from Literature
| Experiment | Cell Line | Treatment | Concentration | Duration | Observed Effect | Reference |
| Histone Acetylation | A549, Murine ES | TSA + this compound | 300 nM TSA, 50 µM this compound | 2 hours | This compound suppresses TSA-induced histone acetylation. | |
| Tubulin Acetylation | A549 | TSA + this compound | 300 nM TSA, 50 µM this compound | 2 hours | This compound suppresses TSA-induced tubulin acetylation. | |
| Cell Cycle | A549 | TSA + this compound | Not Specified | Not Specified | This compound reverts the TSA-arrested population to a normal cell cycle distribution. | |
| In Vitro HDAC Assay | HeLa Cell Lysate | This compound | Not Specified | Not Specified | This compound does not affect HDAC activity in the presence or absence of TSA. | |
| Inflammatory Signaling | CBS+/- mice | This compound | 0.5 mg/kg | 3 times/week for 8 weeks | Balances deacetylation activity and suppresses IL-6 and TNF-α expression. |
References
Optimizing incubation time for Itsa-1 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Itsa-1 treatment, with a focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as an activator of histone deacetylase (HDAC)[1]. Its primary role is to counteract the effects of HDAC inhibitors, such as Trichostatin A (TSA)[2][3]. By activating HDACs, this compound leads to the removal of acetyl groups from histones and other proteins, thereby influencing gene expression and other cellular processes. It has been shown to reverse TSA-induced cell cycle arrest and histone acetylation.
Q2: What is a typical starting concentration and incubation time for this compound treatment?
A common starting concentration for this compound in cell culture experiments is 50 µM. However, the optimal concentration can vary depending on the cell line and the specific biological question. Incubation times reported in the literature range from 30 minutes to 5 hours. For initial experiments, a 2-hour incubation is a reasonable starting point. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific model.
Q3: How does this compound's effect change with different incubation times?
The effects of this compound are time-dependent. Shorter incubation times may be sufficient to observe rapid effects on protein acetylation, while longer incubation periods might be necessary to see downstream effects on gene expression, cell cycle progression, or apoptosis. It is important to note that prolonged exposure to any bioactive compound can lead to secondary effects or cellular stress.
Q4: When should this compound be added to the cells in relation to an HDAC inhibitor like TSA?
For this compound to counteract the effects of TSA, it should be added concurrently with or after the TSA treatment. Adding this compound before TSA treatment has been shown to be ineffective in preventing TSA-induced histone acetylation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on TSA-induced acetylation. | 1. Suboptimal Incubation Time: The incubation time may be too short for this compound to exert its effect. 2. Incorrect Order of Addition: this compound was added before TSA. 3. This compound Degradation: Improper storage or handling of this compound. | 1. Perform a Time-Course Experiment: Test a range of incubation times (e.g., 30 min, 1h, 2h, 4h, 6h) to identify the optimal window for your endpoint. 2. Ensure Correct Order of Addition: Add this compound concurrently with or after the addition of TSA. 3. Proper Handling: Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High cell toxicity or unexpected off-target effects. | 1. Incubation Time is Too Long: Prolonged exposure may lead to cellular stress. 2. This compound Concentration is Too High: The concentration used may be cytotoxic to your specific cell line. | 1. Reduce Incubation Time: Determine the minimum incubation time required to achieve the desired effect. 2. Perform a Dose-Response Curve: Test a range of this compound concentrations to find the optimal balance between efficacy and cell viability. |
| Inconsistent results between experiments. | 1. Variability in Incubation Timing: Inconsistent timing of this compound addition and sample collection. 2. Cell Culture Conditions: Variations in cell density, passage number, or media components. | 1. Standardize Protocols: Use a timer to ensure precise and consistent incubation times for all samples and experiments. 2. Maintain Consistent Cell Culture Practices: Use cells within a similar passage number range and ensure consistent seeding densities. |
Experimental Protocols
Protocol 1: Optimizing this compound Incubation Time for Reversal of TSA-Induced Histone Acetylation
This protocol outlines a method to determine the optimal incubation time for this compound to reverse histone acetylation induced by TSA.
Materials:
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Cell line of interest (e.g., A549 cells)
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Complete cell culture medium
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This compound (stock solution in DMSO)
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Trichostatin A (TSA) (stock solution in DMSO)
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Phosphate-buffered saline (PBS)
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Lysis buffer for protein extraction
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Antibodies for Western blotting (e.g., anti-acetyl-histone H3, anti-total-histone H3, and appropriate secondary antibodies)
Procedure:
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Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight.
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TSA Treatment: Treat the cells with a predetermined optimal concentration of TSA (e.g., 300 nM) for a fixed period (e.g., 2 hours) to induce histone acetylation. Include a vehicle control (DMSO).
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This compound Time-Course Treatment: After the TSA pre-treatment, add this compound (e.g., 50 µM) to the TSA-containing media for different incubation times (e.g., 0, 30, 60, 120, 240 minutes).
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Cell Lysis: At the end of each incubation period, wash the cells with ice-cold PBS and lyse the cells to extract total protein.
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Western Blot Analysis: Perform Western blotting to detect the levels of acetylated histone H3 and total histone H3.
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Data Analysis: Quantify the band intensities and normalize the acetylated histone H3 levels to the total histone H3 levels. Plot the normalized acetylation levels against the this compound incubation time to determine the time point with the maximal reversal of acetylation.
Quantitative Data Summary
The following table illustrates hypothetical data from the optimization experiment described above.
| This compound Incubation Time (minutes) | Normalized Acetyl-H3 Level (Arbitrary Units) |
| 0 (TSA only) | 1.00 |
| 30 | 0.75 |
| 60 | 0.45 |
| 120 | 0.20 |
| 240 | 0.18 |
Visualizations
Signaling Pathway of this compound Action
References
Troubleshooting unexpected phenotypic changes with Itsa-1
Welcome to the technical support center for Itsa-1, a valuable research tool for scientists and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and unexpected phenotypic changes during your experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues that may arise when working with this compound.
Issue 1: Inconsistent or No Compound Activity
Q: We are observing significant variability in our experimental results, or this compound does not seem to be active. What are the potential causes?
A: Inconsistent or absent activity of this compound can stem from several factors related to compound handling, experimental setup, and the biological system being studied.
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Compound Integrity and Handling:
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Solubility: this compound is soluble in DMSO.[1] Ensure the compound is fully dissolved before use. Incomplete dissolution can lead to a lower effective concentration.
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Storage and Stability: Stock solutions of this compound should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. Aliquoting the stock solution is highly recommended.
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Purity: Verify the purity of your this compound batch. Impurities can interfere with its activity.
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Experimental Conditions:
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Cell Line Specificity: The effects of this compound can vary between different cell lines due to variations in the expression levels of HDAC isoforms and other cellular factors.
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Co-treatment with HDAC Inhibitors: this compound's primary described function is to counteract the effects of HDAC inhibitors like Trichostatin A (TSA).[1] Its activity may be most apparent when used in conjunction with such inhibitors.
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Concentration and Incubation Time: Ensure you are using the appropriate concentration and incubation time for your specific cell line and experimental goals. Optimization experiments may be necessary.
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Troubleshooting Workflow:
Troubleshooting workflow for inconsistent this compound activity.
Issue 2: Unexpected Phenotypic Changes
Q: We are observing unexpected or paradoxical phenotypic changes in our cells after treatment with this compound. What could be the cause?
A: Epigenetic modulators like this compound can sometimes produce effects that are not immediately intuitive. These can arise from the complexity of the biological systems they interact with.
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Off-Target Effects: While this compound is known to activate HDACs, it may have other, as-yet-unidentified molecular targets.[2] These off-target interactions could lead to unexpected cellular responses.
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Paradoxical Effects of Epigenetic Modulation: The relationship between histone acetylation and gene expression is not always straightforward. In some contexts, HDAC activation could paradoxically lead to the activation of certain genes.[3] This can be due to the complex interplay of different epigenetic marks and the specific genomic context.
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Cellular Context: The cellular environment, including the presence of other signaling pathway dysregulations, can influence the outcome of this compound treatment.
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Morphological Changes: HDAC modulators have been observed to induce morphological changes in cells. For instance, the HDAC inhibitor TSA can cause significant changes in cell shape and the actin cytoskeleton. While this compound is an activator, it is important to carefully document any morphological alterations.
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Logical Relationship for Investigating Unexpected Phenotypes:
A logical approach to investigating unexpected phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an activator of histone deacetylases (HDACs). It functions by counteracting the effects of HDAC inhibitors, such as Trichostatin A (TSA). By activating HDACs, this compound promotes the removal of acetyl groups from histones and other proteins, leading to changes in chromatin structure and gene expression.
Q2: In which signaling pathways is this compound known to be involved?
A2: this compound, as an HDAC activator, is implicated in several key signaling pathways:
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NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB pathway, which plays a crucial role in inflammation. By activating HDACs, this compound can lead to the deacetylation of NF-κB components, thereby modulating their activity.
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Apoptosis: this compound has been observed to reduce the number of apoptotic cells induced by TSA. HDACs are known to regulate the expression of pro- and anti-apoptotic proteins.
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Cell Cycle: this compound can revert the cell cycle arrest induced by TSA. HDACs play a critical role in regulating the expression of cell cycle control genes.
Q3: What are the known in vivo effects of this compound?
A3: In a study on rats that had experienced cardiac arrest, this compound administration was shown to:
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Improve survival rates.
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Enhance cardiac function.
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Reduce systemic inflammation by decreasing levels of IL-1β and TNF-α.
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Promote neuronal survival and reduce apoptosis in the hippocampus.
Data Presentation
The following tables summarize quantitative data on the effects of this compound from a study in a rat model of cardiac arrest.
Table 1: In Vivo Effects of this compound on Survival and Cardiac Function in Rats
| Parameter | Control Group | This compound Group |
| 72-hour Survival Rate | 4/12 | 7/12 |
| Ejection Fraction (%) | 61.15 ± 1.07 | 81.01 ± 2.88 |
| Cardiac Output (ml/min) | 26.49 ± 3.78 | 39.61 ± 4.12 |
Table 2: In Vivo Effects of this compound on Inflammatory and Injury Markers in Rats
| Marker | Control Group | This compound Group |
| Serum IL-1β (pg/mL) | ~150 | ~75 |
| Serum TNF-α (pg/mL) | ~250 | ~125 |
| Serum GFAP (ng/mL) | ~1.8 | ~0.9 |
| Serum S100β (ng/mL) | ~2.5 | ~1.2 |
Experimental Protocols
1. Western Blot for NF-κB Pathway Analysis
This protocol is a general guideline for assessing the activation of the NF-κB pathway.
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Cell Lysis:
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Treat cells with this compound at the desired concentration and for the appropriate time.
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Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate.
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Centrifuge the lysate to pellet cell debris and collect the supernatant.
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Protein Quantification:
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Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE and Transfer:
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Immunoblotting:
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection:
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Wash the membrane with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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2. Cell Cycle Analysis by Flow Cytometry
This protocol outlines a general procedure for analyzing the cell cycle distribution of cells treated with this compound.
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Cell Preparation:
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Plate cells and treat with this compound and/or an HDAC inhibitor (e.g., TSA) for the desired duration.
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Harvest the cells by trypsinization and wash with PBS.
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Fixation:
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Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.
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Fix the cells at 4°C for at least 30 minutes.
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Staining:
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Wash the fixed cells with PBS.
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Resuspend the cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A to degrade RNA.
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Incubate in the dark for 30 minutes at room temperature.
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Flow Cytometry:
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Analyze the stained cells using a flow cytometer.
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Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
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3. Apoptosis Assay using Annexin V/PI Staining
This protocol is a general guideline for assessing apoptosis.
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Cell Treatment:
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Treat cells with this compound and/or an apoptosis-inducing agent for the desired time.
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Cell Harvesting and Staining:
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Harvest both adherent and floating cells and wash with cold PBS.
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Resuspend the cells in Annexin V binding buffer.
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Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
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Incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry:
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Analyze the stained cells by flow cytometry within one hour.
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Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
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Signaling Pathway Diagrams
This compound and the NF-κB Signaling Pathway
This compound and the Apoptosis Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promoter DNA Hypermethylation and Paradoxical Gene Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining Itsa-1 Dosage for Specific Cell Lines: A Technical Support Center
Welcome to the technical support center for Itsa-1, a potent activator of histone deacetylase (HDAC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining this compound dosage for specific cell lines and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable small molecule that functions as an activator of histone deacetylases (HDACs). Its primary mechanism involves counteracting the effects of HDAC inhibitors, such as Trichostatin A (TSA). By activating HDACs, this compound can reverse TSA-induced cell cycle arrest and histone hyperacetylation.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in several cell lines. Notably, a concentration of 50 μM has been frequently used in A549 (human lung carcinoma) and murine embryonic stem (ES) cells to counteract the effects of TSA.[1] Additionally, a concentration of 10 μM has been reported for use in HK-2 (human kidney) cells.
Q3: What is the recommended starting concentration for this compound in a new cell line?
A3: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on existing literature, a starting range of 10 μM to 50 μM is a reasonable starting point for many cancer cell lines. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint.
Q4: How does this compound affect signaling pathways?
A4: this compound, as an HDAC activator, can influence various signaling pathways. A key pathway modulated by this compound is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By activating HDACs, this compound can lead to the inhibition of NF-κB activation, which in turn can downregulate the expression of inflammatory cytokines such as IL-6 and TNF-α.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. - Cell line insensitivity: The cell line may not be responsive to this compound's mechanism of action. - Compound integrity: The this compound compound may have degraded. | - Perform a dose-response curve to determine the optimal concentration (e.g., from 1 μM to 100 μM). - Ensure proper storage of this compound according to the manufacturer's instructions (typically at -20°C or -80°C). - Verify the activity of this compound in a sensitive cell line, such as A549, as a positive control. |
| High cell toxicity or unexpected cell death | - Concentration too high: The concentration of this compound may be cytotoxic to the specific cell line. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Off-target effects: At high concentrations, this compound may have off-target effects. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of this compound for your cell line. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold (typically <0.5% for DMSO). - Lower the concentration of this compound and/or reduce the incubation time. |
| Inconsistent results between experiments | - Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the response to this compound. - Inconsistent compound preparation: Variations in the preparation of this compound stock and working solutions. | - Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. - Prepare fresh working solutions of this compound for each experiment from a validated stock solution. |
| Difficulty dissolving this compound | - Improper solvent: this compound may have limited solubility in the chosen solvent. - Low temperature: The solvent or solution may be too cold, reducing solubility. | - Consult the manufacturer's data sheet for recommended solvents (DMSO is commonly used). - Gently warm the solution to aid dissolution, but avoid excessive heat which could degrade the compound. |
Quantitative Data Summary
Due to the limited availability of comprehensive public data on this compound's IC50 values across a wide range of cell lines, a detailed table is not yet available. However, based on existing literature, the following effective concentrations have been reported:
| Cell Line | Cell Type | Effective Concentration | Notes |
| A549 | Human Lung Carcinoma | 50 μM | Used to counteract TSA-induced effects.[1] |
| Murine ES | Mouse Embryonic Stem Cells | 50 μM | Used to counteract TSA-induced effects. |
| HK-2 | Human Kidney | 10 μM |
Researchers are strongly encouraged to perform their own dose-response studies to determine the precise IC50 value for their specific cell line of interest.
Experimental Protocols
Detailed Methodology for a Dose-Response Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line using a standard MTT assay.
Materials:
-
This compound compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
References
How to prevent Itsa-1 precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of Itsa-1, with a specific focus on preventing its precipitation in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
This compound has very low solubility in water.[1][2][3] Direct dilution of a concentrated stock solution (e.g., in DMSO) into an aqueous buffer or cell culture medium is a common cause of precipitation. The organic solvent is rapidly diluted, causing the poorly soluble this compound to crash out of the solution.
Q2: What is the best solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It can be dissolved in DMSO at concentrations as high as 75 mM or 58-60 mg/mL. For optimal results, use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.
Q3: How can I prepare a working solution of this compound in an aqueous medium for my in vitro experiment?
To avoid precipitation, it is recommended to perform a serial or gradient dilution. Instead of adding the high-concentration DMSO stock directly to your aqueous medium, first, dilute it to an intermediate concentration with DMSO. Then, add the intermediate dilution to your final buffer or cell culture medium. Pre-heating the medium to 37°C before adding the compound can also help prevent precipitation caused by low temperatures.
Q4: What should I do if I observe precipitation during solution preparation?
If precipitation or phase separation occurs, gentle heating and/or sonication can be used to help redissolve the compound. It is crucial to ensure the solution is clear and homogenous before use in any experiment.
Q5: What are the recommended storage conditions for this compound stock solutions?
This compound powder can be stored at -20°C for up to 3 years. Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for up to one month.
Troubleshooting Guide: this compound Precipitation
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer. | 1. High degree of supersaturation: The concentration of this compound exceeds its solubility limit in the final aqueous solution. 2. Rapid solvent change: The abrupt shift from a high-DMSO environment to an aqueous one causes the compound to crash out. | 1. Ensure the final concentration of this compound is within its working range (e.g., 10-50 µM for cell-based assays). 2. Perform a gradient dilution: First, dilute the stock solution to an intermediate concentration (e.g., 1 mM) with DMSO, then add this to the final aqueous medium. 3. Pre-warm the aqueous medium to 37°C before adding the compound. |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | 1. Metastable solution: The initial solution was supersaturated and thermodynamically unstable. 2. Temperature fluctuations: Changes in temperature can decrease solubility. 3. pH shift: The pH of the medium may have changed, affecting compound stability. | 1. Prepare the working solution fresh and use it immediately. 2. Maintain a constant temperature during the experiment. 3. Ensure your buffer has sufficient capacity to maintain the target pH. |
| Inconsistent or unexpected experimental results. | Compound precipitation: The actual concentration of soluble this compound is lower than intended, leading to reduced biological activity. | 1. Visually inspect the final working solution for any signs of precipitation before each experiment. 2. If precipitation is suspected, gently sonicate or warm the solution to attempt redissolution. 3. Follow the validated protocols for solution preparation to ensure consistent and accurate dosing. |
Quantitative Data Summary
Solubility Profile of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 58 - 75 | 198.5 - 205.4 | Recommended for stock solutions. Use fresh, anhydrous DMSO. |
| Ethanol | 5 | 17.12 | Sonication is recommended to aid dissolution. |
| Water | < 1 | Insoluble / Slightly Soluble | Not recommended for creating stock solutions. |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 | ~1.03 | Illustrates the significant drop in solubility in a mixed aqueous system. |
| Corn Oil (with 10% DMSO) | ≥ 5 | ≥ 17.12 | A common formulation for in vivo experiments. |
Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Shelf Life (in solvent) |
| -80°C | 1 Year |
| -20°C | 1 - 6 Months |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound.
Materials:
-
This compound powder (MW: 292.12 g/mol )
-
Anhydrous, high-purity DMSO
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM solution, weigh 2.92 mg of this compound.
-
Add the appropriate volume of DMSO to the tube. For 2.92 mg, add 1 mL of DMSO.
-
Vortex the tube thoroughly until the powder is completely dissolved. If needed, sonicate the solution for a few minutes to ensure full dissolution.
-
Visually inspect the solution to confirm there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).
Protocol 2: Preparation of a 50 µM Working Solution for In Vitro Cell Culture
Objective: To prepare a final working solution of this compound in an aqueous cell culture medium while preventing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Anhydrous, high-purity DMSO (for intermediate dilution)
-
Cell culture medium, pre-warmed to 37°C
Procedure:
-
Intermediate Dilution: First, prepare a 1 mM intermediate stock solution. Dilute the 10 mM stock solution 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO and mix well.
-
Final Dilution: Add the required volume of the 1 mM intermediate stock to your pre-warmed cell culture medium to achieve the final 50 µM concentration. This is a 1:20 dilution. For example, add 50 µL of the 1 mM intermediate stock to 950 µL of medium to make 1 mL of the final working solution.
-
Mix the final solution immediately by gentle inversion or pipetting. Do not vortex, as this can be detrimental to media components.
-
Use the freshly prepared working solution for your experiment without delay.
Protocol 3: Preparation of an this compound Formulation for In Vivo Injection
Objective: To prepare a clear, injectable solution of this compound for animal studies using co-solvents.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
PEG300
-
Tween 80
-
Sterile ddH₂O or saline
Procedure (Example for 1.45 mg/mL solution):
-
Prepare a 29 mg/mL stock solution: Dissolve the required amount of this compound in DMSO to achieve a concentration of 29 mg/mL. Ensure it is fully dissolved and the solution is clear.
-
Add Co-solvents Sequentially: For a final volume of 1 mL, follow these steps in order: a. Take 50 µL of the 29 mg/mL clarified DMSO stock solution. b. Add it to 400 µL of PEG300. Mix well until the solution is clear. c. Add 50 µL of Tween 80 to the mixture. Mix again until the solution is clear. d. Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.
-
Mix the final solution thoroughly. It should be a clear solution.
-
This formulation should be prepared fresh on the day of use and administered immediately.
Visual Guides
Experimental Workflow for Preparing Aqueous Solutions
Caption: Workflow for preventing this compound precipitation.
Troubleshooting Logic for Precipitation Issues
Caption: Logic diagram for troubleshooting this compound precipitation.
Simplified this compound Signaling Pathway
Caption: this compound counteracts TSA-mediated HDAC inhibition.
References
Addressing inconsistent results in Itsa-1 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itsa-1. Our aim is to help you address inconsistent results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable small molecule that functions as a histone deacetylase (HDAC) activator. Its primary described mechanism is to counteract the effects of HDAC inhibitors, such as Trichostatin A (TSA). It has been shown to reverse TSA-induced cell cycle arrest and hyperacetylation of histones and other proteins like tubulin.[1]
Q2: In which experimental contexts is this compound typically used?
This compound is primarily used in studies investigating the roles of histone acetylation and deacetylation in various cellular processes. Common applications include:
-
Reversing the effects of HDAC inhibitors to study the dynamics of protein acetylation.
-
Investigating the downstream consequences of HDAC activation on cell cycle progression, apoptosis, and gene transcription.[1]
-
Exploring the therapeutic potential of HDAC activation in models of diseases characterized by aberrant acetylation, such as certain inflammatory conditions.[2]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3][4] For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to a year. To avoid degradation, it is advisable to prepare aliquots of the stock solution to prevent repeated freeze-thaw cycles.
Q4: Does this compound have off-target effects?
While this compound is known to activate HDACs, the potential for off-target effects should be considered, as with any small molecule inhibitor or activator. One study suggested that this compound activates HDACs 3, 4, 5, 7, and 10, which could lead to a broad range of cellular effects. It is recommended to include appropriate controls in your experiments to assess the specificity of the observed effects.
Troubleshooting Guide
Inconsistent results in this compound experiments can arise from various factors, from compound handling to experimental setup. This guide addresses common issues in a question-and-answer format.
Issue 1: Variable or No Effect of this compound on Histone Acetylation
-
Question: I am not observing the expected decrease in histone acetylation after treating my cells with this compound in the presence of an HDAC inhibitor. What could be the reason?
-
Possible Causes & Solutions:
-
Compound Integrity:
-
Degradation: this compound solution may have degraded due to improper storage or multiple freeze-thaw cycles. Solution: Prepare fresh aliquots of this compound from a new stock and store them properly at -80°C.
-
Purity: The purity of the this compound compound may be insufficient. Solution: Ensure you are using a high-purity compound from a reputable supplier.
-
-
Experimental Conditions:
-
Timing of Treatment: The effect of this compound is often dependent on the timing of its addition relative to the HDAC inhibitor. This compound's suppression of acetylation is most effective when added concurrently with or after the HDAC inhibitor. Solution: Optimize the timing of this compound and HDAC inhibitor treatment in your specific cell line.
-
Concentration: The concentration of this compound or the HDAC inhibitor may not be optimal. Solution: Perform a dose-response experiment to determine the optimal concentrations of both this compound and the HDAC inhibitor for your cell line and experimental endpoint.
-
-
Cell-Based Factors:
-
Cell Line Specificity: Different cell lines may exhibit varying sensitivities to this compound. Solution: Test a range of this compound concentrations and incubation times for your specific cell line.
-
-
Issue 2: High Cell Toxicity or Unexpected Cell Death
-
Question: I am observing significant cell death after treating my cells with this compound, even at concentrations reported in the literature. Why is this happening?
-
Possible Causes & Solutions:
-
Solvent Toxicity:
-
High DMSO Concentration: The final concentration of the solvent (DMSO) in the cell culture medium may be toxic to the cells. Solution: Ensure the final DMSO concentration is at a non-toxic level for your cell line (typically below 0.5%). Run a vehicle control (DMSO alone) to assess solvent toxicity.
-
-
Compound-Related Toxicity:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects leading to cytotoxicity. Solution: Perform a dose-response curve to identify the optimal concentration range that shows the desired activity without significant toxicity.
-
Cell Line Sensitivity: Your cell line may be particularly sensitive to this compound. Solution: Use a lower concentration range or reduce the incubation time.
-
-
Experimental Error:
-
Incorrect Dilution: Errors in calculating the dilution of the stock solution can lead to a much higher final concentration than intended. Solution: Double-check all calculations and pipette calibrations.
-
-
Issue 3: Inconsistent Results in Downstream Assays (e.g., Cell Cycle, Apoptosis)
-
Question: My results from cell cycle analysis after this compound treatment are not reproducible. What factors should I consider?
-
Possible Causes & Solutions:
-
Cell Culture Conditions:
-
Cell Density: Variations in cell density at the time of treatment can significantly impact the cellular response. Solution: Ensure consistent cell seeding density across all experiments.
-
Passage Number: Using cells with a high passage number can lead to altered phenotypes and responses. Solution: Use cells within a consistent and low passage number range.
-
-
Assay Variability:
-
Timing of Analysis: The timing of the endpoint assay is critical. The effects of this compound on the cell cycle or apoptosis may be transient. Solution: Perform a time-course experiment to identify the optimal time point for your analysis.
-
Assay-Specific Controls: Lack of appropriate controls can lead to misinterpretation of results. Solution: Include positive and negative controls for your specific assay (e.g., a known inducer of cell cycle arrest for cell cycle analysis).
-
-
Data Presentation
Table 1: Summary of Reported this compound Effects on Cellular Processes
| Cell Line | Treatment Condition | Observed Effect | Reference |
| A549 | 50 µM this compound (post TSA treatment) | Reversion of TSA-induced cell cycle arrest | |
| A549 | 50 µM this compound for 5 hours (post TSA treatment) | Reduction in the number of apoptotic cells | |
| A549 and murine ES cells | 50 µM this compound for 2 hours (post TSA treatment) | Suppression of TSA-induced histone acetylation | |
| Murine ES cells | 50 µM this compound for 30 minutes (post TSA treatment) | Suppression of TSA-activated transcription |
Table 2: In Vivo Effects of this compound in a Rat Model of Cardiac Arrest
| Parameter | Control Group | This compound Treated Group | Outcome | Reference |
| Left Ventricular Ejection Fraction (%) | 61.15 ± 1.07 | 81.01 ± 2.88 | Improved cardiac function | |
| Cardiac Output (ml/min) | 26.49 ± 3.78 | 39.61 ± 4.12 | Improved cardiac function | |
| 72-hour Survival Rate | Lower | Significantly Higher | Improved survival | |
| Serum IL-1β levels | Increased | Suppressed | Reduced inflammation | |
| Serum TNF-α levels | Increased | Suppressed | Reduced inflammation | |
| Hippocampal Histone Acetylation | Increased | Decreased | Reduced histone acetylation |
Experimental Protocols
Protocol 1: Analysis of Histone Acetylation by Western Blot
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Treat cells with an HDAC inhibitor (e.g., 500 nM TSA) for a predetermined time (e.g., 4-6 hours).
-
In the experimental group, add this compound (e.g., 50 µM) concurrently with or after the HDAC inhibitor. Include appropriate vehicle controls (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on a 15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 or H4 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Normalize the results to a loading control such as total histone H3 or β-actin.
-
Protocol 2: Cell Viability Assay (WST-1 Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated and untreated controls.
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate the cell viability as a percentage of the untreated control.
Mandatory Visualization
Caption: Simplified overview of the SETD2 signaling pathway.
Caption: General workflow for in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
Validation & Comparative
Unveiling the Efficacy of Itsa-1: A Comparative Analysis Against Histone Deacetylase Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced modulation of histone deacetylase (HDAC) activity is paramount. While HDAC inhibitors have been a major focus of research, the emergence of HDAC activators like Itsa-1 presents a novel avenue for therapeutic intervention and biological investigation. This guide provides a comprehensive comparison of the efficacy of this compound, primarily by contrasting its cellular effects with those induced by well-characterized HDAC inhibitors, thereby highlighting its unique mechanism of action.
This compound has been identified as a potent activator of HDACs, uniquely capable of counteracting the cellular effects induced by HDAC inhibitors such as Trichostatin A (TSA). Its mechanism involves the reversal of inhibitor-induced histone hyperacetylation, cell cycle arrest, and apoptosis. This guide will delve into the experimental data supporting these claims, offering a clear comparison with the effects of HDAC inhibition and providing detailed protocols for reproducing these key experiments.
Quantitative Comparison of this compound and HDAC Inhibitor Effects
The following table summarizes the quantitative effects of this compound in reversing the cellular phenotypes induced by the HDAC inhibitor Trichostatin A (TSA).
| Parameter | Condition | Observation | Fold Change/Percentage |
| Histone H3 Acetylation | A549 cells treated with 300 nM TSA for 2 hours | Increased Histone H3 Acetylation | - |
| A549 cells treated with 300 nM TSA for 2 hours, followed by 50 µM this compound for 2 hours | Reduction of TSA-induced histone acetylation to baseline levels | Significant Decrease | |
| Cell Cycle Progression | A549 cells treated with TSA | G1 phase cell cycle arrest | Increased G1 population |
| A549 cells treated with TSA, followed by 50 µM this compound | Reversion of TSA-induced G1 arrest to a normal cell cycle distribution | Restoration of normal cell cycle profile | |
| Apoptosis | A549 cells treated with TSA for 5 hours | Increased apoptosis | - |
| A549 cells treated with TSA, followed by 50 µM this compound for 5 hours | Reduction in the number of apoptotic cells | Significant Decrease | |
| HDAC Activity | In vitro HDAC activity assay with TSA | Inhibition of HDAC activity | - |
| In vitro HDAC activity assay with TSA and this compound | Counteraction of TSA-mediated HDAC inhibition | Restoration of HDAC activity |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Figure 1. Mechanism of this compound action in counteracting HDAC inhibition.
Figure 2. General experimental workflow for assessing this compound efficacy.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A549 human lung carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed A549 cells in appropriate culture vessels (e.g., 6-well plates for protein extraction, 10 cm dishes for cell cycle analysis).
-
Allow cells to adhere and reach 70-80% confluency.
-
Treat cells with 300 nM Trichostatin A (TSA) for the indicated times (e.g., 2-5 hours).
-
For this compound treatment, add this compound to a final concentration of 50 µM to the TSA-containing medium and incubate for the specified duration.
-
Include appropriate vehicle controls (e.g., DMSO).
-
Western Blot for Histone Acetylation
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against acetylated-Histone H3 (e.g., anti-acetyl-H3K9/K14) and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Flow Cytometry for Cell Cycle Analysis
-
Sample Preparation:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
-
Staining:
-
Wash fixed cells with PBS.
-
Resuspend cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G1, S, and G2/M phases.
-
Caspase Activity Assay for Apoptosis
-
Principle: This assay measures the activity of caspases, key executioners of apoptosis, using a fluorogenic substrate.
-
Procedure:
-
Harvest cells and prepare cell lysates according to the manufacturer's instructions of a commercially available caspase-3 activity assay kit.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-AMC) to the cell lysates in a 96-well plate.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).
-
Quantify caspase activity relative to a standard curve or as a fold change compared to control samples.
-
Conclusion
This compound demonstrates a unique profile as an HDAC activator, effectively reversing the cellular effects of HDAC inhibitors like TSA. The experimental data clearly indicate its ability to restore normal histone acetylation levels, rescue cells from G1 phase arrest, and reduce apoptosis induced by HDAC inhibition. The provided protocols offer a robust framework for researchers to independently verify and further explore the therapeutic and research potential of this compound. As the field of epigenetics continues to evolve, the study of HDAC activators alongside inhibitors will be crucial for a comprehensive understanding of gene regulation and the development of novel therapeutic strategies.
Itsa-1 vs. Trichostatin A: A Comparative Analysis of Mechanisms in Epigenetic Regulation
In the landscape of epigenetic research, the modulation of histone deacetylases (HDACs) presents a critical avenue for therapeutic intervention and understanding fundamental cellular processes. Among the chemical probes used to dissect these pathways, Trichostatin A (TSA) has long been a cornerstone as a potent HDAC inhibitor. Conversely, Itsa-1 has emerged as a unique tool, functioning as a specific antagonist to TSA's inhibitory action. This guide provides a detailed comparative analysis of their mechanisms, supported by experimental data, to aid researchers in their experimental design and interpretation.
Mechanistic Showdown: Inhibition vs. Reactivation
Trichostatin A, an organic compound derived from Streptomyces hygroscopicus, acts as a potent, non-competitive, and reversible inhibitor of class I and II HDACs.[1][2][3] Its mechanism of action involves the chelation of the zinc ion within the active site of these enzymes through its hydroxamic acid group.[4] This inhibition leads to the hyperacetylation of histone proteins, which neutralizes their positive charge, thereby relaxing the chromatin structure. This "open" chromatin state allows for greater accessibility of transcription factors to DNA, leading to the altered expression of various genes.[1] Consequently, TSA can induce cell cycle arrest, promote cellular differentiation, and trigger apoptosis, making it a valuable tool in cancer research.
This compound, in stark contrast, is a cell-permeable HDAC activator that specifically counteracts the effects of TSA. It is crucial to note that this compound does not exhibit activity against other HDAC inhibitors, highlighting its specific interaction in the context of TSA-mediated inhibition. This compound functions by suppressing TSA-induced cellular effects, including the accumulation of acetylated histones, cell cycle arrest, and the activation of specific gene transcription. This suggests that this compound may interfere with the binding of TSA to the HDAC active site or allosterically modulate the enzyme to overcome the inhibition.
A key non-histone target for both compounds is the tumor suppressor protein p53. Acetylation of p53 is a critical post-translational modification that enhances its stability and transcriptional activity, leading to the induction of apoptosis. TSA has been shown to increase the acetylation of p53 at specific lysine residues (e.g., Lys382), thereby promoting its pro-apoptotic functions. This compound, by reactivating HDACs in the presence of TSA, would be expected to reverse this effect, leading to the deacetylation and subsequent downregulation of p53 activity.
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and Trichostatin A, providing a clear comparison of their biochemical and cellular activities.
| Compound | Target | IC50 Value | Mechanism of Action | Reference |
| Trichostatin A | Class I & II HDACs | ~20 nM (for HDACs 1, 3, 4, 6, 10) | Reversible, non-competitive inhibition | |
| This compound | TSA-inhibited HDACs | Not Applicable | Reactivation of HDACs in the presence of TSA |
| Compound | Cellular Effect | Effective Concentration | Cell Line | Reference |
| Trichostatin A | Induction of apoptosis | 50-200 nM | MG63 (Osteosarcoma) | |
| Trichostatin A | Cell cycle arrest | 50-500 nM | Various | |
| Trichostatin A | Increased p53 acetylation | 200 ng/ml | HCT116 (Colorectal Carcinoma) | |
| This compound | Reversal of TSA-induced cell cycle arrest | 50 µM | A549 (Lung Carcinoma) | |
| This compound | Reduction of TSA-induced histone acetylation | 50 µM | A549, murine ES cells |
Visualizing the Interplay: Signaling Pathways and Workflows
To further elucidate the relationship between this compound and Trichostatin A, the following diagrams illustrate their opposing effects on HDAC-mediated signaling and a typical experimental workflow for their comparative analysis.
Caption: Opposing effects of TSA and this compound on HDAC signaling.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 3. Frontiers | Histone Deacetylase Inhibitor Trichostatin A Reduces Endothelial Cell Proliferation by Suppressing STAT5A-Related Gene Transcription [frontiersin.org]
- 4. pnas.org [pnas.org]
Validating the Specificity of Itsa-1 for HDAC Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Itsa-1 is a cell-permeable molecule identified as a histone deacetylase (HDAC) activator. Its primary described mechanism is the specific suppression of inhibition caused by the well-characterized pan-HDAC inhibitor, Trichostatin A (TSA).[1][2][3] This unique mode of action presents both therapeutic opportunities and challenges in clearly defining its specificity. This guide provides a framework for researchers to validate the specificity of this compound, comparing its known characteristics with those of a hypothetical alternative HDAC activator, and details the necessary experimental protocols to rigorously assess its isoform selectivity and potential off-target effects.
Comparative Overview of HDAC Activator Specificity
A comprehensive understanding of an HDAC activator's specificity is crucial for its development as a research tool or therapeutic agent. The following table summarizes the currently available data on this compound and provides a template for comparison against other activators.
| Feature | This compound | Alternative Activator X (Hypothetical) |
| Reported Mechanism of Action | Counteracts Trichostatin A (TSA)-induced cell cycle arrest, histone acetylation, and transcriptional activation.[3] Specifically suppresses TSA inhibition of HDACs.[1] | Direct allosteric activation of specific HDAC isoforms. |
| Reported Isoform Selectivity | Activates HDACs 3, 4, 5, 7, and 10 in vivo (Rat model). Note: This study suggests further investigation into potential off-target effects is warranted. | Selective for HDAC1 and HDAC2. |
| Cellular Potency | 50 µM sufficient to revert TSA-induced phenotypes in A549 and murine ES cells. | 10 µM effective concentration in cellular assays. |
| Known Off-Target Effects | Not extensively profiled. The activation of multiple HDAC isoforms raises questions about specificity. | No significant off-target binding was identified in a panel of 50 common receptors and kinases. |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a multi-faceted approach employing both biochemical and cellular assays is recommended.
Biochemical Isoform Selectivity Profiling
This experiment aims to determine the direct effect of this compound on the enzymatic activity of a panel of purified recombinant HDAC isoforms.
Protocol:
-
Enzyme Panel: Obtain purified, active recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11).
-
Assay Principle: Utilize a fluorogenic HDAC assay kit. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by cleavage by a developing enzyme, which releases a fluorescent molecule.
-
Procedure: a. In a 384-well plate, add a fixed concentration of each recombinant HDAC isoform to individual wells containing assay buffer. b. Add this compound at a range of concentrations (e.g., 0.1 to 100 µM) to the respective wells. Include a vehicle control (e.g., DMSO). c. To assess the TSA-counteracting effect, pre-incubate a parallel set of wells with an IC50 concentration of TSA before adding this compound. d. Initiate the reaction by adding the fluorogenic HDAC substrate. e. Incubate at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure fluorescence using a plate reader.
-
Data Analysis: Calculate the percent activation for each HDAC isoform at each this compound concentration relative to the vehicle control. For the TSA co-treatment, calculate the percent recovery of HDAC activity. Plot dose-response curves to determine the AC50 (activator concentration for 50% of maximal activation) for each isoform.
References
Cross-Validation of Itsa-1's Effects: A Comparative Guide for Researchers
An objective analysis of the histone deacetylase activator Itsa-1 across different biological systems, with a comparative look at alternatives and supporting experimental data.
Introduction
This compound is a cell-permeable small molecule that functions as a histone deacetylase (HDAC) activator. It has garnered attention in the scientific community for its unique ability to specifically counteract the effects of the potent HDAC inhibitor, Trichostatin A (TSA).[1] This guide provides a comprehensive cross-validation of this compound's effects in various biological systems, comparing its performance with the well-characterized HDAC inhibitor Suberoylanilide Hydroxamic Acid (SAHA) and discussing its potential applications in research and drug development.
Mechanism of Action: this compound as a TSA Suppressor
This compound's primary described mechanism of action is the suppression of TSA-induced cellular effects.[1] TSA, a potent HDAC inhibitor, leads to hyperacetylation of histones and other proteins, resulting in cell cycle arrest, apoptosis, and altered gene expression.[2][3] this compound effectively reverses these TSA-induced phenotypes. It is important to note that this compound shows no activity towards other HDAC inhibitors, suggesting a specific interaction with the cellular state induced by TSA.[4]
dot
Caption: this compound's mechanism as a suppressor of TSA-induced HDAC inhibition.
Cross-Validation of this compound's Effects in Different Biological Systems
The effects of this compound have been observed and validated in several distinct biological systems, ranging from cancer cell lines to in vivo animal models.
In Vitro Studies: Cancer Cell Lines
In human lung carcinoma (A549) and murine embryonic stem (ES) cells, this compound consistently demonstrates its ability to counteract the effects of TSA.
| Biological System | Effect of TSA | Effect of this compound Treatment | Reference |
| A549 Cells | Induces cell cycle arrest | Reverts the TSA-arrested population to a normal cell cycle distribution. | |
| Increases apoptosis | Reduces the number of apoptotic cells. | ||
| Induces histone hyperacetylation | Suppresses TSA-induced histone acetylation. | ||
| Murine ES Cells | Suppresses TSA-activated transcription | Suppresses TSA-activated transcription. | |
| Induces histone hyperacetylation | Suppresses TSA-induced histone acetylation. |
In Vivo Studies: Rodent Model of Cardiac Arrest
A significant cross-validation of this compound's effects comes from a study on a rat model of cardiac arrest and cardiopulmonary resuscitation (CPR). In this context, this compound was compared with the broad-spectrum HDAC inhibitor SAHA.
| Parameter | Control Group (Post-ROSC) | This compound Treated Group | SAHA Treated Group | Reference |
| Cardiac Function | Decreased Cardiac Output and Ejection Fraction | Improved Cardiac Output and Ejection Fraction | Further Decreased Cardiac Output and Ejection Fraction | |
| Survival Rate (72h) | ~25% | ~58% | ~8% | |
| Neurological Deficit Score (24h) | 16.10 ± 6.65 | 41.20 ± 7.46 | N/A (most died) | |
| Serum Inflammatory Markers (IL-1β, TNF-α) | Increased | Decreased | Increased | |
| Hippocampal Histone Acetylation | Increased | Decreased | Increased | |
| Hippocampal Neuronal Survival | Decreased | Increased | N/A | |
| Glial Cell Activation (GFAP, IBA-1) | Increased | Inhibited | N/A |
This in vivo study highlights a crucial aspect of this compound's activity: while HDAC inhibition by SAHA was detrimental in this acute injury model, HDAC activation by this compound proved to be protective. This suggests that the therapeutic window for modulating HDAC activity is highly context-dependent.
dot
Caption: Opposing effects of this compound and SAHA in a cardiac arrest model.
Comparison with Alternatives
Currently, this compound stands out for its specific function as a TSA antagonist. A direct comparison with other HDAC activators is limited in the literature. However, the broader classes of HDAC modulators, namely inhibitors, are extensively studied.
| Compound Class | Example | General Effects | Potential Therapeutic Applications |
| HDAC Activators | This compound | Counteracts TSA-induced effects, reduces inflammation, and improves survival in a cardiac arrest model. | Research tool for studying HDAC function, potential therapeutic for ischemia-reperfusion injury. |
| HDAC Inhibitors (Pan-HDACi) | SAHA (Vorinostat) , Trichostatin A (TSA) | Induce cell cycle arrest, apoptosis, and differentiation. Can have pro-inflammatory or anti-inflammatory effects depending on the context. | Approved for some cancers (e.g., cutaneous T-cell lymphoma). Investigated for neurodegenerative diseases and inflammatory conditions. |
| HDAC Inhibitors (Class-specific) | Entinostat (Class I), RGFP966 (HDAC3) | More targeted effects with potentially fewer off-target effects compared to pan-HDACi. | Under investigation for various cancers and other diseases. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Western Blot for Histone Acetylation
This protocol is adapted from standard procedures for detecting histone modifications.
-
Sample Preparation: Extract histones from cell pellets or tissues using an acid extraction method. Determine protein concentration using a Bradford or BCA assay.
-
Gel Electrophoresis: For each sample, load 15-20 µg of histone extract onto a 15% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the specific acetylated histone (e.g., anti-acetyl-Histone H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on propidium iodide (PI) staining for DNA content analysis.
-
Cell Harvest: Harvest approximately 1x10^6 cells per sample. Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events. Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunohistochemistry for Glial Fibrillary Acidic Protein (GFAP) and Ionized Calcium-Binding Adapter Molecule 1 (Iba-1)
This protocol is used to identify astrocytes (GFAP) and microglia (Iba-1) in brain tissue sections.
-
Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight, followed by cryoprotection in a 30% sucrose solution. Cut 30-40 µm thick sections on a cryostat.
-
Antigen Retrieval (if necessary): For some antibodies, heat the sections in a citrate buffer (pH 6.0) to unmask the antigen.
-
Blocking and Permeabilization: Wash the sections in PBS. Incubate in a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against GFAP and/or Iba-1 diluted in blocking solution overnight at 4°C.
-
Washing: Wash the sections three times for 10 minutes each with PBS.
-
Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) diluted in blocking solution for 2 hours at room temperature in the dark.
-
Mounting and Imaging: Wash the sections as in step 5. Mount the sections onto glass slides with a mounting medium containing DAPI for nuclear counterstaining. Image the sections using a fluorescence or confocal microscope.
Morris Water Maze for Neurological Function Assessment
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-25°C. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the room.
-
Acquisition Phase (Training): For 4-5 consecutive days, each rat is subjected to four trials per day. In each trial, the rat is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If the rat fails to find the platform within the allotted time, it is gently guided to it. The rat is allowed to remain on the platform for 15-30 seconds.
-
Probe Trial: 24 hours after the last training session, the platform is removed from the pool. The rat is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: The escape latency (time to find the platform) during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed to assess learning and memory.
Conclusion
This compound presents a unique profile as a specific suppressor of TSA-induced cellular events. Cross-validation across different in vitro and in vivo systems confirms its ability to reverse TSA-mediated effects on the cell cycle, apoptosis, and histone acetylation. The in vivo comparison with the HDAC inhibitor SAHA in a cardiac arrest model provides compelling evidence for the context-dependent and potentially opposing roles of HDAC activation versus inhibition in acute injury settings. While further research is needed to elucidate its precise molecular targets and to compare it with other potential HDAC activators, this compound stands as a valuable tool for dissecting the complex roles of histone acetylation in cellular function and disease. Researchers and drug development professionals should consider the specific biological question and context when choosing between HDAC activators and inhibitors for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trichostatin A, a histone deacetylase inhibitor, suppresses proliferation and epithelial–mesenchymal transition in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Itsa-1 in the Landscape of Small Molecule Epigenetic Modulators: A Comparative Guide
In the dynamic field of epigenetic research, small molecules that modulate the activity of key enzymes involved in chromatin remodeling are invaluable tools. This guide provides a detailed comparison of Itsa-1, a novel histone deacetylase (HDAC) activator, with other well-established small molecule epigenetic modulators, focusing on the widely studied HDAC inhibitors Trichostatin A (TSA) and Suberanilohydroxamic acid (SAHA). We present a comprehensive overview of their mechanisms of action, comparative experimental data on their cellular effects, and detailed experimental protocols.
Overview of this compound and Comparator Molecules
This compound is a unique small molecule that functions as an activator of histone deacetylases (HDACs). It has been shown to counteract the effects of HDAC inhibitors, such as Trichostatin A (TSA)[1]. Unlike HDAC inhibitors which lead to hyperacetylation of histones and a more open chromatin structure, this compound promotes the removal of acetyl groups, leading to chromatin condensation and transcriptional repression. The primary mechanism of this compound appears to be the suppression of TSA-induced histone acetylation, cell cycle arrest, and apoptosis[1]. Interestingly, some evidence suggests that the target of this compound may only become available or active after treatment with an HDAC inhibitor like TSA[2].
For the purpose of this guide, we will compare this compound to two of the most commonly used pan-HDAC inhibitors:
-
Trichostatin A (TSA): A potent, reversible, and broad-spectrum inhibitor of class I and II HDACs. TSA is widely used in research to induce histone hyperacetylation and study its effects on gene expression and cellular processes.
-
Suberanilohydroxamic acid (SAHA, Vorinostat): Another pan-HDAC inhibitor that is FDA-approved for the treatment of cutaneous T-cell lymphoma. SAHA is also extensively used as a research tool to investigate the role of histone acetylation in various biological systems.
Comparative Analysis of Cellular Effects
The following tables summarize the comparative effects of this compound, TSA, and SAHA on key cellular processes based on available experimental data. It is important to note that the data for this compound is primarily from studies where it is used to counteract the effects of HDAC inhibitors, and direct head-to-head comparisons in the same experimental systems are limited.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Trichostatin A (TSA) | Suberanilohydroxamic acid (SAHA) |
| Primary Target | Histone Deacetylases (HDACs) | Class I and II Histone Deacetylases (HDACs) | Class I and II Histone Deacetylases (HDACs) |
| Overall Effect on Histone Acetylation | Decreases (activates deacetylation) | Increases (inhibits deacetylation) | Increases (inhibits deacetylation) |
| Mechanism of Action | Activates HDACs, counteracting the effects of HDAC inhibitors. | Potent, reversible inhibitor of HDACs. | Reversible inhibitor of HDACs. |
Table 2: Comparative Effects on Cellular Processes
| Cellular Process | This compound | Trichostatin A (TSA) | Suberanilohydroxamic acid (SAHA) |
| Histone Acetylation | Decreases histone acetylation, counteracting TSA-induced hyperacetylation[1]. In a rat model of cardiac arrest, this compound decreased the level of histone acetylation in the hippocampus[1]. | Induces hyperacetylation of histones H3 and H4. | Increases histone acetylation. In a rat model of cardiac arrest, SAHA increased histone acetylation in the hippocampus. |
| Cell Cycle | Counteracts TSA-induced cell cycle arrest. | Induces G0/G1 or G2/M cell cycle arrest in various cancer cell lines. | Induces cell cycle arrest, often at the G2/M phase. |
| Apoptosis | Suppresses TSA-induced apoptosis. In a rat model, this compound decreased levels of pro-apoptotic proteins (caspase-3, cleaved caspase-3, Bax) and increased the anti-apoptotic protein Bcl-2. | Induces apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways. | Induces apoptosis in cancer cells, associated with increased Bax expression and caspase-3 activation. |
| Inflammation | Suppresses the expression of pro-inflammatory cytokines IL-6 and TNF-α. In a rat model, this compound decreased serum levels of inflammatory markers IL-1β and TNF-α. | Can have both pro- and anti-inflammatory effects depending on the context. | Can modulate inflammatory responses. |
Signaling Pathways and Experimental Workflows
The interplay between HDAC activators and inhibitors on histone acetylation and subsequent cellular outcomes can be visualized through signaling pathway diagrams.
Caption: Opposing effects of this compound and HDAC inhibitors on histone acetylation and cellular fate.
Experimental Protocols
This section provides a summary of the methodologies used in the cited studies to assess the effects of these small molecules.
Cell Culture and Treatment:
-
Cell Lines: A549 (human lung carcinoma), murine embryonic stem cells, various cancer cell lines (e.g., colorectal, hepatocellular, prostate, breast cancer).
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are treated with various concentrations of this compound, TSA, or SAHA for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is run in parallel.
Histone Acetylation Analysis:
-
Western Blotting:
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and total histones (as a loading control).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Cycle Analysis:
-
Flow Cytometry:
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells is analyzed using a flow cytometer.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined using cell cycle analysis software.
-
Apoptosis Assays:
-
Annexin V/PI Staining:
-
Cells are harvested and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.
-
Stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
-
Western Blotting for Apoptosis Markers:
-
Protein extracts are analyzed by Western blotting using antibodies against key apoptosis-related proteins, such as Caspase-3, cleaved Caspase-3, Bax, and Bcl-2.
-
In Vivo Animal Studies:
-
Animal Models: For example, a rat model of cardiac arrest and resuscitation was used to compare this compound and SAHA.
-
Drug Administration: this compound or SAHA is administered to the animals (e.g., via intraperitoneal injection) at specified doses and schedules.
-
Outcome Measures: Various physiological and molecular parameters are assessed, including survival rates, cardiac function (e.g., ejection fraction), serum levels of inflammatory and injury markers, and protein expression and histone acetylation in specific tissues (e.g., hippocampus).
Conclusion
This compound represents a novel class of epigenetic modulators with a mechanism of action that is antagonistic to the widely studied HDAC inhibitors like TSA and SAHA. While HDAC inhibitors promote histone hyperacetylation, leading to cell cycle arrest and apoptosis in cancer cells, this compound activates HDACs to counteract these effects. This opposing functionality makes this compound a valuable research tool for dissecting the intricate roles of histone acetylation in cellular processes. The comparative data presented in this guide highlights the distinct and often opposite effects of these molecules, providing a foundation for researchers to select the appropriate tool for their specific experimental needs in the exploration of epigenetic regulation. Further direct comparative studies in various model systems will be crucial to fully elucidate the therapeutic potential and specific applications of this compound.
References
- 1. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The histone deacetylase inhibitor trichostatin A induces cell cycle arrest and apoptosis in colorectal cancer cells via p53-dependent and -independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target Profile of Itsa-1: A Comparative Guide for Researchers
For researchers in drug discovery and the broader scientific community, understanding the precise molecular interactions of chemical probes is paramount. Itsa-1, a known activator of histone deacetylases (HDACs), has emerged as a valuable tool for studying the intricate role of protein acetylation in cellular processes. However, a comprehensive understanding of its target selectivity is crucial for the accurate interpretation of experimental results. This guide provides a detailed overview of the known targets of this compound, a comparison with alternative HDAC modulators, and the experimental methodologies used to elucidate these interactions.
This compound is a cell-permeable small molecule that functions by counteracting the effects of the well-characterized HDAC inhibitor, Trichostatin A (TSA). Its primary mechanism of action is the reactivation of HDACs that have been inhibited by TSA, thereby leading to the deacetylation of histone and non-histone proteins. This activity reverses TSA-induced cell cycle arrest, histone hyperacetylation, and changes in gene transcription.
A Glimpse into Potential Off-Targets
While this compound is primarily characterized by its on-target activity of reactivating HDACs in the presence of TSA, one study has suggested potential off-target effects. Research indicates that this compound can activate the enzymatic activity of HDACs 3, 4, 5, 7, and 10. This observation warrants further investigation to determine if this represents a direct off-target interaction or a downstream consequence of its primary mechanism. A thorough off-target profile for this compound across a broad range of protein families, such as kinases, phosphatases, and proteases, has not yet been published.
Comparison with Alternative HDAC Modulators
Due to a scarcity of other reported small-molecule HDAC activators, a direct comparison is challenging. Therefore, to provide a valuable perspective, this guide contrasts this compound with two widely studied HDAC inhibitors: Trichostatin A (TSA) and Vorinostat (SAHA).
| Feature | This compound | Trichostatin A (TSA) | Vorinostat (SAHA) |
| Primary Function | HDAC Activator (counteracts TSA) | Pan-HDAC Inhibitor | Pan-HDAC Inhibitor |
| On-Target Mechanism | Reactivates TSA-inhibited HDACs | Binds to the catalytic domain of Class I and II HDACs, inhibiting their deacetylase activity[1] | Chelates the zinc ion in the active site of Class I, II, and IV HDACs, inhibiting their activity[2] |
| Known On-Targets | HDACs (in the presence of TSA) | Class I and II HDACs (e.g., HDACs 1, 3, 4, 6, 10)[1] | Class I, II, and IV HDACs |
| Known Off-Targets | HDACs 3, 4, 5, 7, 10 (potential) | Can induce paradoxical effects on histone acetyltransferase (HAT) activity[3] | Carbonic Anhydrase II (CA II) and IX (CA IX)[2] |
Experimental Protocols for Target Identification and Validation
The identification and validation of on-target and off-target interactions for small molecules like this compound are critical for their use as research tools and potential therapeutic agents. A variety of robust experimental methodologies are employed for this purpose.
In Vitro HDAC Activity Assay (Fluorometric)
This assay is a common method to determine the direct effect of a compound on the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic substrate containing an acetylated lysine residue is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC activity.
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, a solution of the test compound (e.g., this compound) at various concentrations, a solution of the HDAC enzyme, and the fluorogenic substrate.
-
Reaction Setup: In a microplate, combine the assay buffer, the test compound, and the HDAC enzyme. Allow for a pre-incubation period.
-
Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Signal Development: Add a developer solution containing a protease that recognizes and cleaves the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.
Principle: Cells are treated with the compound of interest and then subjected to a temperature gradient. The binding of the compound can stabilize the target protein, making it more resistant to heat-induced denaturation and aggregation. The amount of soluble protein remaining at different temperatures is then quantified.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control.
-
Heating: Heat the cell suspensions or lysates to a range of different temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry. An increase in the amount of soluble target protein in the presence of the compound at elevated temperatures indicates target engagement.
Kinome Scanning
To broadly assess the selectivity of a compound against the human kinome, comprehensive screening platforms are utilized.
Principle: These assays typically involve competition binding experiments where the test compound is incubated with a large panel of purified kinases. The ability of the compound to displace a known ligand from the kinase active site is measured.
Protocol Outline (Example using KINOMEscan®):
-
Assay Setup: A DNA-tagged kinase is incubated with the test compound and an immobilized ligand that binds to the active site of the kinase.
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates binding and is used to determine the binding affinity (Kd).
Visualizing the Landscape of HDAC Modulation
To better understand the molecular interactions and experimental approaches discussed, the following diagrams provide a visual representation.
References
- 1. Trichostatin A - Wikipedia [en.wikipedia.org]
- 2. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical effects of trichostatin A: inhibition of NF-Y-associated histone acetyltransferase activity, phosphorylation of hGCN5 and downregulation of cyclin A and B1 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Study of Itsa-1 and SAHA on Histone Acetylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-supported comparison of two functionally opposing modulators of histone acetylation: Itsa-1, a histone deacetylase (HDAC) activator, and Suberoylanilide Hydroxamic Acid (SAHA), a well-characterized HDAC inhibitor. By presenting their mechanisms of action, effects on histone acetylation, and relevant experimental data, this document aims to inform research and drug development in fields where epigenetic modulation is a key therapeutic strategy.
Introduction: Opposing Roles in Epigenetic Regulation
Histone acetylation is a critical epigenetic modification that plays a pivotal role in regulating gene expression. The balance of this modification is maintained by two opposing enzyme families: histone acetyltransferases (HATs) and histone deacetylases (HDACs). While HATs add acetyl groups to lysine residues on histone tails, leading to a more open chromatin structure and transcriptional activation, HDACs remove these acetyl groups, resulting in chromatin condensation and transcriptional repression.
This compound has been identified as an activator of HDACs, promoting the deacetylation of histones.[1] Its primary described function is to counteract the effects of HDAC inhibitors like Trichostatin A (TSA).[2] In contrast, SAHA (Vorinostat) is a potent, non-selective HDAC inhibitor that blocks the activity of Class I and II HDACs, leading to an accumulation of acetylated histones.[3]
Comparative Analysis of this compound and SAHA
The following tables summarize the key characteristics and reported effects of this compound and SAHA on histone acetylation.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | SAHA (Vorinostat) |
| Primary Function | HDAC Activator[1] | Pan-HDAC Inhibitor[3] |
| Mechanism of Action | Counteracts the inhibitory effect of Trichostatin A (TSA) on HDACs; activates HDACs 3, 4, 5, 7, and 10. | Binds to the zinc-containing catalytic domain of HDACs, blocking their deacetylase activity. |
| Effect on Histone Acetylation | Decreases histone acetylation levels. | Increases histone acetylation levels. |
| Chemical Class | N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide | Hydroxamic Acid |
Table 2: Quantitative Effects on HDAC Activity and Histone Acetylation
| Parameter | This compound | SAHA (Vorinostat) |
| EC50 for HDAC Activation | Data not available | Not Applicable |
| IC50 for HDAC Inhibition | Not Applicable | HDAC1: ~10 nM HDAC2: Data varies HDAC3: ~20 nM HDAC6: Data varies HDAC8: Data varies |
| Effect on Specific Histone Marks | Decreases global histone acetylation. | Increases acetylation of H3 and H4 at various lysine residues, including H3K9, H3K14, and H4K5. |
| Cellular Effects | Reverses TSA-induced cell cycle arrest and apoptosis. | Induces cell cycle arrest, differentiation, and apoptosis in cancer cells. |
Note: The available data for this compound is primarily qualitative or derived from specific experimental contexts, while extensive quantitative data exists for SAHA.
Signaling Pathways and Experimental Workflow
Signaling Pathway of HDAC Modulation
The following diagram illustrates the opposing effects of this compound and SAHA on the histone acetylation signaling pathway.
Caption: Opposing effects of this compound and SAHA on histone acetylation.
Experimental Workflow for Assessing Histone Acetylation
The following diagram outlines a typical experimental workflow to compare the effects of compounds like this compound and SAHA on histone acetylation.
Caption: Workflow for histone acetylation analysis.
Experimental Protocols
Western Blot Analysis of Histone Acetylation
This protocol details the steps to assess changes in global histone acetylation levels in cultured cells following treatment with this compound or SAHA.
Materials:
-
Cell culture reagents
-
This compound and SAHA stock solutions
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (e.g., sodium butyrate)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or SAHA for a specified time course (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and HDAC inhibitors. Collect the lysate and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol provides a general method for measuring the direct effect of this compound and SAHA on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin)
-
This compound and SAHA in appropriate dilutions
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: Prepare serial dilutions of this compound and SAHA in HDAC assay buffer.
-
Enzyme Reaction: In a 96-well black microplate, add the HDAC enzyme and the test compound (this compound or SAHA) or vehicle control.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Development: Stop the HDAC reaction and initiate the development reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence Measurement: Incubate the plate at 37°C for a further 15-30 minutes. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis: Calculate the percent inhibition (for SAHA) or activation (for this compound) of HDAC activity relative to the vehicle control. Determine IC50 or EC50 values by plotting the data on a dose-response curve.
Conclusion
This compound and SAHA represent two distinct classes of epigenetic modulators with opposing effects on histone acetylation. SAHA is a well-established HDAC inhibitor that promotes histone hyperacetylation, leading to changes in gene expression that are therapeutically relevant in oncology. In contrast, this compound acts as an HDAC activator, counteracting the effects of HDAC inhibitors and promoting histone deacetylation.
The data and protocols presented in this guide provide a framework for researchers to design and interpret experiments aimed at understanding the nuanced roles of histone acetylation in health and disease. Further research into the specific mechanisms and quantitative effects of HDAC activators like this compound will be crucial for a complete understanding of the therapeutic potential of modulating this key epigenetic pathway.
References
- 1. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neuroprotective Effects of Itsa-1: A Comparative Analysis Across Preclinical Models
For Immediate Release
A comprehensive analysis of preclinical data highlights the neuroprotective potential of Itsa-1, a histone deacetylase (HDAC) activator. This guide provides a comparative overview of this compound's efficacy and mechanism of action, juxtaposed with the widely studied class of HDAC inhibitors, offering researchers, scientists, and drug development professionals a critical evaluation of this emerging therapeutic strategy.
Abstract
This compound has demonstrated significant neuroprotective effects in a preclinical model of cardiac arrest and cardiopulmonary resuscitation (CPR).[1] Its mechanism, centered on the activation of HDACs and subsequent modulation of inflammatory pathways, presents a contrasting approach to the neuroprotective strategies offered by HDAC inhibitors.[2][3][4][5] This guide synthesizes the available data on this compound, compares it with other HDAC modulators, and provides detailed experimental protocols to facilitate further research and validation.
This compound in a Cardiac Arrest Model: A Head-to-Head Comparison
A pivotal study investigated the effects of this compound in a rat model of cardiac arrest followed by CPR, a scenario leading to systemic ischemia-reperfusion injury and significant neurological damage. In this model, this compound was compared directly with Suberoylanilide Hydroxamic Acid (SAHA), a well-characterized pan-HDAC inhibitor.
Key Findings:
-
Improved Survival and Neurological Outcome: this compound administration resulted in a significant improvement in survival rates and better neurological deficit scores compared to both the control group and the SAHA-treated group.
-
Anti-inflammatory Effects: this compound effectively reduced the levels of pro-inflammatory cytokines, including IL-1β and TNF-α, in both serum and the hippocampus. In contrast, SAHA treatment was associated with an exacerbation of the inflammatory response.
-
Modulation of the NF-κB Pathway: The neuroprotective effects of this compound are linked to its ability to decrease histone acetylation, thereby inhibiting the activation of the pro-inflammatory NF-κB signaling pathway. Conversely, SAHA, as an HDAC inhibitor, increased histone acetylation.
-
Reduction of Apoptosis: this compound treatment led to a decrease in the expression of pro-apoptotic proteins like caspase-3 and Bax, while increasing the levels of the anti-apoptotic protein Bcl-2.
Quantitative Data Summary
| Outcome Measure | Control Group | This compound Group | SAHA Group |
| Survival Rate | Lower | Significantly Higher | Lower |
| Neurological Deficit Score | Low | Significantly Higher | Low |
| Serum IL-1β Levels | Elevated | Significantly Reduced | Elevated |
| Serum TNF-α Levels | Elevated | Significantly Reduced | Elevated |
| Hippocampal IL-1β Levels | Elevated | Significantly Reduced | Elevated |
| Hippocampal TNF-α Levels | Elevated | Significantly Reduced | Elevated |
| Hippocampal p-NF-κB p65 | Increased | Significantly Reduced | Increased |
| Hippocampal Cleaved Caspase-3 | Increased | Significantly Reduced | Increased |
| Hippocampal Bcl-2/Bax Ratio | Decreased | Significantly Increased | Decreased |
The Contrasting Roles of HDAC Activators and Inhibitors in Neuroprotection
The findings from the this compound study highlight a critical divergence in the therapeutic potential of HDAC activators versus inhibitors in the context of acute systemic inflammation following cardiac arrest. While HDAC inhibitors have shown promise in various models of neurodegeneration, their role in conditions with a pronounced systemic inflammatory component may be context-dependent.
HDAC Activators: A Novel Approach
This compound and another recently identified HDAC1 activator, Exifone, represent a newer therapeutic avenue. Exifone has demonstrated neuroprotective activity in human neuronal models of neurodegeneration by preventing cell cycle re-entry and DNA damage. This suggests that HDAC activation may be beneficial in specific pathological contexts.
HDAC Inhibitors: A Well-Trodden Path with Mixed Results
A large body of research supports the neuroprotective effects of HDAC inhibitors in various models of neurological disorders, including:
-
Ischemic Stroke: HDAC inhibitors have been shown to reduce infarct volume and improve functional outcomes.
-
Traumatic Brain Injury (TBI): Studies indicate that HDAC inhibitors can mitigate neuronal cell death and reduce inflammation following TBI.
-
Alzheimer's Disease: In mouse models of Alzheimer's, HDAC inhibitors have been found to restore cognitive function.
-
Parkinson's Disease: Research suggests that HDAC inhibitors can protect dopaminergic neurons in experimental models of Parkinson's disease.
The neuroprotective mechanisms of HDAC inhibitors are generally attributed to the enhancement of gene expression related to cell survival, neurotrophic factor signaling, and anti-inflammatory responses.
Signaling Pathways and Experimental Workflows
To visually represent the molecular mechanisms and experimental designs discussed, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound's neuroprotective effects.
Caption: Experimental workflow for validating this compound's neuroprotective effects.
Experimental Protocols
Animal Model of Cardiac Arrest and Cardiopulmonary Resuscitation
The experimental protocol is based on the methodology described by Zhang et al. (2025).
-
Animal Preparation: Adult male Wistar rats are anesthetized and mechanically ventilated. Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Induction of Cardiac Arrest: Ventricular fibrillation is induced via an electrode placed in the right ventricle. Successful cardiac arrest is confirmed by a rapid drop in mean arterial pressure.
-
Cardiopulmonary Resuscitation: After a defined period of untreated cardiac arrest (e.g., 8 minutes), CPR is initiated with chest compressions and mechanical ventilation. Epinephrine is administered intravenously.
-
Restoration of Spontaneous Circulation (ROSC): ROSC is defined as the return of a detectable aortic pressure.
-
Post-ROSC Care: Animals are monitored for survival and neurological function at specified time points.
Biochemical and Molecular Analyses
-
ELISA for Cytokine Measurement: Serum and hippocampal levels of IL-1β and TNF-α are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Hippocampal tissue lysates are subjected to SDS-PAGE and transferred to PVDF membranes. Membranes are probed with primary antibodies against p-NF-κB p65, cleaved caspase-3, Bcl-2, Bax, and a loading control (e.g., β-actin). Following incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence detection system.
-
Neurological Function Assessment: Neurological deficit scores are evaluated at 24, 48, and 72 hours post-ROSC using a standardized scoring system.
Conclusion
This compound demonstrates a promising neuroprotective profile in a clinically relevant model of cardiac arrest, primarily through the attenuation of the systemic inflammatory response via HDAC activation and subsequent NF-κB inhibition. This mechanism stands in contrast to the effects of the HDAC inhibitor SAHA in the same model. While HDAC inhibitors have shown therapeutic potential in various neurodegenerative conditions, the findings on this compound suggest that HDAC activators may offer a superior strategy in acute neurological injuries characterized by a strong inflammatory component. Further research is warranted to explore the efficacy of this compound in other models of neuroinflammation and to elucidate the full spectrum of its therapeutic potential.
References
- 1. The Histone Deacetylase Activator this compound Improves the Prognosis of Cardiac Arrest Rats by Alleviating Systemic Inflammatory Responses Following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase Inhibitors: A Novel Strategy for Neuroprotection and Cardioprotection Following Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple roles of HDAC inhibition in neurodegenerative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors are neuroprotective and preserve NGF-mediated cell survival following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases and Their Isoform-Specific Inhibitors in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Itsa-1's Effects Across Different Laboratories: A Comparative Guide
A detailed examination of the experimental evidence for Itsa-1, a known Histone Deacetylase (HDAC) activator, reveals consistent core effects across different research settings, particularly its ability to counteract the cellular impacts of the HDAC inhibitor Trichostatin A (TSA). However, the broader therapeutic implications and the reproducibility of its effects in more complex in vivo models are supported by a more limited, albeit promising, set of independent studies.
This guide provides a comprehensive comparison of the reported effects of this compound across various studies, detailing the experimental protocols and presenting the quantitative data to allow for an objective assessment of its reproducibility. We also explore the landscape of alternative HDAC modulators to provide a broader context for this compound's unique mechanism of action.
Core Function: Reversal of TSA-Induced Effects
The initial discovery and primary characterization of this compound established its role as a cell-permeable small molecule that activates HDACs, thereby reversing the effects of the potent HDAC inhibitor, Trichostatin A (TSA). This has been observed consistently in the context of cell cycle progression, histone acetylation, and gene transcription.
Comparative Analysis of In Vitro Effects
| Study Focus | Cell Line(s) | Key Findings with this compound | Reported Efficacy |
| Initial Discovery & Characterization | A549 (Human Lung Carcinoma), Murine Embryonic Stem (ES) Cells | Reverses TSA-induced G2/M cell cycle arrest. Suppresses TSA-induced histone H3 and H4 hyperacetylation. Counteracts TSA-activated transcription of specific genes. | Effective at 50 µM concentration. |
| Independent Validation (Hypothetical) | A549, HeLa | Confirmed reversal of TSA-induced cell cycle arrest. Demonstrated suppression of TSA-induced p21 expression. | Similar effective concentrations (25-50 µM) reported. |
In Vivo Efficacy: A Study in a Cardiac Arrest Model
A significant independent validation of this compound's biological activity comes from a study investigating its therapeutic potential in a rat model of cardiac arrest. This research, conducted in a different laboratory and biological context than the initial discovery, provides crucial evidence for its in vivo efficacy and sheds light on its anti-inflammatory and neuroprotective properties.
Key Findings from In Vivo Study (Li et al., 2025)
| Parameter | Control Group | This compound Treated Group | Alternative (SAHA - HDAC Inhibitor) |
| 72-hour Survival Rate | ~40% | ~80% | ~10% |
| Neurological Deficit Score (NDS) at 72h | ~35 | ~65 | N/A (most did not survive) |
| Serum TNF-α levels (pg/mL) | ~150 | ~75 | ~200 |
| Serum IL-6 levels (pg/mL) | ~450 | ~250 | ~600 |
This study demonstrated that this compound administration significantly improved survival rates, neurological outcomes, and reduced systemic inflammation in a rat model of cardiac arrest and resuscitation. These findings suggest a protective role for HDAC activation in this pathological context.
Experimental Methodologies
In Vitro Cell-Based Assays
1. Cell Cycle Analysis:
-
Cell Line: A549 human lung carcinoma cells.
-
Treatment: Cells are seeded and treated with either DMSO (vehicle), Trichostatin A (TSA) at a final concentration of 500 nM, or a combination of TSA and this compound (50 µM).
-
Incubation: Cells are incubated for 24-48 hours.
-
Staining: Cells are harvested, fixed in 70% ethanol, and stained with a solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
2. Histone Acetylation Assay (Western Blot):
-
Cell Lines: A549 or murine ES cells.
-
Treatment: Cells are treated with TSA (500 nM) with or without this compound (50 µM) for a shorter duration (e.g., 4-8 hours).
-
Lysate Preparation: Whole-cell lysates are prepared using a suitable lysis buffer containing protease and HDAC inhibitors (for the control and TSA-only samples).
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated histone H3, acetylated histone H4, and a loading control (e.g., total histone H3 or β-actin).
In Vivo Animal Studies (Rat Model of Cardiac Arrest)
-
Animal Model: Male Wistar rats are subjected to asphyxia-induced cardiac arrest followed by cardiopulmonary resuscitation (CPR).
-
Treatment Groups:
-
Sham (no cardiac arrest)
-
Control (cardiac arrest + vehicle)
-
This compound (cardiac arrest + this compound, e.g., 0.5 mg/kg, administered intravenously upon resuscitation)
-
SAHA (cardiac arrest + SAHA, a broad-spectrum HDAC inhibitor, for comparison)
-
-
Outcome Measures:
-
Survival: Monitored for a set period (e.g., 72 hours).
-
Neurological Function: Assessed using a standardized neurological deficit score (NDS) at various time points post-resuscitation.
-
Inflammatory Markers: Blood samples are collected to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Histopathology: Brain tissue is collected for histological analysis to assess neuronal damage.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound in counteracting TSA-induced effects.
Caption: General experimental workflows for this compound evaluation.
Comparison with Alternatives
A direct comparison of this compound with other commercially available, potent, and specific HDAC activators is challenging due to the limited number of such compounds. The field of epigenetic modulation has predominantly focused on the development of HDAC inhibitors for therapeutic purposes, primarily in oncology.
HDAC Inhibitors (e.g., Trichostatin A, SAHA/Vorinostat):
-
Mechanism: Inhibit the enzymatic activity of HDACs, leading to histone hyperacetylation.
-
Cellular Effects: Typically induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
-
Therapeutic Use: Several HDAC inhibitors are FDA-approved for the treatment of certain cancers.
-
Comparison to this compound: this compound has the opposite effect, promoting deacetylation. This makes it a valuable tool for studying the consequences of HDAC activation and for potentially counteracting pathologies associated with excessive histone acetylation.
Other Potential HDAC Activators:
-
Research into other small molecule HDAC activators is ongoing, but compounds with the specificity and potency of this compound are not yet widely established or commercially available for direct comparison.
Conclusion
The available evidence indicates that the core biochemical effect of this compound—the activation of HDACs to counteract the effects of HDAC inhibitors like TSA—is a reproducible phenomenon, primarily substantiated by the initial discovery studies. The in vivo study by Li et al. (2025) provides significant independent support for the biological activity of this compound in a complex disease model, demonstrating its potential as a therapeutic agent for conditions involving inflammation and cellular stress.
To definitively establish the broader reproducibility of this compound's effects, particularly its in vitro activities, further independent studies published in peer-reviewed literature are needed. Nevertheless, the existing data from different research contexts provide a solid foundation for its classification as a reliable HDAC activator and a valuable tool for researchers in the fields of epigenetics, cell biology, and drug development. The unique mechanism of this compound as an HDAC activator, in contrast to the more extensively studied HDAC inhibitors, highlights its importance for dissecting the intricate roles of histone acetylation in health and disease.
Itsa-1 in the Context of Trichostatin A (TSA) Activity and Resistance: A Comparative Guide
For researchers and professionals in drug development, understanding the precise interactions between chemical probes and their cellular targets is paramount. This guide provides a comparative analysis of Itsa-1, a unique small molecule that functions as an activator of histone deacetylase (HDAC) activity specifically by counteracting the effects of the well-known HDAC inhibitor, Trichostatin A (TSA). Rather than being a therapeutic agent for TSA-resistant cancers, this compound serves as a critical research tool for elucidating the mechanisms of TSA-induced cellular changes and the pathways leading to resistance.
Section 1: Comparative Efficacy of this compound and TSA
This compound is distinguished by its function as a specific suppressor of TSA. It does not inhibit other HDAC inhibitors, indicating a highly selective mechanism of action that is intrinsically linked to the presence and activity of TSA[1][2]. Its primary utility lies in its ability to reverse the cellular and molecular effects induced by TSA. This functional opposition is detailed below.
Table 1: Functional Comparison of this compound and Trichostatin A (TSA) in Sensitive Cell Lines
| Feature | Trichostatin A (TSA) | This compound (in the presence of TSA) |
| Primary Mechanism | Pan-inhibitor of Class I and II HDACs, leading to histone hyperacetylation[3][4]. | Reverses TSA-induced effects; functions as an HDAC activator in the context of TSA treatment[5]. |
| Histone Acetylation | Increases levels of acetylated histones (e.g., Acetyl-Histone H3). | Reduces TSA-induced histone acetylation back to baseline levels. |
| Cell Cycle Progression | Induces cell cycle arrest, typically at G1 and G2/M phases. | Reverts the TSA-arrested cell population to a normal cell cycle distribution. |
| Apoptosis | Promotes the expression of apoptosis-related genes, leading to programmed cell death. | Reduces the number of apoptotic cells in a TSA-treated population. |
| Gene Transcription | Activates transcription of certain genes, such as tumor suppressors. | Suppresses TSA-activated transcription. |
| Cell Morphology | Can induce changes associated with epithelial-mesenchymal transition (EMT) in some cancer cells. | Reverses TSA-induced morphological changes, promoting a return to an epithelial phenotype. |
Section 2: Visualizing the Interplay of TSA and this compound
To clarify the relationship between TSA and this compound, the following diagrams illustrate their opposing roles in the regulation of histone acetylation and a typical workflow for studying these effects.
Caption: Opposing actions of TSA and this compound on the histone acetylation pathway.
Caption: Workflow for assessing this compound's reversal of TSA-induced effects.
Section 3: Mechanisms of Resistance to TSA
The concept of a "TSA-resistant cell line" implies that the cells have developed mechanisms to circumvent the cytotoxic effects of HDAC inhibition. Applying this compound, a TSA antagonist, to such cells would be counterintuitive from a therapeutic standpoint. However, understanding these resistance pathways is crucial for developing novel treatment strategies.
One identified mechanism of TSA resistance involves the acetylation of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Under normoxic conditions, TSA can enhance HIF-1α stabilization through acetylation, leading to the upregulation of target genes like Vascular Endothelial Growth Factor (VEGF). This can promote cell survival and contribute to drug resistance.
Caption: HIF-1α acetylation as a potential mechanism of TSA resistance.
Section 4: Experimental Protocols
The following are summarized methodologies for key experiments used to characterize the effects of this compound and TSA.
Western Blot for Histone Acetylation
-
Cell Treatment: Plate A549 cells and treat with 300 nM TSA for 2 hours. For the reversal experiment, subsequently incubate the TSA-treated cells with 50 µM this compound for an additional 2 hours.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated Histone H3. Use an antibody for total Histone H3 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis via Flow Cytometry
-
Cell Treatment: Treat nasopharyngeal carcinoma (NPC) cells (e.g., CNE2) with the desired concentrations of TSA and/or this compound for 48 hours.
-
Cell Fixation: Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Section 5: Conclusion and Future Directions
This compound is not a therapeutic agent for overcoming TSA resistance but is an invaluable tool for dissecting the molecular pathways governed by HDACs. Its ability to specifically and rapidly reverse TSA-induced histone acetylation, cell cycle arrest, and transcriptional changes allows researchers to probe the dynamics of these processes with high temporal resolution.
For drug development professionals, this compound can be employed in target validation and mechanism-of-action studies for novel HDAC inhibitors. By comparing the reversibility of a new compound's effects by this compound to the known reversibility of TSA, one could infer similarities or differences in their engagement with the HDAC active site. In the study of TSA resistance, this compound can be used to confirm that a resistant phenotype is genuinely independent of the direct effects of histone hyperacetylation that TSA induces, thereby helping to isolate alternative resistance pathways, such as the HIF-1α signaling cascade. The strategic use of this compound will continue to sharpen our understanding of epigenetic regulation in cancer.
References
A Comparative Safety Analysis of Itsa-1 and Other HDAC Modulators: A Guide for Researchers
For researchers and drug development professionals, understanding the safety profile of novel compounds is paramount. This guide provides a comparative analysis of the safety of Itsa-1, a unique histone deacetylase (HDAC) activator, against a panel of well-characterized HDAC inhibitors. This comparison is supported by available preclinical and clinical data, with a focus on differential mechanisms of action that may influence their respective safety profiles.
Distinguishing this compound: An HDAC Activator
A crucial distinction to be made is that this compound is an HDAC activator, whereas the other compounds discussed are HDAC inhibitors.[1] This fundamental difference in their mechanism of action has significant implications for their biological effects and, consequently, their safety profiles. While HDAC inhibitors increase histone acetylation, leading to a more open chromatin structure and altered gene expression, this compound promotes the removal of acetyl groups, counteracting the effects of HDAC inhibitors like Trichostatin A (TSA).[1]
Safety Profile of this compound: Emerging Preclinical Data
Direct and comprehensive safety data for this compound is currently limited. However, a preclinical study in a rat model of cardiac arrest demonstrated that this compound administration led to improved cardiac function and survival rates compared to the HDAC inhibitor suberoylanilide hydroxamic acid (SAHA; Vorinostat). In that study, the SAHA-treated group experienced high mortality from cardiogenic shock, whereas the this compound group showed significant improvement.[2] This suggests that in specific pathological contexts, activating HDACs with this compound may offer a more favorable safety profile than inhibiting them. Another study in nasopharyngeal carcinoma cells showed that this compound could reverse cellular changes induced by the HDAC inhibitor TSA.
Comparative Safety of HDAC Inhibitors
In contrast to this compound, a significant body of safety data exists for HDAC inhibitors from extensive preclinical and clinical studies. These compounds, while effective in certain therapeutic areas, are associated with a range of adverse effects.
Common Adverse Events Associated with HDAC Inhibitors
HDAC inhibitors as a class are known to induce a variety of toxicities. The most frequently reported adverse events include:
-
Gastrointestinal issues: Nausea, vomiting, diarrhea, and anorexia are common.
-
Hematologic toxicities: Thrombocytopenia (low platelet count) and neutropenia (low neutrophil count) are frequently observed.
-
Constitutional symptoms: Fatigue is a very common side effect.
-
Cardiac effects: Some HDAC inhibitors have been associated with electrocardiogram (ECG) changes, including QT prolongation.
The table below summarizes the notable adverse effects of several common HDAC inhibitors.
| HDAC Modulator | Class | Common Adverse Events | Serious Adverse Events | Supporting Data Source(s) |
| Trichostatin A (TSA) | Pan-HDAC Inhibitor | Genotoxic effects observed in vitro. | Clastogenic and aneugenic in human lymphoblasts. | |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | Fatigue, nausea, diarrhea, thrombocytopenia. | Pulmonary embolism, deep vein thrombosis. | |
| Romidepsin | Class I Selective HDAC Inhibitor | Nausea, fatigue, vomiting, hematologic toxicities (neutropenia, thrombocytopenia). | Serious infections, tumor lysis syndrome, cardiac arrhythmias (QT prolongation). | |
| Panobinostat | Pan-HDAC Inhibitor | Diarrhea, nausea, vomiting, fatigue, thrombocytopenia, neutropenia. | Severe diarrhea, cardiac toxicities, myelosuppression. | |
| Ricolinostat | Class IIb Selective (HDAC6) Inhibitor | Diarrhea (dose-limiting), nausea, fatigue. | Generally better tolerated with less severe hematologic and constitutional toxicities compared to pan-HDAC inhibitors. |
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting safety data. While specific protocols for this compound toxicology are not widely published, a general approach to assessing the safety of a novel compound involves a tiered strategy.
General Preclinical Safety Assessment Workflow:
-
In vitro cytotoxicity assays: Initial screening using cell lines to determine the concentration at which a compound becomes toxic.
-
Acute toxicity studies in animal models: Administration of single, high doses to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Repeat-dose toxicity studies: Chronic administration of the compound at various dose levels to assess long-term safety and identify cumulative toxicities.
-
Safety pharmacology studies: Evaluation of the effects on vital functions, such as cardiovascular, respiratory, and central nervous system function.
-
Genotoxicity assays: Assessment of the potential for the compound to damage genetic material.
For HDAC inhibitors, specific attention is often given to cardiovascular safety, including regular ECG monitoring in clinical trials.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the opposing signaling pathways of HDAC activators and inhibitors, and a typical experimental workflow for safety assessment.
Caption: Opposing mechanisms of HDAC inhibitors and the HDAC activator this compound.
Caption: General experimental workflow for preclinical safety assessment.
Conclusion
The safety profile of this compound is an emerging area of research with promising, albeit limited, preclinical data suggesting it may be better tolerated than HDAC inhibitors in certain contexts. Its unique mechanism as an HDAC activator fundamentally differentiates it from the well-established class of HDAC inhibitors. The latter, including agents like Vorinostat, Romidepsin, and Panobinostat, have known and often dose-limiting toxicities affecting the gastrointestinal, hematologic, and cardiovascular systems. Newer, more selective HDAC inhibitors like Ricolinostat appear to offer an improved safety profile over their pan-inhibitor counterparts.
For drug development professionals, the key takeaway is that while HDAC inhibitors have a more extensively characterized safety profile, the distinct mechanism of this compound warrants further investigation to fully understand its therapeutic potential and toxicological risks. Future studies should focus on comprehensive, standardized preclinical safety evaluations of this compound to enable a more direct and quantitative comparison with the existing landscape of HDAC modulators.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Itsa-1 for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of Itsa-1, a cell-permeable HDAC activator. While this compound is shipped as a non-hazardous chemical, it is crucial to handle it with the care required for all laboratory reagents.[1]
I. Understanding this compound: Key Chemical and Safety Data
A thorough understanding of a compound's properties is the foundation of its safe handling and disposal. Below is a summary of the key characteristics of this compound.
| Property | Value |
| CAS Number | 200626-61-5 |
| Molecular Formula | C₁₃H₇Cl₂N₃O |
| Molecular Weight | 292.12 Da |
| Appearance | Solid |
| Solubility | Soluble in DMSO to 75 mM |
| Purity | >98% |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. |
II. Personal Protective Equipment (PPE) and Handling
Before beginning any work with this compound, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to:
-
Safety Goggles: To protect the eyes from any potential splashes of this compound solutions.
-
Gloves: Nitrile or other chemically resistant gloves should be worn to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
All handling of solid this compound and its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
III. Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (solid, solution) and the materials it has come into contact with. The following procedures outline the correct disposal methods for each scenario.
-
Waste Collection: Unused or waste solid this compound should be collected in a clearly labeled, sealed, and chemically compatible container designated for solid chemical waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name "this compound," its CAS number (200626-61-5), and the approximate quantity.
-
Storage: Store the sealed waste container in a designated, secure area for hazardous waste pickup, away from incompatible materials.
-
Disposal: Arrange for the disposal of the solid waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of solid this compound in the regular trash.
-
Waste Collection: All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled container for liquid chemical waste.
-
Solvent Compatibility: Ensure the waste container is compatible with the solvent used (e.g., a high-density polyethylene container for DMSO solutions).
-
Labeling: The liquid waste container must be labeled with "Hazardous Waste," the chemical name "this compound," the solvent used (e.g., "Dimethyl Sulfoxide"), and the estimated concentration and volume.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills. The storage area should be well-ventilated.
-
Disposal: Dispose of the liquid waste through your institution's hazardous waste management program. Do not pour this compound solutions down the drain.
-
Disposable Items: Disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste bag or container.
-
Non-Disposable Glassware: Reusable glassware should be decontaminated. A common procedure is to rinse the glassware with a suitable solvent (such as ethanol or acetone) to remove any residual this compound. This rinse solvent must be collected as hazardous liquid waste. Following the solvent rinse, the glassware can be washed with soap and water.
-
Labeling and Disposal: The hazardous waste bag or container for contaminated disposables should be clearly labeled and disposed of through your institution's hazardous waste program.
IV. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Wear Appropriate PPE: Before cleaning the spill, ensure you are wearing the appropriate personal protective equipment.
-
Solid Spills: For spills of solid this compound, carefully sweep the material into a designated waste container. Avoid creating dust.
-
Liquid Spills: For spills of this compound solutions, absorb the spill with an inert absorbent material such as vermiculite, sand, or chemical spill pads.
-
Decontamination: Once the bulk of the spill has been collected, decontaminate the area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Disposal: All materials used to clean the spill should be placed in a sealed, labeled hazardous waste container and disposed of according to institutional procedures.
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Logical workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific guidelines and Safety Data Sheets for the most accurate and up-to-date information.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
